2,3-Butanediol
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
| Record name | 2,3-Butanediol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/2,3-Butanediol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34439-75-3 | |
| Record name | Poly[oxy(1,2-dimethyl-1,2-ethanediyl)], α-hydro-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34439-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8041321 | |
| Record name | 2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Nearly colorless solid or liquid; Hygroscopic; [HSDB] Semi-solid that melts to clear colorless liquid; mp = 25 deg C; [MSDSonline], Solid | |
| Record name | 2,3-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
BP: 182 °C at 1 atm, 182.00 °C. @ 760.00 mm Hg | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
85 °C, 85 °C (185 °F) - closed cup, 185 °F - open cup | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, miscible at 20 °C, Miscible with water, Easily soluble in low molecular mass alcohols and ketones., Soluble in alcohol, ether, 1000 mg/mL at 20 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.045 at 20 °C/20 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
3.1 (Air = 1) | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.24 [mmHg], 0.243 mm Hg at 25 °C | |
| Record name | 2,3-Butanediol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2960 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Nearly colorless, crystalline solid or liquid | |
CAS No. |
513-85-9, 35007-63-7 | |
| Record name | 2,3-Butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC249246 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249246 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Butanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8041321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.431 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
19 °C, 25 °C | |
| Record name | 2,3-Butanediol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1505 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2,3-Butanediol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003156 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
2,3-Butanediol stereoisomers (levo, dextro, meso) properties
An In-depth Technical Guide to the Stereoisomers of 2,3-Butanediol
Introduction
This compound (2,3-BD) is a vicinal diol with the chemical formula C4H10O2. It is a significant platform chemical with wide-ranging applications in the chemical, pharmaceutical, and food industries.[1][2] The presence of two chiral centers at carbons 2 and 3 results in the existence of three distinct stereoisomers: two enantiomers, (2R,3R)-(-)-2,3-butanediol (levo) and (2S,3S)-(+)-2,3-butanediol (dextro), and an optically inactive meso compound, (2R,3S)-2,3-butanediol.[3][4] These stereoisomers exhibit unique physical, chemical, and biological properties, making their individual characteristics a critical area of study for researchers, particularly in drug development and chiral synthesis.[5][6]
This technical guide provides a comprehensive overview of the core properties of levo, dextro, and meso-2,3-butanediol, details common experimental protocols for their analysis, and visualizes key relationships and workflows.
Stereoisomer Configurations and Relationships
The three stereoisomers of this compound arise from the different spatial arrangements of the hydroxyl groups around the two chiral carbons. The (2R,3R) and (2S,3S) forms are non-superimposable mirror images of each other, known as enantiomers.[6] The meso form, (2R,3S), has a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of the other two forms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. he number of stereoisomers of this compound is [infinitylearn.com]
- 5. Mechanism of microbial production of acetoin and this compound optical isomers and substrate specificity of butanediol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
Chemical synthesis of 2,3-Butanediol from butene oxide
An In-depth Technical Guide to the Chemical Synthesis of 2,3-Butanediol from Butene Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of this compound from butene oxide, with a focus on methodologies applicable in a research and development setting. This document details the primary chemical and enzymatic routes, experimental protocols, and analytical methods for quantification and characterization.
Introduction
This compound (2,3-BDO) is a versatile vicinal diol with applications as a precursor to plastics, pesticides, and as a high-value platform chemical.[1] It exists as three stereoisomers: a chiral pair ((2R,3R)- and (2S,3S)-) and a meso-isomer. The stereochemistry of the final product is dependent on the starting butene oxide isomer and the reaction mechanism. While industrial production often relies on high-pressure hydrolysis of a mixture of butene oxides derived from C4 raffinate, this guide focuses on laboratory-scale synthesis methodologies, including acid-catalyzed, base-catalyzed, and enzymatic hydrolysis.[1][2]
Chemical Synthesis Routes
The primary chemical method for synthesizing this compound is the hydrolysis of 2,3-butene oxide (also known as 2,3-epoxybutane). This reaction involves the ring-opening of the epoxide by water, which can be catalyzed by either an acid or a base.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis of epoxides proceeds via a mechanism with both SN1 and SN2 characteristics. The reaction is initiated by the protonation of the epoxide oxygen, making it a better leaving group. This is followed by the nucleophilic attack of water.
The stereochemical outcome of the acid-catalyzed hydrolysis of 2,3-butene oxide is an anti-addition of the hydroxyl groups. This means that trans-2,3-butene oxide will yield meso-2,3-butanediol, while cis-2,3-butene oxide will produce a racemic mixture of (2R,3R)- and (2S,3S)-2,3-butanediol.[2]
Table 1: Summary of Reaction Parameters for Acid-Catalyzed Hydrolysis
| Parameter | Value/Condition | Source |
| Starting Material | cis- or trans-2,3-Butene Oxide | [3] |
| Catalyst | Dilute Sulfuric Acid (e.g., 3-20%) | [4] |
| Solvent | Water | [1] |
| Temperature | Elevated temperatures (specifics vary) | [1] |
| Pressure | Atmospheric (lab scale) | N/A |
| Expected Product | meso-2,3-Butanediol (from trans-epoxide), Racemic this compound (from cis-epoxide) | [2] |
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis of epoxides occurs through a classic SN2 mechanism. The hydroxide ion acts as the nucleophile, attacking one of the epoxide carbons and leading to the opening of the ring. Similar to the acid-catalyzed route, this also results in an anti-addition of the hydroxyl groups.
Table 2: Summary of Reaction Parameters for Base-Catalyzed Hydrolysis
| Parameter | Value/Condition | Source |
| Starting Material | cis- or trans-2,3-Butene Oxide | [3] |
| Catalyst | Sodium Hydroxide or other strong bases | N/A |
| Solvent | Water | N/A |
| Temperature | Elevated temperatures | N/A |
| Pressure | Atmospheric (lab scale) | N/A |
| Expected Product | meso-2,3-Butanediol (from trans-epoxide), Racemic this compound (from cis-epoxide) | [2] |
Enzymatic Synthesis
The use of epoxide hydrolases offers a highly selective and environmentally benign alternative to chemical synthesis. These enzymes can catalyze the enantioselective hydrolysis of meso-epoxides to yield enantiomerically pure diols.
Research has shown that a mutant (F108C) of the epoxide hydrolase from Agrobacterium radiobacter can convert cis-2,3-epoxybutane into (2R,3R)-2,3-butanediol with greater than 99% enantiomeric excess and a seven-fold increase in activity compared to the wild-type enzyme.[2][5]
Table 3: Parameters for Enzymatic Hydrolysis of cis-2,3-Epoxybutane
| Parameter | Value/Condition | Source |
| Enzyme | Epoxide hydrolase from Agrobacterium radiobacter (mutant F108C) | [2][5] |
| Substrate | cis-2,3-Epoxybutane | [2][5] |
| Product | (2R,3R)-2,3-Butanediol | [2][5] |
| Enantiomeric Excess | >99% | [2][5] |
| Activity Improvement | 7-fold over wild-type | [2][5] |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis of 2,3-Butene Oxide
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,3-butene oxide (1 equivalent).
-
Addition of Water: Add deionized water to the flask. The excess of water is typically used.
-
Catalyst Addition: Slowly add a catalytic amount of dilute sulfuric acid (e.g., 5-10 mol%) to the stirring solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
General Protocol for Enzymatic Hydrolysis of cis-2,3-Epoxybutane
This protocol is based on the use of a whole-cell biocatalyst expressing the desired epoxide hydrolase.
-
Biocatalyst Preparation: Cultivate the recombinant microorganism (e.g., E. coli) expressing the mutant F108C epoxide hydrolase from Agrobacterium radiobacter and harvest the cells by centrifugation.
-
Reaction Mixture: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5). Resuspend the harvested cells in the buffer.
-
Substrate Addition: Add cis-2,3-epoxybutane to the cell suspension.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with shaking.
-
Monitoring: Monitor the conversion of the substrate and the formation of the product by GC-MS analysis of aliquots taken at different time intervals.
-
Work-up: After completion of the reaction, centrifuge the mixture to remove the cells.
-
Extraction: Extract the supernatant with an organic solvent.
-
Analysis: Analyze the organic extract for the yield and enantiomeric excess of (2R,3R)-2,3-butanediol using chiral GC-MS.
Analytical Methods
The primary analytical technique for the quantification and stereochemical analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often employing a chiral column to separate the stereoisomers.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for structural confirmation of the final product.
Table 4: Analytical Techniques for this compound Synthesis
| Technique | Application | Source |
| GC-MS | Quantification of reactants and products, monitoring reaction progress. | [7] |
| Chiral GC-MS | Determination of stereoisomeric ratios and enantiomeric excess. | [6] |
| NMR Spectroscopy | Structural elucidation and confirmation of the final product. | [8] |
Visualizations
Reaction Pathways
Caption: Reaction pathways for the synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. 2,3-Epoxybutane - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved enantioselective conversion of styrene epoxides and meso-epoxides through epoxide hydrolases with a mutated nucleophile-flanking residue [hero.epa.gov]
- 6. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oiv.int [oiv.int]
- 8. www2.oberlin.edu [www2.oberlin.edu]
2,3-Butanediol: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a thorough examination of the physical and chemical properties of 2,3-Butanediol, a versatile vic-diol with significant applications in research and development. This document outlines its stereoisomeric forms, key physical constants, characteristic chemical reactions, and essential spectroscopic data. Furthermore, it provides detailed experimental protocols for the determination of its properties and for conducting key chemical transformations in a laboratory setting. Safety, handling, and storage procedures are also detailed to ensure safe laboratory practice.
Physical Properties of this compound
This compound, also known as 2,3-butylene glycol, is an organic compound with the chemical formula C₄H₁₀O₂. It is a colorless, odorless, and viscous liquid that is miscible with water.[1] The presence of two stereogenic centers at positions 2 and 3 gives rise to three stereoisomers: a pair of enantiomers, (2R,3R)-(-)-2,3-Butanediol and (2S,3S)-(+)-2,3-Butanediol, and an achiral meso compound, (2R,3S)-2,3-Butanediol.[2] The physical properties of these stereoisomers can vary, which is a critical consideration in their application.
Summary of Physical Properties
The following tables summarize the key physical properties of the different forms of this compound.
Table 1: General Physical Properties of this compound (Mixture of Isomers)
| Property | Value |
| Molecular Formula | C₄H₁₀O₂ |
| Molar Mass | 90.12 g/mol [3] |
| Appearance | Colorless, viscous liquid or crystalline solid[4] |
| Odor | Odorless[4] |
| Taste | Sweet[4] |
| Boiling Point | 177-184 °C[1][5] |
| Melting Point | 19-25 °C[3][4][6] |
| Density | ~0.987 - 1.045 g/cm³ at 20 °C[1][4] |
| Refractive Index (n_D) | ~1.432 - 1.438 at 20 °C[5][7] |
| Flash Point | 85 °C (185 °F)[4][5] |
| Autoignition Temperature | 402 °C (756 °F)[1][3] |
| Vapor Pressure | <1 hPa at 20 °C[5] |
| log P (Octanol/Water Partition Coefficient) | -0.92[3][4] |
Table 2: Physical Properties of this compound Stereoisomers
| Property | (2R,3R)-(-)-2,3-Butanediol | (2S,3S)-(+)-2,3-Butanediol | meso-(2R,3S)-2,3-Butanediol |
| CAS Number | 24347-58-8[1][3] | 19132-06-0[3] | 5341-95-7[1][3] |
| Boiling Point (°C) | ~181[2] | ~181 | ~182 |
| Specific Rotation ([α]²⁵_D) | -13.2° | +13.2° | 0° |
Solubility
This compound is miscible with water and soluble in a variety of organic solvents, including alcohols, ketones, and ethers.[3] Its hydrophilic nature is attributed to the presence of two hydroxyl groups that can form hydrogen bonds.
Table 3: Solubility of this compound
| Solvent | Solubility |
| Water | Miscible[1][3] |
| Ethanol | Soluble[3] |
| Diethyl Ether | Soluble[3] |
| Acetone | Soluble |
| Chloroform | Soluble[5] |
| Methanol | Soluble[5] |
Chemical Properties and Reactions
As a vicinal diol, this compound exhibits reactivity characteristic of alcohols, with the two hydroxyl groups influencing its chemical behavior. Key reactions include oxidation, dehydration, and esterification.
Oxidation
The oxidation of this compound can yield different products depending on the oxidizing agent and reaction conditions. Mild oxidation typically produces acetoin (3-hydroxy-2-butanone), which can be further oxidized to diacetyl (2,3-butanedione).
Figure 1: Oxidation pathway of this compound.
Dehydration
Acid-catalyzed dehydration of this compound is a significant reaction that primarily yields methyl ethyl ketone (MEK) through a pinacol rearrangement.[3] Under certain conditions, it can also be dehydrated to produce 1,3-butadiene, a valuable monomer for synthetic rubber.[3]
Figure 2: Dehydration pathways of this compound.
Esterification
Like other alcohols, this compound can undergo esterification with carboxylic acids or their derivatives in the presence of an acid catalyst to form the corresponding mono- or di-esters.
Figure 3: General esterification reaction of this compound.
Experimental Protocols
This section provides detailed methodologies for the determination of key physical properties and for performing common chemical reactions with this compound in a laboratory setting.
Determination of Physical Properties
References
- 1. The dehydration of fermentative this compound into methyl ethyl ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156) [hmdb.ca]
- 4. scribd.com [scribd.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003156) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Derivatives of 2,3-Butanediol and Their Industrial Relevance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Butanediol (2,3-BDO), a versatile C4 platform chemical, is increasingly produced from renewable biomass resources, offering a sustainable alternative to petroleum-based feedstocks. Its true industrial potential, however, lies in its conversion to a wide array of valuable derivatives. This technical guide provides a comprehensive overview of the key derivatives of this compound, their synthesis, and their significant applications across various industries, including polymers, biofuels, specialty chemicals, and pharmaceuticals. Detailed experimental protocols for the synthesis of major derivatives are provided, along with a summary of their quantitative properties. Furthermore, this guide explores the burgeoning interest in the biological activities of 2,3-BDO and its derivatives, with a particular focus on their interaction with cellular signaling pathways relevant to drug development.
Introduction: The Versatility of a Bio-derived Platform Chemical
This compound is a chiral diol that exists as three stereoisomers: dextrorotatory ((2S,3S)-(+)-2,3-BDO), levorotatory ((2R,3R)-(-)-2,3-BDO), and the optically inactive meso form.[1] The fermentative production of 2,3-BDO from various carbon sources, including glucose, glycerol, and lignocellulosic hydrolysates, has been extensively researched and optimized, making it an economically viable and environmentally friendly starting material for a bio-based chemical industry.[2][3] The presence of two hydroxyl groups on adjacent carbons imparts unique reactivity to the 2,3-BDO molecule, allowing for its efficient conversion into a portfolio of high-value chemicals through processes such as dehydration, dehydrogenation, esterification, and polymerization.[4]
This guide will delve into the core derivatives of this compound, providing the necessary technical details for their synthesis and application, and shedding light on their emerging roles in the life sciences.
Key Derivatives of this compound and their Industrial Applications
The industrial relevance of this compound is primarily driven by its conversion into the following key derivatives:
-
Methyl Ethyl Ketone (MEK): A versatile solvent and a valuable fuel additive.
-
1,3-Butadiene: A crucial monomer for the production of synthetic rubber.
-
Acetoin and Diacetyl: Important flavor and fragrance compounds.
-
Polyesters and Polyurethanes: Bio-based polymers with tunable properties.
-
Esters, Acetals, and Ketals: Specialty chemicals with applications as solvents, plasticizers, and fuel components.[5]
The diverse applications of these derivatives are summarized in the diagram below.
Methyl Ethyl Ketone (MEK)
MEK is a highly valuable solvent used in the coatings, adhesives, and printing ink industries. It is also a promising gasoline additive due to its high octane rating and energy density.[5][6]
| Property | Value | Reference |
| Purity | ≥ 99.5% | [6] |
| Density @ 20°C | 0.804 - 0.806 g/mL | [6] |
| Boiling Point | 79.1 - 80.1 °C | [6] |
| Increase in Thermal Efficiency (MEK40 blend) | 19.51% at 2800 rpm | [7][8] |
1,3-Butadiene
1,3-Butadiene is a primary building block for the synthesis of various polymers and elastomers, most notably styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR), which are essential for tire manufacturing.
Acetoin and Diacetyl
Acetoin and its oxidation product, diacetyl, are widely used as flavoring agents in the food industry, imparting a buttery taste and aroma.[9] Acetoin also serves as a chiral precursor in the synthesis of pharmaceuticals.
Polyesters and Polyurethanes
This compound can be used as a monomer in the synthesis of polyesters and polyurethanes, offering a bio-based alternative to traditional diols. The incorporation of 2,3-BDO can enhance the thermal properties of these polymers.[10]
| Polymer Type | 2,3-BDO Content | Glass Transition Temp. (Tg) | Molecular Weight (Mn) | Reference |
| Terephthalate Copolyester | 28% | 88 °C | 31.5 kDa | [10] |
| Terephthalate Copolyester | 78% | 104 °C | 18.1 kDa | [10] |
| Polyurethane Dispersion | up to 90% bio-based | Amorphous | - | [11] |
| Aliphatic Polyester (PE-b4.18) | 100% | - | up to 59,000 g/mol | [12] |
Esters, Acetals, and Ketals
Esterification of this compound with various carboxylic acids yields esters that can be used as plasticizers, solvents, and precursors for pharmaceuticals and cosmetics.[5][13] The reaction of 2,3-BDO with aldehydes and ketones produces cyclic acetals and ketals, which have potential as fuel additives and green solvents.
Experimental Protocols
This section provides detailed methodologies for the synthesis of key this compound derivatives.
Synthesis of Methyl Ethyl Ketone (MEK) via Dehydration
This protocol describes the vapor-phase dehydration of this compound over a solid acid catalyst.
Materials:
-
This compound (aqueous solution, 10-90 wt%)
-
P/HZSM-5 catalyst[14]
-
Nitrogen gas (carrier gas)
-
Fixed-bed reactor system with temperature and flow control
-
Condenser and gas-liquid separator
-
Distillation apparatus
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Catalyst Preparation: Prepare the P/HZSM-5 catalyst by impregnating HZSM-5 zeolite with a phosphorus precursor, followed by calcination.[14]
-
Reactor Setup: Load the catalyst into a stainless-steel fixed-bed reactor.
-
Reaction Conditions: Heat the reactor to the desired temperature (e.g., 250 °C). Introduce a carrier gas (e.g., nitrogen) into the reactor.
-
Dehydration: Pump the aqueous this compound solution into a vaporizer and then feed the vapor into the reactor at a weight hourly space velocity (WHSV) of 1.5-3.4 h⁻¹.
-
Product Collection: Cool the reactor effluent using a condenser to liquefy the products. Separate the gas and liquid phases.
-
Purification: Purify the liquid product containing MEK by distillation.
-
Analysis: Analyze the final product for purity and composition using GC-MS.
Synthesis of 1,3-Butadiene via Dehydration
This protocol outlines the vapor-phase dehydration of this compound to 1,3-butadiene using a solid catalyst.
Materials:
-
This compound (aqueous solution, e.g., 10 wt%)
-
SiO2-supported CsH2PO4 catalyst[8]
-
Argon or Nitrogen gas (carrier gas)
-
Fixed-bed reactor system
-
Gas chromatograph (GC) for online analysis
Procedure:
-
Catalyst Preparation: Synthesize the SiO2-supported CsH2PO4 catalyst via impregnation.[8]
-
Reactor Setup: Place the catalyst in a fixed-bed reactor.
-
Reaction Conditions: Heat the reactor to 350 °C.
-
Dehydration: Introduce the this compound solution into a vaporizer and feed it into the reactor with a carrier gas.
-
Product Analysis: Analyze the gaseous product stream online using a GC to determine the yield and selectivity of 1,3-butadiene.
Synthesis of this compound Esters
This protocol describes the synthesis of this compound diacetate via esterification.
Materials:
-
This compound
-
Acetic acid
-
Heteropolyacid catalyst[13]
-
Fixed-bed reactor
Procedure:
-
Reactor Setup: Pack a fixed-bed reactor with a heteropolyacid catalyst.
-
Reaction: Feed this compound and acetic acid into the reactor at 90 °C and 1.5 MPa with a space velocity of 1.5 h⁻¹.[13]
-
Product Collection and Purification: Collect the product mixture and purify the this compound diacetate by distillation.
-
Analysis: Characterize the product using techniques such as NMR and IR spectroscopy.[6][15][16][17]
Synthesis of Polyurethanes
This protocol details the synthesis of a thermoplastic polyurethane (TPU) using this compound as a chain extender.[18]
Materials:
-
Polytetramethylene ether glycol (PTMEG)
-
4,4'-diphenylmethane diisocyanate (MDI)
-
This compound (BDO)
-
Three-necked flask with mechanical stirrer and nitrogen inlet
Procedure:
-
Prepolymer Formation: Dehydrate PTMEG in a three-necked flask at 110 °C under a nitrogen stream. Cool to 80 °C and add MDI. React for 2 hours to form the prepolymer.[18]
-
Chain Extension: Cool the prepolymer to 50 °C and add this compound. Stir for 10 minutes.
-
Curing: Increase the temperature to 100 °C and pour the mixture into a mold. Cure at 100 °C to obtain the TPU.
-
Characterization: Analyze the thermal and mechanical properties of the resulting polyurethane.
Biological Activity and Signaling Pathways
Emerging research indicates that this compound and its derivatives possess biological activities that are of interest to drug development professionals.
Anti-inflammatory Effects and the NF-κB Signaling Pathway
Studies have shown that this compound can ameliorate acute lung injury induced by lipopolysaccharide (LPS) in rats. This protective effect is attributed to the modulation of the NF-κB (nuclear factor-kappa B) signaling pathway.[19][20] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key target for the development of anti-inflammatory drugs. This compound appears to exert a negative regulatory effect on the host's innate immune response.[19][20]
Further research into the specific molecular interactions and the effects of different 2,3-BDO stereoisomers and their derivatives on this and other inflammatory pathways, such as the MAPK signaling pathway, could lead to the development of novel anti-inflammatory agents.
Other Potential Pharmaceutical Applications
The derivatives of this compound, particularly esters and acetals, are being explored for their potential in drug formulation and as precursors for active pharmaceutical ingredients. Their biocompatibility and the ability to be derived from renewable resources make them attractive candidates for the development of green pharmaceuticals.
Conclusion
The derivatives of this compound represent a versatile and sustainable platform for the chemical industry. From high-performance polymers and biofuels to specialty chemicals and potential therapeutic agents, the applications of these bio-derived compounds are vast and continue to expand. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and scientists working to harness the full potential of this compound. As the focus on a circular bioeconomy intensifies, the industrial relevance of this compound and its derivatives is set to grow, paving the way for a more sustainable and innovative chemical industry. Further exploration of the biological activities of these compounds will undoubtedly open new avenues for drug discovery and development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound(513-85-9) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Terephthalate Copolyesters Based on this compound and Ethylene Glycol and Their Properties [mdpi.com]
- 11. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. CN103980116A - this compound ester and preparation method thereof - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. mit.imt.si [mit.imt.si]
- 19. The bacterial metabolite this compound ameliorates endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. openpr.com [openpr.com]
The Natural Occurrence of 2,3-Butanediol: An In-depth Technical Guide for Researchers and Drug Development Professionals
November 2025
Abstract
2,3-Butanediol (2,3-BDO), a versatile chiral platform chemical, is a naturally occurring organic compound found in a diverse range of biological systems, from microorganisms to plants. Its presence is not merely incidental; it plays significant roles in metabolic regulation, stress response, and inter-organismal communication. This technical guide provides a comprehensive overview of the natural occurrence of 2,3-BDO in plants and microorganisms, with a focus on quantitative data, biosynthetic pathways, and detailed experimental protocols for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals interested in the biological production and physiological roles of this multifaceted molecule.
Introduction
This compound is a four-carbon diol with three stereoisomeric forms: dextrorotatory (2R,3R)-BDO, levorotatory (2S,3S)-BDO, and the optically inactive meso-(2R,3S)-BDO. These stereoisomers possess distinct physical and chemical properties, making them valuable chiral synthons for the synthesis of a wide array of chemicals, including pharmaceuticals, plastics, and biofuels. While chemical synthesis of 2,3-BDO is possible, the biological production through fermentation offers a sustainable and stereospecific alternative. Understanding the natural biosynthesis of 2,3-BDO is paramount for harnessing its potential through metabolic engineering and bioprocessing.
This guide delves into the natural prevalence of 2,3-BDO, summarizing its production by various microorganisms and its presence in plant species. It further details the metabolic pathways governing its synthesis and provides robust experimental protocols for its analysis in biological matrices.
Natural Occurrence and Quantitative Data
In Microorganisms
A wide variety of microorganisms, including bacteria, yeast, and fungi, are known to produce 2,3-BDO as a fermentation end-product. This metabolic process, known as butanediol fermentation, is particularly prominent in facultative anaerobes. The production of 2,3-BDO serves several physiological functions in microorganisms, including the prevention of intracellular acidification, regulation of the NADH/NAD+ ratio, and as a carbon and energy reserve.[1][2]
The tables below summarize the quantitative production of 2,3-BDO by various microbial species.
Table 1: this compound Production by Bacterial Species
| Bacterial Species | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Stereoisomers Produced | Reference(s) |
| Klebsiella pneumoniae | SDM | Glucose | 150 | - | 4.21 | meso, (2S,3S) | [3] |
| Klebsiella pneumoniae | - | Glucose | 92.2% of theoretical max | - | - | meso, (2S,3S) | [4] |
| Klebsiella oxytoca | M1 | Glucose | 142.5 | 0.42 | 1.47 | - | [5] |
| Bacillus subtilis | CS13 | Sucrose | 132.4 | 0.45 | 2.45 | meso (92.1%) | [6][7] |
| Bacillus subtilis | GD5 | Sucrose | 42.31 | 0.52 | 0.33 | (2R,3R) | [8] |
| Bacillus atrophaeus | NRS-213 | Glucose | - | - | - | - | [9] |
| Bacillus mojavensis | B-14698 | Glucose | - | - | - | - | [9] |
| Bacillus vallismortis | B-14891 | Glucose | 60.4 | - | - | - | [9] |
| Enterobacter sp. | Various | up to 150 | - | - | - | [4] | |
| Serratia sp. | Various | up to 150 | - | - | - | [4] | |
| Clostridium autoethanogenum | CO-containing gas | - | - | - | - | [10] | |
| Clostridium ljungdahlii | CO-containing gas | - | - | - | - | [10] | |
| Clostridium ragsdalei | CO-containing gas | - | - | - | - | [10] |
Table 2: this compound Production by Yeast and Fungi
| Yeast/Fungal Species | Strain | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Stereoisomers Produced | Reference(s) |
| Saccharomyces cerevisiae | L7 | Glucose | 21.83 | 0.15 | - | - | [11] |
| Saccharomyces cerevisiae | HGS50 | Glucose | 121.04 | 0.48 | 1.57 | - | [12] |
| Saccharomyces cerevisiae | BD4 | Glucose | 96.2 | - | - | - | [13] |
| Saccharomyces carlsbergensis | PTCC 5051 | Acetoin | - | - | - | (2R,3R), meso | [14][15] |
| Pichia fermentans | PTCC 5296 | Acetoin | - | - | - | (2R,3R), meso | [14][15] |
| Penicillium citrinum | PTCC 5304 | Acetoin | - | - | - | (2S,3S), meso | [14][15] |
| Rhodotorula glutinis | PTCC 5256 | Acetoin | - | - | - | (2R,3R), (2S,3S), meso | [14][15] |
| Aspergillus foetidus | PTCC 5099 | Acetoin | - | - | - | (2R,3R), (2S,3S), meso | [14][15] |
In Plants
The occurrence of this compound in plants is less documented than in microorganisms. It has been identified as a volatile organic compound (VOC) in some plant species and is often associated with plant-microbe interactions, where it can act as a growth promoter and induce systemic resistance against pathogens.[16] Some plants can also biotransform the precursor acetoin into 2,3-BDO.[14][15]
Table 3: Natural Occurrence and Biotransformation of this compound in Plants
| Plant Species | Plant Part | Context | Quantitative Data | Stereoisomers | Reference(s) |
| Ruta graveolens | Roots | Natural Occurrence | - | - | [12] |
| Sweet corn | - | Natural Occurrence | - | - | [12] |
| Cocoa butter | - | Natural Occurrence | - | - | [12] |
| Peppers | - | Natural Occurrence | Detected | - | [12] |
| Grape wine | - | Fermentation product | Detected | (2R,3R), (2S,3S), meso | [12] |
| Daucus carota (Carrot) | Root | Biotransformation of acetoin | 40% conversion | (2R,3R), (2S,3S), meso | [14][15] |
| Brassica oleracea (Cabbage) | Root | Biotransformation of acetoin | 30% conversion | (2R,3R), (2S,3S), meso | [14][15] |
| Pastinaca sativa (Parsnip) | Root | Biotransformation of acetoin | 25% conversion | (2R,3R), (2S,3S), meso | [14][15] |
| Raphanus sativus (Radish) | Root | Biotransformation of acetoin | 15% conversion | (2R,3R), (2S,3S), meso | [14][15] |
Biosynthetic Pathways
In Microorganisms
The primary pathway for 2,3-BDO biosynthesis in most bacteria starts from pyruvate, a central metabolite of glycolysis. The pathway involves three key enzymes: α-acetolactate synthase (ALS), α-acetolactate decarboxylase (ALDC), and butanediol dehydrogenase (BDH), also known as acetoin reductase (AR).[11]
In some microorganisms, an alternative pathway involving the spontaneous oxidative decarboxylation of α-acetolactate to diacetyl can occur, which is then reduced to acetoin. The stereospecificity of the final 2,3-BDO product is determined by the specific butanediol dehydrogenase present in the organism.
In Plants
The complete biosynthetic pathway for endogenous 2,3-BDO in plants has not been fully elucidated. However, the presence of acetoin, its direct precursor, suggests a similar final reductive step. Plants possess a variety of alcohol dehydrogenases that could potentially catalyze this reaction. The pathway is likely linked to primary carbon metabolism, branching from pyruvate. The diagram below illustrates a putative pathway based on current knowledge.
Experimental Protocols
Accurate quantification of 2,3-BDO in biological samples is crucial for research and industrial applications. The following sections provide detailed protocols for the extraction and analysis of 2,3-BDO from microbial cultures and plant tissues.
Analysis of this compound from Microbial Cultures
-
Collect 1-2 mL of fermentation broth.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
-
The filtered supernatant is ready for analysis by HPLC, GC-MS, or enzymatic assay.
This protocol is adapted from several sources for the analysis of fermentation products.[6]
-
Instrumentation: HPLC system equipped with a Refractive Index (RI) detector.
-
Column: Aminex HPX-87H column (300 mm x 7.8 mm).
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).
-
Flow Rate: 0.5 - 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Injection Volume: 10-20 µL.
-
Run Time: Approximately 30-40 minutes.
-
Quantification: Prepare a standard curve using a certified 2,3-BDO standard at various concentrations (e.g., 0.1 to 10 g/L). The concentration in the samples is determined by comparing the peak area with the standard curve.
This protocol provides a general framework for GC-MS analysis.[16]
-
Instrumentation: GC-MS system with a suitable capillary column.
-
Column: A polar capillary column such as DB-WAX or equivalent is recommended.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 1 µL of the filtered supernatant, typically in split mode.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 1-2 minutes.
-
Ramp: 10°C/min to 200-220°C.
-
Hold: 2-5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-300.
-
-
Identification and Quantification: Identification is based on the retention time and comparison of the mass spectrum with a library (e.g., NIST). Quantification is performed using a standard curve of 2,3-BDO. An internal standard can be used for improved accuracy.
This method offers a rapid and sensitive alternative to chromatographic techniques.[4]
-
Principle: The assay is based on the oxidation of 2,3-BDO to acetoin by this compound dehydrogenase (BDH), with the concomitant reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the 2,3-BDO concentration.
-
Reagents:
-
Reaction Buffer: (e.g., 50 mM Glycine-NaOH, pH 8.5).
-
NAD⁺ solution (e.g., 10 mM).
-
This compound Dehydrogenase (BDH) solution.
-
-
Procedure (in a 96-well plate):
-
To each well, add the reaction buffer and NAD⁺ solution.
-
Add the filtered supernatant (sample) or 2,3-BDO standard.
-
Initiate the reaction by adding the BDH solution.
-
Incubate at the optimal temperature for the enzyme (e.g., 30°C).
-
Measure the absorbance at 340 nm at regular intervals using a microplate reader.
-
-
Calculation: Determine the rate of NADH formation (change in absorbance per minute) and calculate the 2,3-BDO concentration using a standard curve.
Analysis of Endogenous this compound from Plant Tissues
The analysis of volatile compounds like 2,3-BDO from plant tissues requires careful extraction to avoid losses and artifacts.
This protocol is a general guide and may need optimization for specific plant tissues.
-
Tissue Collection and Preparation:
-
Harvest fresh plant tissue (leaves, roots, etc.).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.
-
-
Solvent Extraction:
-
Weigh a known amount of the powdered tissue (e.g., 100-500 mg) into a glass vial.
-
Add a suitable organic solvent (e.g., methanol, ethyl acetate, or a mixture) containing an internal standard.
-
Vortex or sonicate the mixture for a set period to extract the VOCs.
-
Centrifuge to pellet the plant debris.
-
Transfer the supernatant to a new vial for analysis.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place a known weight of fresh or frozen-thawed plant tissue in a headspace vial.
-
Seal the vial and allow the volatiles to equilibrate in the headspace for a defined time at a controlled temperature.
-
Expose a SPME fiber to the headspace to adsorb the VOCs.
-
Desorb the adsorbed compounds directly into the GC injector for analysis.
-
The GC-MS parameters are similar to those for microbial samples but may require adjustments based on the complexity of the plant matrix.
-
Instrumentation and Column: As described in section 4.1.3.
-
Oven Temperature Program: A slower temperature ramp may be necessary to resolve the complex mixture of plant volatiles.
-
Data Analysis: Use selected ion monitoring (SIM) mode for targeted quantification of 2,3-BDO to improve sensitivity and reduce matrix interference. Compare the mass spectrum and retention time with an authentic standard.
Conclusion
This compound is a significant metabolite in both the microbial and plant kingdoms. While its production and biosynthetic pathways are well-characterized in a variety of microorganisms, its role and endogenous synthesis in plants are emerging areas of research. The quantitative data and detailed protocols provided in this guide offer a valuable resource for scientists and professionals seeking to explore the biological production and physiological functions of 2,3-BDO. Further research into the plant-specific pathways and the regulation of 2,3-BDO synthesis will undoubtedly open new avenues for its application in agriculture, biotechnology, and medicine.
References
- 1. Enzymes and pathways in microbial production of this compound and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Method of determination of 1,2-propanediol and this compound (Type-IV) | OIV [oiv.int]
- 5. The production of this compound as a differentiating character in wine yeasts [sfera.unife.it]
- 6. researchgate.net [researchgate.net]
- 7. A shortened, two-enzyme pathway for this compound production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Production of this compound by newly isolated Enterobacter cloacae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of an industrial yeast strain for efficient production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple biosynthetic pathway for this compound production in Thermococcus onnurineus NA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exogenous Bio-Based 2,3-Butanediols Enhanced Abiotic Stress Tolerance of Tomato and Turfgrass under Drought or Chilling Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of this compound by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oiv.int [oiv.int]
- 16. researchgate.net [researchgate.net]
A Comprehensive Toxicological and Safety Guide to 2,3-Butanediol for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanediol, a chiral diol with three stereoisomeric forms, is a versatile chemical intermediate with growing applications in the synthesis of various valuable chemicals, including pharmaceuticals, plastics, and pesticides. As its use in research and development expands, a thorough understanding of its toxicological profile and safe handling practices is paramount. This technical guide provides a comprehensive overview of the available toxicological data for this compound and outlines essential safety protocols for its handling in a laboratory setting.
Toxicological Data
The toxicological profile of this compound has been evaluated through various studies, focusing on acute toxicity, irritation, sensitization, and embryotoxicity. While comprehensive data for all toxicological endpoints are not available, the existing information provides a solid foundation for a preliminary risk assessment.
Acute Toxicity
Acute toxicity studies are crucial for determining the potential for adverse effects following a single, short-term exposure to a substance. For this compound, data is primarily available for the oral route of exposure.
Table 1: Acute Toxicity of this compound
| Route of Exposure | Species | Test | Result | Reference |
| Oral | Rat (male and female) | LD50 | > 5,000 mg/kg | [1] |
| Oral | Mouse | LD50 | 9,000 mg/kg | [2] |
| Intraperitoneal | Mouse | LD50 | 6,075 mg/kg | [1] |
| Dermal | - | LD50 | No data available | |
| Inhalation | - | LC50 | No data available |
Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 401)
The acute oral toxicity of this compound was likely determined using a protocol similar to the OECD Guideline 401 (Acute Oral Toxicity). In this type of study, the test substance is administered in a single dose by gavage to a group of experimental animals (e.g., rats). The animals are then observed for a defined period (typically 14 days) for signs of toxicity and mortality. The LD50, the dose that is lethal to 50% of the test population, is then calculated.
Irritation and Sensitization
Studies have been conducted to assess the potential of this compound to cause irritation to the skin and eyes, as well as to induce an allergic skin reaction (sensitization).
Table 2: Irritation and Sensitization Data for this compound
| Endpoint | Species | Test | Result | Reference |
| Skin Irritation | Rabbit | Occlusive Patch Test (24 h) | No skin irritation | [1] |
| Eye Irritation | Rabbit | - | No eye irritation | [1] |
| Skin Sensitization | Guinea Pig | Maximization Test | Not a sensitizer | [1] |
Experimental Protocol: Skin Irritation (Based on OECD Guideline 404)
The skin irritation potential of this compound was likely evaluated following a protocol similar to OECD Guideline 404 (Acute Dermal Irritation/Corrosion). This test involves the application of the test substance to a small area of the skin of a test animal (e.g., a rabbit) under a semi-occlusive patch. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
Experimental Protocol: Skin Sensitization - Guinea Pig Maximization Test (Based on OECD Guideline 406)
The Guinea Pig Maximization Test (GPMT) is a method to assess the potential of a substance to cause skin sensitization. The test involves an induction phase where the test substance is administered to the guinea pigs both intradermally with an adjuvant (to enhance the immune response) and topically. This is followed by a challenge phase where the substance is applied topically to a different area of the skin. The skin is then observed for signs of an allergic reaction.
Mutagenicity and Carcinogenicity
Data on the mutagenic and carcinogenic potential of this compound is limited. However, extensive studies have been conducted on a structurally related compound, 2,3-butanedione, which is a metabolite of this compound.
-
This compound: No definitive studies on the mutagenicity or carcinogenicity of this compound were identified.
-
2,3-Butanedione: The National Toxicology Program (NTP) has conducted extensive studies on 2,3-butanedione. Inhalation studies in rats and mice showed some evidence of carcinogenic activity in the nose of male and female rats.[3][4] 2,3-Butanedione was also found to be mutagenic in some bacterial strains in the Ames test.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - Based on OECD Guideline 471)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. The test utilizes several strains of the bacterium Salmonella typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The bacteria are exposed to the test chemical, and the number of revertant colonies (bacteria that have undergone a reverse mutation and can now synthesize histidine) is counted. An increase in the number of revertant colonies compared to the control indicates that the chemical is mutagenic.
Figure 1: Simplified workflow of the Ames Test for mutagenicity assessment.
Developmental and Reproductive Toxicity
A study on cultured rat embryos found that this compound, at a concentration of 25 mM, had no effect on embryonic protein, DNA, somite development, gross morphology, or viability.[5] This suggests a low potential for direct embryotoxicity in this in vitro model. However, comprehensive in vivo studies on reproductive and developmental toxicity are lacking.
Safety Handling and Exposure Controls
Given the available toxicological data, it is prudent to handle this compound with appropriate safety precautions in a research setting.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.[5][6]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat should be worn to prevent skin contact.
-
Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate aerosols or vapors, use a NIOSH-approved respirator with an organic vapor cartridge.
Figure 2: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: Work with this compound in a well-ventilated area. A chemical fume hood is recommended, especially when heating the substance or when working with large volumes.
First-Aid Measures
In case of exposure, the following first-aid measures should be taken:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Get medical attention if irritation develops or persists.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Get medical attention immediately.
Figure 3: First-aid measures for exposure to this compound.
Storage and Handling
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Avoid contact with heat, sparks, and open flames.
Occupational Exposure Limits (OELs)
Currently, there are no established Occupational Exposure Limits (OELs) such as Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for this compound.[5][6][7][8][9][10][11][12][13][14] In the absence of specific OELs, it is crucial to handle this compound with care, employing the principle of keeping exposures as low as reasonably achievable (ALARA). For the related compound, 2,3-pentanedione, NIOSH has proposed a REL of 9.3 ppb as an 8-hour time-weighted average.[15]
Conclusion
Based on the available data, this compound exhibits a low order of acute toxicity via the oral route and is not a skin or eye irritant, nor a skin sensitizer. The in vitro data on embryotoxicity suggests a low risk. However, significant data gaps exist, particularly for dermal and inhalation toxicity, as well as for chronic toxicity, carcinogenicity, and reproductive toxicity. The toxicological profile of the related compound, 2,3-butanedione, particularly its respiratory toxicity and carcinogenic potential upon inhalation, warrants a cautious approach when handling this compound, especially in ways that could generate aerosols or vapors.
Researchers, scientists, and drug development professionals should adhere to the recommended safety handling procedures, including the use of appropriate personal protective equipment and engineering controls, to minimize potential exposure. Further toxicological studies are needed to provide a more complete understanding of the long-term health effects of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. NTP Technical Report on the Toxicology and Carcinogenesis Studies of 2,3-Butanedione (CASRN 431-03-8) in Wistar Han [Crl:WI (Han)] Rats and B6C3F1/N Mice (Inhalation Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicology and carcinogenesis studies of 2,3-butanedione in Wistar Han [Crl:WI(Han)] rats and B6C3F1/N mice (inhalation studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. egle.state.mi.us [egle.state.mi.us]
- 8. fishersci.com [fishersci.com]
- 9. osha.gov [osha.gov]
- 10. qbe.com [qbe.com]
- 11. TLV Chemical Substances Introduction - ACGIH [acgih.org]
- 12. worksafebc.com [worksafebc.com]
- 13. NIOSH / Pocket Guide to Chemical Hazards [dnacih.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. ohsonline.com [ohsonline.com]
Methodological & Application
Application Note: Quantification of 2,3-Butanediol in Fermentation Broth using GC-FID
Abstract
This application note details a robust and reliable method for the quantification of 2,3-butanediol in complex fermentation broth matrices using Gas Chromatography with Flame Ionization Detection (GC-FID). The protocol employs a simple and effective sample preparation procedure involving protein precipitation and liquid-liquid extraction with an internal standard for accurate and precise measurements. This method is suitable for researchers, scientists, and drug development professionals involved in the monitoring of fermentation processes and product yield analysis.
Introduction
This compound (2,3-BDO) is a versatile platform chemical with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. It can be produced through microbial fermentation, and the efficient monitoring of its concentration in the fermentation broth is crucial for process optimization and yield determination. Gas chromatography with a flame ionization detector (GC-FID) offers a sensitive and specific method for the quantification of volatile compounds like 2,3-BDO. This application note provides a detailed protocol for the sample preparation, GC-FID analysis, and quantification of this compound in fermentation samples.
Materials and Reagents
-
This compound (analytical standard, ≥99% purity)
-
1,3-Butanediol (internal standard, ≥99% purity)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
Deionized water
-
Centrifuge tubes (15 mL and 2 mL)
-
Syringe filters (0.22 µm)
-
GC vials with inserts
-
Volumetric flasks and pipettes
Experimental Protocols
Protocol 1: Sample Preparation from Fermentation Broth
This protocol describes the extraction of this compound from the fermentation broth for GC-FID analysis.
-
Cell Removal: Centrifuge 5 mL of the fermentation broth at 10,000 x g for 10 minutes to pellet the microbial cells.
-
Supernatant Collection: Carefully collect the supernatant.
-
Internal Standard Spiking: Transfer 1 mL of the supernatant to a 15 mL centrifuge tube and add a known concentration of the internal standard, 1,3-butanediol.
-
Protein Precipitation & Salting Out: Add 0.5 g of anhydrous sodium sulfate to the tube to precipitate remaining proteins and to salt out the this compound. Vortex for 1 minute.
-
Liquid-Liquid Extraction: Add 2 mL of ethyl acetate to the tube. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.
-
Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer (ethyl acetate) to a clean 2 mL centrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Filtration: Filter the dried organic extract through a 0.22 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for injection into the GC-FID system.
Protocol 2: GC-FID Analysis
This protocol outlines the instrumental parameters for the quantification of this compound.
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A polar capillary column, such as a DB-WAX or HP-INNOWAX (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of diols.
-
Injection: Inject 1 µL of the prepared sample into the GC.
Table 1: GC-FID Instrument Parameters
| Parameter | Value |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (Split ratio 20:1) |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 1.0 mL/min |
| Oven Program | |
| Initial Temperature | 80 °C, hold for 2 min |
| Ramp Rate | 10 °C/min to 200 °C |
| Final Temperature | 200 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2) | 25 mL/min |
Protocol 3: Calibration and Quantification
This protocol describes the preparation of a calibration curve and the calculation of the this compound concentration in the samples.
-
Stock Solution Preparation: Prepare a 10 g/L stock solution of this compound and a 10 g/L stock solution of 1,3-butanediol (internal standard) in deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution to achieve concentrations ranging from 0.1 g/L to 5 g/L. Spike each calibration standard with the same constant concentration of the internal standard (e.g., 1 g/L).
-
Analysis of Standards: Analyze each calibration standard using the GC-FID method described in Protocol 2.
-
Calibration Curve Construction: For each standard, calculate the ratio of the peak area of this compound to the peak area of the internal standard. Plot a graph of the peak area ratio (Y-axis) against the corresponding concentration of this compound (X-axis).
-
Linear Regression: Perform a linear regression analysis on the plotted data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Sample Quantification: Analyze the prepared fermentation broth samples (from Protocol 1) using the same GC-FID method. Calculate the peak area ratio of this compound to the internal standard.
-
Concentration Calculation: Use the equation from the calibration curve to calculate the concentration of this compound in the samples.
Data Presentation
The quantitative data obtained from the analysis of calibration standards and fermentation samples should be organized into clear and concise tables for easy comparison and interpretation.
Table 2: Example Calibration Data for this compound
| Standard Concentration (g/L) | Peak Area (2,3-BDO) | Peak Area (1,3-BDO, IS) | Peak Area Ratio (2,3-BDO / IS) |
| 0.1 | 15,234 | 150,123 | 0.101 |
| 0.5 | 76,543 | 151,234 | 0.506 |
| 1.0 | 152,876 | 150,987 | 1.012 |
| 2.5 | 380,987 | 150,543 | 2.531 |
| 5.0 | 755,432 | 149,876 | 5.041 |
Table 3: Example Quantification of this compound in Fermentation Samples
| Sample ID | Peak Area (2,3-BDO) | Peak Area (1,3-BDO, IS) | Peak Area Ratio (2,3-BDO / IS) | Calculated Concentration (g/L) |
| Fermentation_12h | 254,321 | 150,654 | 1.688 | 1.67 |
| Fermentation_24h | 456,789 | 151,023 | 3.024 | 3.00 |
| Fermentation_48h | 687,123 | 150,876 | 4.555 | 4.52 |
Conclusion
The GC-FID method described in this application note provides a reliable and accurate means for the quantification of this compound in fermentation broth. The use of an internal standard and a straightforward liquid-liquid extraction procedure minimizes matrix effects and ensures high precision. This protocol can be readily implemented in research and industrial laboratories for routine monitoring of this compound production.
HPLC method for simultaneous analysis of 2,3-Butanediol and byproducts
An HPLC Method for the Simultaneous Analysis of 2,3-Butanediol and its Byproducts in Fermentation Broths
This document provides a detailed high-performance liquid chromatography (HPLC) method for the simultaneous quantitative analysis of this compound and its common byproducts found in fermentation broths. This method is intended for researchers, scientists, and professionals in drug development and biotechnology who are working on the production of this compound and require a reliable analytical technique for process monitoring and product quantification.
Introduction
This compound (2,3-BDO) is a versatile platform chemical with a wide range of applications in the chemical, cosmetic, and pharmaceutical industries. Its production through microbial fermentation is a topic of significant research interest. During the fermentation process, various byproducts such as acetoin, diacetyl, ethanol, and organic acids (e.g., acetic acid, lactic acid, succinic acid) are often co-produced. The efficient monitoring and quantification of 2,3-BDO and these byproducts are crucial for optimizing fermentation conditions, improving product yield, and ensuring product quality. This application note describes a robust HPLC method that allows for the simultaneous separation and quantification of these key compounds in a single analytical run.
Experimental Principle
The method utilizes a Bio-Rad Aminex HPX-87H ion-exclusion column, which is specifically designed for the analysis of organic acids, alcohols, and sugars in complex matrices like fermentation broths. The separation is achieved using an isocratic mobile phase of dilute sulfuric acid. Detection is performed with a Refractive Index (RI) detector, which is well-suited for the analysis of compounds that lack a strong UV chromophore.
Materials and Methods
3.1. Equipment and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic Pump
-
Autosampler
-
Column Oven
-
Refractive Index (RI) Detector
-
-
Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm)
-
Data acquisition and processing software
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
HPLC vials
3.2. Reagents and Standards
-
This compound (mixture of isomers)
-
Acetoin
-
Ethanol
-
Acetic Acid
-
Lactic Acid
-
Succinic Acid
-
Sulfuric acid (H₂SO₄), analytical grade
-
Deionized water (18.2 MΩ·cm)
3.3. Chromatographic Conditions
| Parameter | Condition |
| Column | Bio-Rad Aminex HPX-87H (300 mm x 7.8 mm) |
| Mobile Phase | 5 mM Sulfuric Acid (H₂SO₄) in deionized water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 60-65 °C |
| Detector | Refractive Index (RI) Detector |
| Injection Volume | 20 µL |
| Run Time | Approximately 30-40 minutes |
3.4. Standard Preparation
-
Prepare individual stock solutions of this compound, acetoin, ethanol, acetic acid, lactic acid, and succinic acid at a concentration of 10 g/L in deionized water.
-
Prepare a mixed standard stock solution by combining appropriate volumes of the individual stock solutions.
-
Create a series of calibration standards by serially diluting the mixed standard stock solution with deionized water to cover the expected concentration range of the samples. A typical calibration range is 0.1 g/L to 10 g/L.
3.5. Sample Preparation
-
Collect a representative sample from the fermentation broth.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet cells and other insoluble materials.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
If necessary, dilute the sample with deionized water to bring the analyte concentrations within the calibration range.
Results and Discussion
This HPLC method provides excellent separation and quantification of this compound and its key byproducts. The use of an Aminex HPX-87H column with a dilute sulfuric acid mobile phase allows for the resolution of these compounds in a reasonable timeframe.
4.1. Quantitative Data Summary
The performance of the method was validated for linearity, precision, and accuracy. A summary of the quantitative data is presented in the table below.[1]
| Analyte | Retention Time (min) | Linearity Range (g/L) | Correlation Coefficient (R²) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Succinic Acid | ~12.5 | 0.1 - 10 | >0.999 | 98 - 102 | < 2.0 |
| Lactic Acid | ~14.0 | 0.1 - 10 | >0.999 | 98 - 102 | < 2.0 |
| Acetic Acid | ~15.5 | 0.1 - 10 | >0.999 | 98 - 102 | < 2.0 |
| This compound | ~19.0 | 0.1 - 10 | >0.999 | 98 - 102 | < 2.0 |
| Acetoin | ~23.0 | 0.1 - 10 | >0.999 | 98 - 102 | < 2.0 |
| Ethanol | ~25.5 | 0.1 - 10 | >0.999 | 98 - 102 | < 2.0 |
Note: Retention times are approximate and may vary slightly depending on the specific HPLC system and column condition.
Experimental Workflow Diagram
The following diagram illustrates the overall workflow of the analytical method, from sample collection to data analysis.
Caption: Experimental workflow for the HPLC analysis of this compound and byproducts.
Conclusion
The HPLC method detailed in this application note is a reliable and efficient tool for the simultaneous analysis of this compound and its major byproducts in fermentation samples. The method is straightforward to implement and provides accurate and reproducible quantitative results, making it highly suitable for routine analysis in research and industrial settings. The validation data demonstrates the robustness of the method for its intended purpose.
References
Application Note: Determination of 2,3-Butanediol Stereoisomer Purity by NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the determination of the stereoisomeric purity of 2,3-butanediol using Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a valuable platform chemical and a key intermediate in various industrial applications, exists as three stereoisomers: (2R,3R)-butanediol, (2S,3S)-butanediol, and meso-2,3-butanediol. The ratio of these stereoisomers is critical for the performance and properties of downstream products. This document outlines the methodologies for direct ¹H and ¹³C NMR analysis to quantify the meso stereoisomer and for the use of a chiral derivatizing agent, Mosher's acid (MTPA), to determine the enantiomeric excess of the chiral isomers.
Introduction
This compound is a diol with two chiral centers, giving rise to three stereoisomers: a pair of enantiomers, (2R,3R)- and (2S,3S)-2,3-butanediol, and a meso compound, (2R,3S)-2,3-butanediol. The specific stereoisomer(s) produced in fermentation or chemical synthesis can significantly impact the physical properties and biological activity of the final product. Therefore, a robust and accurate analytical method for quantifying the stereoisomeric composition is essential for process optimization, quality control, and regulatory compliance in the pharmaceutical, chemical, and biofuel industries.
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. For stereoisomer analysis, NMR can distinguish between diastereomers (such as the meso and enantiomeric pairs of this compound) due to their different spatial arrangements, which result in distinct chemical shifts and coupling constants. While enantiomers are indistinguishable in a non-chiral environment, their relative amounts can be determined by converting them into diastereomers through reaction with a chiral derivatizing agent.
This application note details two key NMR-based protocols:
-
Direct ¹H and ¹³C NMR analysis for the quantification of the meso-2,3-butanediol relative to the combined (2R,3R) and (2S,3S) enantiomers.
-
Chiral derivatization using Mosher's acid followed by ¹H NMR analysis to determine the enantiomeric excess (e.e.) of the chiral isomers.
Data Presentation
The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for the stereoisomers of this compound. These values are essential for the identification and quantification of each stereoisomer in a mixture.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound Stereoisomers in CDCl₃.
| Stereoisomer | Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| meso-2,3-Butanediol | CH₃ | ~1.15 | Doublet | ~6.4 |
| CH | ~3.78 | Quartet | ~6.4 | |
| (2R,3R)/(2S,3S)-2,3-Butanediol | CH₃ | ~1.18 | Doublet | ~6.3 |
| CH | ~3.55 | Quartet | ~6.3 |
Table 2: ¹³C NMR Chemical Shifts (δ) for this compound Stereoisomers in CDCl₃.
| Stereoisomer | Carbon | Chemical Shift (ppm) |
| meso-2,3-Butanediol | CH₃ | ~17.5 |
| CH | ~71.5 | |
| (2R,3R)/(2S,3S)-2,3-Butanediol | CH₃ | ~18.5 |
| CH | ~69.5 |
Experimental Protocols
Protocol 1: Direct Quantification of meso vs. Racemic this compound
This protocol describes the direct analysis of a this compound stereoisomer mixture by ¹H NMR to determine the relative amounts of the meso isomer and the enantiomeric pair.
1. Sample Preparation: a. Accurately weigh 10-20 mg of the this compound sample into a clean, dry vial. b. Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. c. Vortex the vial until the sample is completely dissolved. d. Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube. e. Cap the NMR tube securely.
2. NMR Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., on a 400 MHz spectrometer: 32 scans, relaxation delay of 5 seconds, acquisition time of 4 seconds). c. Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
3. Data Analysis and Quantification: a. Identify the signals corresponding to the methyl (CH₃) or methine (CH) protons of the meso and racemic forms using the chemical shifts provided in Table 1. b. Integrate the area of the distinct signals for the meso isomer and the racemic pair. For example, integrate the methyl doublets at approximately 1.15 ppm (meso) and 1.18 ppm (racemic). c. Calculate the molar percentage of the meso isomer and the racemic mixture using the following formulas:
Protocol 2: Determination of Enantiomeric Excess using Mosher's Acid Derivatization
This protocol details the conversion of the chiral this compound enantiomers into diastereomeric Mosher's esters for the determination of enantiomeric excess (e.e.) by ¹H NMR.
1. Derivatization Procedure (to be performed in a fume hood): a. In a clean, dry reaction vial, dissolve approximately 10 mg of the this compound sample in 0.5 mL of anhydrous pyridine. b. Add a small crystal of 4-(dimethylamino)pyridine (DMAP) as a catalyst. c. To this solution, add a slight molar excess (e.g., 1.1 equivalents per hydroxyl group) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride). d. Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary). e. Quench the reaction by adding a few drops of water. f. Extract the product with diethyl ether or ethyl acetate (2 x 1 mL). g. Wash the combined organic layers with dilute HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Mosher's esters.
2. NMR Sample Preparation and Data Acquisition: a. Dissolve the crude Mosher's esters in CDCl₃ containing TMS. b. Transfer the solution to a clean NMR tube. c. Acquire a ¹H NMR spectrum.
3. Data Analysis and e.e. Calculation: a. The resulting spectrum will show two sets of signals for the diastereomeric esters formed from the (2R,3R) and (2S,3S) enantiomers. b. Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the methyl protons of the butanediol backbone). c. Integrate the areas of these two signals (Integral₁ and Integral₂). d. Calculate the enantiomeric excess using the following formula:
Visualizations
Caption: Experimental workflow for NMR analysis of this compound stereoisomers.
Caption: Relationship between this compound stereoisomers and their ¹H NMR signals.
Conclusion
NMR spectroscopy offers a reliable and efficient method for the comprehensive stereochemical analysis of this compound. Direct ¹H NMR analysis allows for straightforward quantification of the meso diastereomer relative to the enantiomeric pair. For the determination of the enantiomeric purity of the chiral isomers, derivatization with Mosher's acid provides a robust protocol to generate diastereomers with distinct NMR signals, enabling accurate calculation of the enantiomeric excess. These protocols are invaluable tools for researchers, scientists, and drug development professionals working with this compound and other chiral molecules.
Application Notes and Protocols for 2,3-Butanediol as a Cryoprotective Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,3-butanediol as a cryoprotective agent (CPA) for the preservation of biological samples. The following sections detail the physical properties of this compound, experimental protocols for its use in vitrification, and a comparative analysis of its efficacy.
Introduction to this compound in Cryopreservation
This compound is a diol with cryoprotective properties, notable for its high glass-forming ability, which is advantageous for vitrification—a cryopreservation technique that avoids the damaging formation of ice crystals.[1] The effectiveness of this compound as a cryoprotectant is significantly influenced by its isomeric composition. A racemic mixture of dextro and levo isomers has demonstrated superior cryoprotective capabilities compared to other isomeric forms.[1] While showing promise, it is important to note that at high concentrations, this compound may exhibit greater toxicity than commonly used cryoprotectants like glycerol or 1,2-propanediol.[1]
Physical and Cryoprotective Properties of this compound
Successful cryopreservation relies on the physical properties of the cryoprotectant solution. Key properties of this compound relevant to its function as a cryoprotectant are summarized below.
Table 1: Physical and Cryoprotective Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀O₂ | |
| Molecular Weight | 90.12 g/mol | |
| Boiling Point | 183-184 °C | |
| Melting Point | 25 °C | |
| Density | 1.002 g/mL at 20 °C | |
| Viscosity | The viscosity of 50-60% solutions is considerably greater than that of 50-60% ethylene glycol and slightly greater than that of 50-60% glycerol at 20°C.[2] | [2] |
| Glass-Forming Tendency | High; aqueous solutions have a strong tendency to vitrify upon cooling.[1] | [1] |
Experimental Protocols
Preparation of Vitrification Solutions
The preparation of the vitrification solution is a critical step for successful cryopreservation. The concentration of this compound should be optimized based on the cell type and experimental requirements. It is recommended to use a racemic mixture of levo and dextro isomers of this compound for optimal performance.[1] To mitigate potential toxicity, the addition of sugars such as trehalose or sucrose to the vitrification solution is advised.[3]
Materials:
-
This compound (racemic mixture of levo and dextro isomers)
-
Basal cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS) or other protein supplements
-
Trehalose or Sucrose (optional)
-
Sterile, nuclease-free water
-
Sterile filtration unit (0.22 µm)
Procedure:
-
Determine the desired final concentration of this compound in the vitrification solution (e.g., 20% or 30% w/w).
-
In a sterile environment, dissolve the calculated amount of this compound in the basal cell culture medium.
-
If using, dissolve trehalose or sucrose to the desired concentration (e.g., 0.1 M).
-
Add FBS or other protein supplements to the desired final concentration (e.g., 10-20%).
-
Bring the solution to the final volume with the basal medium.
-
Sterilize the vitrification solution by passing it through a 0.22 µm filter.
-
Store the prepared solution at 4°C and use it within a week.
Vitrification Protocol for Cell Suspensions
This protocol provides a general guideline for the vitrification of cell suspensions using a this compound-based solution. Optimization for specific cell lines is recommended.
Materials:
-
Cultured cells in exponential growth phase
-
Prepared this compound vitrification solution
-
Basal cell culture medium
-
Cryovials
-
Controlled-rate freezer or isopropanol freezing container (e.g., Mr. Frosty)
-
Liquid nitrogen storage dewar
Workflow Diagram:
Caption: A generalized workflow for cell vitrification using this compound.
Procedure:
-
Harvest cells from culture and perform a viable cell count (e.g., using trypan blue exclusion).
-
Centrifuge the cell suspension and resuspend the cell pellet in cold basal medium to achieve a concentration of 2-4 million cells/mL.
-
Slowly add an equal volume of the this compound vitrification solution to the cell suspension while gently mixing. This will result in a final cell concentration of 1-2 million cells/mL and the target cryoprotectant concentration.
-
Allow the cells to equilibrate in the vitrification solution for 10-15 minutes at room temperature.
-
Aliquot the cell suspension into pre-labeled cryovials.
-
Place the cryovials in a controlled-rate freezer programmed for a cooling rate of -1°C per minute, or in a pre-chilled isopropanol freezing container and place it in a -80°C freezer.
-
Once the vials have reached -80°C, transfer them to a liquid nitrogen dewar for long-term storage.
Thawing Protocol and Post-Thaw Assessment
Rapid thawing is crucial to minimize ice crystal formation and maximize cell viability.
Materials:
-
Cryopreserved cells
-
37°C water bath
-
Pre-warmed complete cell culture medium
-
Centrifuge
-
Materials for viability and recovery assessment (e.g., trypan blue, hemocytometer, or automated cell counter)
Workflow Diagram:
Caption: A standard workflow for thawing and initial post-thaw handling of cryopreserved cells.
Procedure:
-
Quickly transfer the cryovial from liquid nitrogen to a 37°C water bath.
-
Gently agitate the vial until only a small ice crystal remains.
-
Immediately transfer the contents of the vial to a sterile centrifuge tube containing 9 mL of pre-warmed complete culture medium.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells and remove the cryoprotectant-containing supernatant.
-
Gently resuspend the cell pellet in fresh, pre-warmed culture medium.
-
Perform a viable cell count to determine post-thaw viability and recovery.
-
Plate the cells at the desired density for subsequent culture and functional assays. It is important to assess cell viability and recovery not just immediately after thawing, but also at later time points (e.g., 24 hours) to account for delayed cell death.[4][5]
Comparative Efficacy of this compound
The choice of cryoprotectant can significantly impact post-thaw cell survival and function. The following table provides a comparative summary of the cryoprotective efficacy of this compound against the standard cryoprotectant, DMSO, for red blood cells.
Table 2: Comparative Cryoprotective Efficacy for Red Blood Cells
| Cryoprotectant | Concentration (w/w) | Post-Thaw Survival (%) | Reference |
| This compound | 15% | ~80% | [1] |
| 20% | ~90% | [1] | |
| 30% | Approaching 90% (at slow cooling/warming) | [1] | |
| Glycerol | 15% | >80% | [1] |
| 20% | ~90% | [1] | |
| 1,2-Propanediol | 15% | >80% | [1] |
| 20% | >90% | [1] | |
| DMSO | 10% (v/v) | Varies by cell type, typically 70-90% for many cell lines | [6] |
Note: The efficacy of cryoprotectants is highly cell-type dependent. The data presented here for red blood cells may not be directly extrapolated to other cell types.
Signaling Pathways in Cryoprotection (Hypothetical Model)
While the precise signaling pathways modulated by this compound during cryopreservation are not yet fully elucidated, a hypothetical model based on general principles of cellular stress response to cryoinjury can be proposed. Cryopreservation induces cellular stress through osmotic shifts, cold shock, and the formation of intracellular ice. A successful cryoprotectant mitigates these stresses.
Caption: A hypothetical signaling pathway illustrating the protective effects of this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low post-thaw viability | Suboptimal this compound concentration | Titrate the concentration of this compound (e.g., from 15% to 35% w/w). |
| Inappropriate cooling or warming rate | Ensure a controlled cooling rate of -1°C/min and rapid thawing in a 37°C water bath. | |
| High toxicity of the vitrification solution | Add trehalose or sucrose to the vitrification solution to reduce toxicity. Reduce equilibration time. | |
| Low cell recovery | Cell loss during washing steps | Optimize centrifugation speed and duration. Handle the cell pellet gently. |
| Delayed-onset cell death (apoptosis) | Assess viability at multiple time points post-thaw (e.g., 0, 6, and 24 hours). Consider using apoptosis inhibitors in the post-thaw culture medium.[4] | |
| Cell clumping after thawing | DNA release from dead cells | Add DNase I to the post-thaw medium. |
Conclusion
This compound, particularly a racemic mixture of its levo and dextro isomers, presents a viable alternative to conventional cryoprotectants. Its high glass-forming tendency makes it particularly suitable for vitrification protocols. However, careful optimization of concentration and the potential inclusion of additives to mitigate toxicity are crucial for achieving high post-thaw viability and recovery. The detailed protocols and data provided in these application notes serve as a valuable resource for researchers and professionals seeking to implement this compound in their cryopreservation workflows. Further research is warranted to fully elucidate the cellular and molecular mechanisms underlying its cryoprotective effects.
References
- 1. Cryoprotection of red blood cells by a this compound containing mainly the levo and dextro isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Reduction in toxicity for red blood cells in buffered solutions containing high concentrations of this compound by trehalose, sucrose, sorbitol, or mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Post-Thaw Culture and Measurement of Total Cell Recovery Is Crucial in the Evaluation of New Macromolecular Cryoprotectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effects of storage media, supplements and cryopreservation methods on quality of stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Polyurethanes Using 2,3-Butanediol as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing demand for sustainable and bio-based polymers has driven research into the use of renewable monomers. 2,3-Butanediol (2,3-BDO), a platform chemical that can be produced through the fermentation of biomass, is a promising bio-based monomer for the synthesis of polyurethanes (PUs).[1][2][3][4] This vic-diol can be used as a chain extender in the synthesis of both thermoplastic polyurethanes (TPUs) and waterborne polyurethane dispersions (PUDs).[1][5] The use of 2,3-BDO offers a sustainable alternative to petroleum-based diols, contributing to the development of greener polymer materials.[1][3][6]
The stereochemistry of 2,3-BDO has a significant impact on the final properties of the polyurethane.[2][5] The three stereoisomers are the chiral pair, (2R,3R)- and (2S,3S)-BDO, and the achiral meso-2,3-BDO.[7] Studies have shown that the meso form, with its specific orientation of methyl side chains, promotes the formation of crystalline hard segments through strong hydrogen bonding, leading to enhanced mechanical and thermomechanical properties.[2][5] In contrast, the chiral isomers can result in amorphous polymers.[5] This ability to tune the polymer's properties by selecting a specific stereoisomer of 2,3-BDO is a key advantage for material design.
These application notes provide detailed protocols for the synthesis of polyurethanes using this compound as a chain extender, along with a summary of the resulting polymer properties and a generalized experimental workflow.
Experimental Protocols
Protocol 1: Synthesis of Thermoplastic Polyurethanes (TPUs) using this compound as a Chain Extender
This protocol is based on the one-shot polymerization method.
Materials:
-
Polyol (e.g., bio-based fatty acid dimer diol)
-
Diisocyanate (e.g., 4,4′-methylene bis(phenyl isocyanate) - MDI)
-
Chain Extender: this compound (meso, (+)-, or (-)-isomer)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., N,N-dimethylformamide - DMF, if solution polymerization is preferred)
Procedure:
-
Drying of Reagents: The polyol and this compound should be dried under vacuum at 80-100 °C for several hours to remove any residual water, which can react with the isocyanate.
-
Pre-mixing: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a temperature controller, the dried polyol and this compound are mixed at a predetermined ratio.
-
Reaction Initiation: The mixture is heated to the reaction temperature (typically 70-90 °C). The diisocyanate is then added stoichiometrically or with a slight excess, followed by the addition of the catalyst.
-
Polymerization: The reaction is allowed to proceed under a nitrogen atmosphere with continuous stirring for a specified time (typically 1-3 hours) until a significant increase in viscosity is observed.
-
Curing: The resulting viscous polymer is then transferred to a mold and cured in an oven at a temperature of 80-110 °C for 12-24 hours to complete the polymerization.
-
Characterization: The synthesized TPU can be characterized for its molecular weight, thermal properties (DSC, TGA), and mechanical properties (tensile testing).
Protocol 2: Synthesis of Waterborne Polyurethane Dispersions (PUDs) with this compound
This protocol describes a prepolymer mixing process.
Materials:
-
Polyol (e.g., bio-based polyether polyol)
-
Diisocyanate (e.g., L-lysine ethyl ester diisocyanate - LDI)
-
Internal Emulsifier (e.g., dimethylolpropionic acid - DMPA)
-
Chain Extender: this compound (whey-derived or synthetic)
-
Neutralizing Agent (e.g., triethylamine - TEA)
-
Catalyst (e.g., dibutyltin dilaurate - DBTDL)
-
Co-solvent (e.g., dihydrolevoglucosenone - Cyrene)
-
Distilled water
Procedure:
-
Prepolymer Synthesis: The polyol, diisocyanate, internal emulsifier, catalyst, and co-solvent are charged into a reactor. The mixture is heated to 80 °C under mechanical stirring to form an NCO-terminated polyurethane prepolymer, maintaining a specific NCO/OH ratio (e.g., 1.5).[1] The reaction progress is monitored by determining the NCO content.
-
Neutralization: Once the desired NCO content is reached, the mixture is cooled down. The acid moieties of the prepolymer are then neutralized by the addition of a neutralizing agent like triethylamine.[1]
-
Chain Extension: The chain extender, this compound, is then added to the neutralized prepolymer to complete the polyurethane synthesis.[1]
-
Dispersion: The polyurethane is dispersed in distilled water under vigorous stirring to form a stable aqueous dispersion.[1]
-
Characterization: The resulting PUD is characterized for particle size, zeta potential, stability (e.g., using Turbiscan), and the properties of the cast films (molecular weight, thermal and mechanical properties).
Data Presentation
The properties of polyurethanes synthesized with this compound are significantly influenced by the choice of stereoisomer and the overall formulation.
Table 1: Molecular Weight and Thermal Properties of PUDs with Different Chain Extenders
| Sample | Chain Extender | Mn ( g/mol ) | Mw ( g/mol ) | PDI | Tg (°C) |
| PUD-1 | 1,4-Butanediol | 15,000 | 35,000 | 2.33 | -45 |
| PUD-2 | This compound | 14,000 | 33,000 | 2.36 | -48 |
Data adapted from a study on waterborne polyurethane dispersions. The specific polyol and isocyanate used will affect these values.
Table 2: Thermal Properties of TPUs with Different 2,3-BDO Stereoisomers
| Chain Extender | Hard Segment Content (wt%) | Tg (°C) | Tm (°C) |
| meso-2,3-BDO | 25 | -30 | 177 |
| (+)-2,3-BDO | 25 | -28 | Amorphous |
| (-)-2,3-BDO | 25 | -29 | Amorphous |
Data highlights the influence of 2,3-BDO stereochemistry on the crystallinity of the hard segments.[5]
Visualization
Polyurethane Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis of polyurethanes using this compound as a chain extender and the subsequent characterization of the resulting polymer.
Caption: Workflow for Polyurethane Synthesis and Characterization.
Conclusion
This compound is a versatile, bio-based monomer that can be effectively used as a chain extender in the synthesis of a wide range of polyurethanes. The choice of the 2,3-BDO stereoisomer provides a valuable tool for tuning the material properties, particularly the crystallinity and thermomechanical performance. The protocols and data presented here offer a foundation for researchers to explore the use of 2,3-BDO in developing novel, sustainable polyurethane materials for various applications, including coatings, adhesives, and biomedical devices.[1] The successful incorporation of fermentation-derived 2,3-BDO into high-performance polymers represents a significant step towards a more circular and bio-based economy.[3][6]
References
- 1. Frontiers | Evaluation of this compound derived from whey fermentation as an effective bio-based monomer for waterborne polyurethane dispersions [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluation of this compound derived from whey fermentation as an effective bio-based monomer for waterborne polyurethane dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scienceportal.tecnalia.com [scienceportal.tecnalia.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Identification of 2,3-Butanediol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanediol (2,3-BDO) is a volatile organic compound with significant industrial applications and increasing relevance in biological and pharmaceutical research. It is a major fermentation product of many microorganisms and has been identified as a potential biomarker and a modulator of signaling pathways in various biological systems. Accurate and sensitive identification and quantification of 2,3-BDO are crucial for understanding its role in microbial metabolism, host-pathogen interactions, and its potential as a therapeutic agent. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of volatile compounds like this compound, making it the method of choice for its identification and quantification in complex biological matrices.
This document provides detailed application notes and experimental protocols for the identification and quantification of this compound using GC-MS.
Quantitative Data Presentation
The following tables summarize quantitative data for this compound in various sample matrices, providing a reference for expected concentration ranges.
Table 1: Concentration of this compound in Fermentation Broth from Different Bacterial Strains
| Bacterial Strain | This compound Yield (g/L) | Reference |
| UDSC 1 | 0.85 | [1] |
| UDSC 2 | 0.16 | [1] |
| UDSC 6 | 2.97 | [1] |
| UDSC 7 | 2.68 | [1] |
| UDSC 8 | 0.73 | [1] |
| Bacillus subtilis GD5 | 3.52 | [2] |
| Bacillus licheniformis | 5.70 | [2] |
Table 2: Concentration of this compound in Wine and Must
| Sample Type | Analyte Concentration Range | Reference |
| Must and Wine (with sugar content > 20 g/L) | 1 mg/L to 500 mg/L | [3][4] |
Experimental Protocols
This section provides detailed methodologies for sample preparation and GC-MS analysis of this compound.
Protocol 1: Liquid-Liquid Extraction of this compound from Aqueous Samples (e.g., Fermentation Broth, Cell Culture Supernatant)
This protocol is adapted from the OIV-OENO 589-2017 method for the analysis of 1,2-propanediol and this compound in musts and wines.[3]
Materials:
-
Sample containing this compound
-
Internal Standard (IS): 1,3-Butanediol
-
Potassium Carbonate (K₂CO₃)
-
Ethyl ether
-
Centrifuge tubes (30 mL, ether-resistant) with stoppers
-
Centrifuge
-
Vertical vortex mixer
-
Pasteur pipettes
-
Flask for solvent evaporation
-
Nitrogen gas supply
-
GC vials with caps
Procedure:
-
Internal Standard Addition:
-
Prepare a stock solution of the internal standard (1,3-Butanediol) at a concentration of 10 mg/mL in purified water.
-
In a 100-mL flask, add 5 mL of the IS stock solution and fill to the mark with the sample to be analyzed. Mix well. This results in an IS concentration of 500 mg/L in the sample.
-
-
Salting Out and Extraction:
-
Pipette 10 mL of the sample containing the internal standard into a 30-mL centrifuge tube.
-
Add 10 g of K₂CO₃ to the tube. This "salting out" step increases the ionic strength of the aqueous phase, promoting the partitioning of this compound into the organic solvent.[3][4]
-
Allow the mixture to cool. A thermostatically-controlled water bath at 20°C can be used to expedite cooling.
-
Add 10 mL of ethyl ether to the centrifuge tube.
-
Tightly cap the tube and shake the mixture vigorously using a vertical vortex mixer.
-
Centrifuge the mixture at approximately 3500 rpm (or 1500 xg) for 10 minutes to separate the aqueous and organic layers.
-
-
Purification and Concentration:
-
Carefully collect the supernatant (the upper ethyl ether layer) using a Pasteur pipette and transfer it to a suitable flask.
-
Evaporate the solvent under a gentle stream of nitrogen gas.
-
Reconstitute the residue in approximately 1 mL of ethyl ether.
-
Transfer the final extract to a GC vial for analysis.
-
Protocol 2: Trimethylsilyl (TMS) Derivatization for Enhanced GC-MS Analysis
Derivatization of this compound to its trimethylsilyl (TMS) ether increases its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity.
Materials:
-
Dried sample extract containing this compound (from Protocol 1, after the evaporation step)
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
A non-protic solvent (e.g., pyridine, acetonitrile, or N,N-dimethylformamide)
-
Heating block or oven
-
GC vials with caps
Procedure:
-
Sample Preparation:
-
Ensure the sample extract is completely dry, as moisture can interfere with the derivatization reaction.
-
Dissolve the dried residue in a small volume (e.g., 100 µL) of a suitable non-protic solvent.
-
-
Derivatization Reaction:
-
Add an equal volume (e.g., 100 µL) of the derivatization reagent (BSTFA + 1% TMCS) to the sample solution in the GC vial.
-
Tightly cap the vial and vortex briefly to mix.
-
Heat the vial at 60-80°C for 30-60 minutes to facilitate the derivatization reaction. The optimal time and temperature may need to be determined empirically.
-
-
Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
GC-MS Analysis Parameters
The following are example GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.
Table 3: Example GC-MS Parameters for this compound Analysis
| Parameter | Value | Reference |
| Gas Chromatograph (GC) | ||
| Injection Mode | Split or Splitless | [1] |
| Injector Temperature | 250 - 260°C | [1][5] |
| Injection Volume | 1 µL | [1] |
| Carrier Gas | Helium | |
| Column Type | Polar capillary column (e.g., CP-Wax 57CB, Carbowax 20M) | |
| Oven Temperature Program | Initial: 40°C, hold for 1 min; Ramp: 10°C/min to 200°C, hold for 4 min | [1] |
| Mass Spectrometer (MS) | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temperature | 230°C | |
| Electron Energy | 70 eV | |
| Mass Scan Range | m/z 35 - 350 | [4] |
| Solvent Delay | 3 - 5 minutes | |
| Data Analysis | ||
| Identification | Comparison of retention time and mass spectrum with a known standard and/or a mass spectral library (e.g., NIST). | [3] |
| Quantification | Based on the peak area of a characteristic ion (e.g., m/z 45) relative to the internal standard. | [4] |
Visualizations
Experimental Workflow
The following diagram illustrates the overall experimental workflow for the GC-MS analysis of this compound.
Caption: Experimental workflow for GC-MS analysis of this compound.
Signaling Pathway
This compound, particularly when produced by microorganisms, can influence signaling pathways in host organisms. In mammals, it has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. longdom.org [longdom.org]
- 2. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 3. oiv.int [oiv.int]
- 4. Method of determination of 1,2-propanediol and this compound (Type-IV) | OIV [oiv.int]
- 5. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
Fed-batch fermentation strategy for high-titer 2,3-Butanediol production
Application Note
Introduction
2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, pharmaceutical, and agricultural industries. Its production through microbial fermentation offers a sustainable alternative to petroleum-based synthesis. Fed-batch fermentation is a key strategy to achieve high titers of 2,3-BDO by overcoming substrate inhibition and extending the production phase. This document provides detailed application notes and protocols for high-titer 2,3-BDO production using various microbial systems, aimed at researchers, scientists, and drug development professionals.
Metabolic Pathway of this compound Production
The biosynthesis of 2,3-BDO from glucose involves a series of enzymatic reactions. Glucose is first converted to pyruvate via the glycolytic pathway. Two molecules of pyruvate are then condensed to form α-acetolactate by α-acetolactate synthase. Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase. Finally, acetoin is reduced to this compound by this compound dehydrogenase (also known as acetoin reductase).[1][2][3][4][5]
Comparative Performance of Fed-Batch Strategies
The choice of microbial strain and fed-batch strategy significantly impacts the final titer, yield, and productivity of 2,3-BDO. The following table summarizes the performance of different fed-batch fermentation strategies for various microorganisms.
| Microorganism | Fed-Batch Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae SDM | Constant residual glucose concentration | Glucose | 150 | - | 4.21 | [6] |
| Klebsiella pneumoniae | Double fed-batch (sugar + yeast extract) | Glucose | 113 | - | - | [4][7] |
| Klebsiella oxytoca | pH-stat with glucose and NaOH co-feeding | Glucose | 127.9 | 0.48 | 1.78 | [8] |
| Klebsiella sp. Zmd30 | Fed-batch operation | Glucose | 110 | 0.94 | 0.88 | [9] |
| Bacillus subtilis CS13 | Fed-batch with sucrose feeding | Sucrose | 132.4 | 0.45 | 2.45 | [10][11] |
| Bacillus subtilis GD5 | Constant residual sugar feeding | Sucrose | 42.31 | 0.52 | 0.33 | [1] |
| Bacillus amyloliquefaciens GAR | Two-stage pH control | Glycerol | 102.3 | 0.44 | 1.16 | [12] |
| Engineered Saccharomyces cerevisiae BD4 | Fed-batch with glucose feeding | Glucose | 96.2 | 0.34 | 0.26 | [2][3][5] |
| Engineered Saccharomyces cerevisiae BD5_Ctnox | Fed-batch with optimized PDC expression | Glucose | 154.3 | 0.404 | 1.98 | [13] |
| Enterobacter aerogenes SUMI014 | Fed-batch with acetate addition | Glucose | 126.10 | 0.38 | 2.10 | [14] |
Protocols
Experimental Workflow for Fed-Batch Fermentation
The general workflow for a fed-batch fermentation process for 2,3-BDO production involves inoculum preparation, batch culture initiation, and a fed-batch phase with controlled nutrient addition.
Protocol 1: Fed-Batch Fermentation using Klebsiella pneumoniae
This protocol is based on a pH-stat feeding strategy to achieve high-titer 2,3-BDO production.
1. Inoculum Preparation:
-
Aseptically transfer a single colony of K. pneumoniae into a 50 mL tube containing 15 mL of seed medium.
-
Incubate at 37°C with shaking at 200 rpm for 24 hours.[15]
-
Use this culture to inoculate the fermenter.
2. Fermenter Setup and Batch Culture:
-
Prepare the batch fermentation medium in a 5 L fermenter.
-
Batch Medium Composition (per liter):
-
Sterilize the fermenter and medium by autoclaving.
-
Inoculate the fermenter with 10% (v/v) of the seed culture.[16]
-
Batch Phase Conditions:
3. Fed-Batch Strategy (pH-Stat):
-
Prepare a concentrated feeding solution.
-
Feeding Solution Composition:
-
Glucose: 800 g/L
-
-
The feeding is initiated when the pH drops due to the production of acidic byproducts. The addition of a basic solution (e.g., NaOH or ammonia) is coupled with the addition of the concentrated glucose solution to maintain the pH at a set point (e.g., 6.0-7.0) and control the residual glucose concentration.[8]
4. Analytical Methods:
-
Regularly withdraw samples from the fermenter.
-
Centrifuge the samples to remove cells.
-
Analyze the supernatant for 2,3-BDO, glucose, and major byproducts (e.g., acetoin, ethanol, organic acids) using HPLC with a refractive index detector and an appropriate column (e.g., Aminex HPX-87H).[17][18][19][20][21]
Protocol 2: Fed-Batch Fermentation using Bacillus subtilis
This protocol utilizes a constant residual sugar feeding strategy.
1. Inoculum Preparation:
-
Inoculate a loopful of B. subtilis into a 50 mL tube with 15 mL of basal medium.
-
Incubate at 37°C with shaking at 200 rpm for 24 hours.[11]
2. Fermenter Setup and Batch Culture:
-
Prepare the batch fermentation medium in a suitable fermenter.
-
Batch Medium Composition (per liter):
-
Sterilize the fermenter and medium.
-
Inoculate the fermenter with the prepared seed culture.
-
Batch Phase Conditions:
3. Fed-Batch Strategy (Constant Residual Sugar):
-
Prepare a concentrated sucrose feeding solution (500 g/L).[1]
-
Monitor the residual sucrose concentration in the fermenter.
-
When the sucrose concentration drops to approximately 10 g/L, start feeding the concentrated sucrose solution to maintain the residual sugar level.[1]
4. Analytical Methods:
-
Follow the same procedure as described in Protocol 1 for sample preparation and analysis.
Protocol 3: Fed-Batch Fermentation using Engineered Saccharomyces cerevisiae
This protocol is for an engineered yeast strain and involves a simple fed-batch approach based on glucose depletion.
1. Inoculum Preparation:
-
Grow the engineered S. cerevisiae strain in a suitable seed medium (e.g., YPD) to the mid-exponential phase.
2. Fermenter Setup and Batch Culture:
-
Prepare the batch fermentation medium.
-
Batch Medium Composition (per liter):
-
Glucose: 100 g[2]
-
Yeast Nitrogen Base: 6.7 g
-
Other necessary nutrients and amino acids as required by the specific engineered strain.
-
-
Sterilize the fermenter and medium.
-
Inoculate the fermenter to an initial OD₆₀₀ of 10.[2]
-
Batch Phase Conditions:
3. Fed-Batch Strategy:
-
Prepare a highly concentrated glucose feeding solution (e.g., 800 g/L).[2]
-
Monitor the glucose concentration in the fermenter.
-
When the glucose is depleted, continuously supply the feeding solution.[2]
4. Analytical Methods:
-
Follow the same procedure as described in Protocol 1 for sample preparation and analysis.
Conclusion
High-titer production of 2,3-BDO is achievable through carefully designed and optimized fed-batch fermentation strategies. The selection of the microbial host, the composition of the fermentation and feeding media, and the control of key process parameters such as pH, temperature, and aeration are critical for maximizing the final product concentration, yield, and productivity. The protocols provided herein offer a foundation for developing robust and efficient processes for the industrial-scale production of this valuable platform chemical.
References
- 1. mdpi.com [mdpi.com]
- 2. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 3. Production of this compound by engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced this compound production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of this compound By Engineered Saccharomyces cerevisiae | AIChE [proceedings.aiche.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. High production of enantiopure (R,R)-2,3-butanediol from crude glycerol by Klebsiella pneumoniae with an engineered oxidative pathway and a two-stage agitation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 19. researchgate.net [researchgate.net]
- 20. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 21. longdom.org [longdom.org]
Application Notes and Protocols: Screening of Microorganisms for 2,3-Butanediol Production from Biomass
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Butanediol (2,3-BDO) is a versatile platform chemical with broad applications in the chemical, pharmaceutical, and agricultural industries. As a bio-based alternative to petroleum-derived chemicals, the microbial production of 2,3-BDO from renewable biomass has garnered significant interest. This document provides detailed application notes and protocols for the screening of microorganisms capable of producing 2,3-BDO from various biomass sources. The protocols outlined below cover high-throughput screening, rapid detection, and precise quantification of 2,3-BDO, enabling researchers to efficiently identify and characterize promising microbial candidates for industrial-scale production.
Data Presentation: Comparative 2,3-BDO Production by Various Microorganisms
The following tables summarize quantitative data on 2,3-BDO production from different microorganisms using various biomass feedstocks. This data is essential for selecting appropriate strains and substrates for process optimization.
Table 1: this compound Production from Various Sugars by Different Microorganisms
| Microorganism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Glucose | 150 | 0.48 | 3.95 | [1] |
| Klebsiella oxytoca FMCC-197 | Sucrose | 115 | 0.40 | 1.80 | [2] |
| Bacillus subtilis CS13 | Sucrose | 132.4 | 0.45 | 2.45 | [3] |
| Bacillus vallismortis B-14891 | Glucose | 60.4 | - | - | [3][4] |
| Bacillus atrophaeus NRS-213 | Glucose | - | - | - | [4] |
| Bacillus mojavensis B-14698 | Glucose | - | - | - | [4] |
| Engineered S. cerevisiae | Xylose | 43.6 | 0.27 | - | [5] |
Table 2: this compound Production from Lignocellulosic and Other Biomass by Wild-Type and Engineered Strains
| Microorganism | Biomass Source | Pretreatment | Titer (g/L) | Yield (g/g) | Productivity (g/L·h) | Reference |
| Klebsiella pneumoniae | Sugarcane bagasse hydrolysate | Dilute acid | - | 0.42 | - | [6] |
| Enterobacter cloacae SG1 | Oat hull hydrolysate | Alkali | 37.59 | - | - | [7] |
| Enterobacter cloacae SG1 | Spruce bark hydrolysate | Alkali | 26.74 | - | - | [7] |
| Bacillus amyloliquefaciens | Biodiesel-derived glycerol | None | 102.3 | 0.44 | 1.16 | [8] |
| Bacillus subtilis CS13 | Molasses | None | 89.6 | 0.42 | 2.13 | [3] |
| Engineered K. oxytoca CHA006 | Pine tree hydrolysate | - | - | - | 0.73 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the screening and characterization of 2,3-BDO producing microorganisms.
Protocol 1: High-Throughput Screening using an Enzymatic Assay
This protocol describes a rapid and sensitive enzymatic assay for the high-throughput screening of 2,3-BDO producing microbes in a microtiter plate format.[10][11] The assay is based on the reduction of NADP+ to NADPH by this compound dehydrogenase (BDH), which is measured spectrophotometrically.[10]
Materials:
-
96-well microtiter plates
-
Tris-HCl buffer (200 mM, pH 8.0)
-
Dithiothreitol (DTT)
-
NADP+
-
This compound dehydrogenase (e.g., from Clostridium ljungdahlii)[10]
-
Microplate reader capable of measuring absorbance at 340 nm
-
Culture broth samples
-
2,3-BDO standard solutions
Procedure:
-
Prepare a master mix of the reaction buffer containing 200 mM Tris-HCl (pH 8.0), 1 mM DTT, and 5 mM NADP+.
-
Add the appropriate volume of the reaction buffer master mix to each well of a 96-well plate.
-
Add 25 µg/ml of this compound dehydrogenase to each well.[10]
-
Add the culture broth supernatants and a series of 2,3-BDO standard solutions to the designated wells.
-
Incubate the plate at 45°C for 20 minutes.[10]
-
Measure the absorbance of each well at 340 nm using a microplate reader.
-
Construct a standard curve using the absorbance values of the 2,3-BDO standards and determine the concentration of 2,3-BDO in the culture samples.
Protocol 2: Rapid Screening by Thin-Layer Chromatography (TLC)
This protocol provides a simple, fast, and inexpensive method for the qualitative screening of 2,3-BDO producers.[4]
Materials:
-
TLC plates (Silica gel 60 F254)
-
Solvent system: Hexane:Ethyl Acetate:Glacial Acetic Acid (70:30:1.5 v/v/v)[4]
-
Vanillin reagent for color development
-
Culture broth samples, centrifuged and filtered (0.22 µm)
-
2,3-BDO standard
Procedure:
-
Spot 10 µL of the prepared culture supernatants and the 2,3-BDO standard onto a TLC plate.[4]
-
Develop the TLC plate in a chamber containing the solvent system until the solvent front reaches near the top of the plate.
-
Air dry the plate after development.
-
Spray the plate with the vanillin reagent and heat it for color development.
-
A blue-colored spot indicates the presence of 2,3-BDO. The retention factor (Rf) of the sample spots should be compared with that of the standard (Rf ≈ 0.68).[4]
Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol details the quantitative analysis of 2,3-BDO in fermentation broth using HPLC.[5][10][12]
Materials:
-
HPLC system with a Refractive Index (RI) detector
-
Syringe filters (0.22 µm)
-
Culture broth samples
-
2,3-BDO standard solutions
Procedure:
-
Prepare fermentation samples by centrifuging the culture broth to remove cells, followed by filtration of the supernatant through a 0.22 µm syringe filter.[4]
-
Set up the HPLC system with the Aminex HPX-87H column and the RI detector.
-
Equilibrate the column with the 5 mM H₂SO₄ mobile phase at a flow rate of 0.5-0.6 mL/min and a column temperature of 60-65°C.[10][13]
-
Inject a known volume (e.g., 20 µL) of the prepared samples and 2,3-BDO standards into the HPLC system.[12]
-
Analyze the resulting chromatograms to determine the retention time and peak area of 2,3-BDO.
-
Generate a standard curve by plotting the peak areas of the 2,3-BDO standards against their concentrations.
-
Calculate the concentration of 2,3-BDO in the samples based on the standard curve.
Protocol 4: Quantification of this compound by Gas Chromatography (GC)
This protocol outlines the quantification of 2,3-BDO using Gas Chromatography with a Flame Ionization Detector (GC-FID), a method suitable for volatile compounds.
Materials:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate capillary column (e.g., polar PEG-based column)[14]
-
Carrier gas (e.g., Helium or Nitrogen)
-
Internal standard (e.g., 1,3-butanediol)
-
Culture broth samples, centrifuged and filtered
-
2,3-BDO standard solutions
Procedure:
-
Prepare samples by centrifuging the culture broth and filtering the supernatant. For some applications, a liquid-liquid extraction with a solvent like ethyl ether may be necessary to concentrate the analyte and remove interfering substances.[15]
-
Prepare a series of 2,3-BDO standard solutions containing a fixed concentration of the internal standard.
-
Set the GC operating conditions, including injector temperature, oven temperature program, and detector temperature. An example oven program could be: hold at 60°C for 1 min, then ramp to 120°C at 10°C/min, followed by a ramp to 200°C at 40°C/min.[16]
-
Inject a small volume (e.g., 1 µL) of the prepared samples and standards into the GC.
-
Identify the peaks corresponding to 2,3-BDO and the internal standard based on their retention times.
-
Calculate the ratio of the peak area of 2,3-BDO to the peak area of the internal standard for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 2,3-BDO standards.
-
Determine the concentration of 2,3-BDO in the samples using the calibration curve.
Visualization of Workflows and Metabolic Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for screening microorganisms and the key metabolic pathways for 2,3-BDO production.
Caption: Experimental workflow for screening and characterization of 2,3-BDO producing microorganisms.
Caption: Simplified metabolic pathway for this compound production in Klebsiella.[17]
Caption: Simplified metabolic pathway for this compound production from glycerol in Bacillus subtilis.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioprocess development of 2, 3-butanediol production using agro-industrial residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced this compound production from biodiesel-derived glycerol by engineering of cofactor regeneration and manipulating carbon flux in Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A rapid and sensitive enzymatic assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. oiv.int [oiv.int]
- 16. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 17. researchgate.net [researchgate.net]
- 18. Investigation of two metabolic engineering approaches for (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enzymatic Assay for Rapid Detection of 2,3-Butanediol in Microbial Cultures
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Butanediol (2,3-BDO) is a valuable platform chemical with wide-ranging industrial applications. Its production through microbial fermentation necessitates rapid and sensitive detection methods for high-throughput screening and process optimization. Traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are often time-consuming and not suitable for screening a large number of samples. This application note describes a rapid, sensitive, and cost-effective enzymatic assay for the quantification of 2,3-BDO in microbial cultures. The assay utilizes the enzyme this compound dehydrogenase (BDH) to catalyze the oxidation of 2,3-BDO with the concomitant reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm. This method offers a significantly lower limit of detection compared to HPLC and is amenable to a 96-well plate format for high-throughput analysis.
Introduction
The microbial production of this compound is a promising alternative to petroleum-based chemical synthesis. Efficient microbial production relies on the screening and engineering of high-producing strains, which in turn requires a rapid and reliable method for quantifying 2,3-BDO in fermentation broths. While chromatographic methods such as GC and HPLC are accurate, they suffer from long analysis times and require sample pretreatment, making them bottlenecks in high-throughput screening workflows.[1]
This enzymatic assay provides a sensitive and high-throughput alternative. It is based on the activity of this compound dehydrogenase (BDH), which specifically catalyzes the conversion of 2,3-BDO to acetoin. The reaction is coupled to the reduction of a nicotinamide cofactor (NADP+), and the resulting increase in NADPH concentration is directly proportional to the amount of 2,3-BDO in the sample. A specific and sensitive assay has been developed using this compound dehydrogenase from Clostridium ljungdahlii (CL-Bdh), which demonstrates high specificity for 2,3-BDO.[1]
Principle of the Assay
The enzymatic assay for 2,3-BDO is based on the following reaction catalyzed by this compound dehydrogenase:
This compound + NADP+ <--2,3-Butanediol Dehydrogenase--> Acetoin + NADPH + H+
The concentration of 2,3-BDO is determined by measuring the increase in absorbance at 340 nm due to the formation of NADPH.
Data Presentation
Comparison of Sensitivity: Enzymatic Assay vs. HPLC
The enzymatic assay demonstrates significantly higher sensitivity compared to the standard HPLC method for 2,3-BDO detection.
| Method | Limit of Detection (mM) |
| Enzymatic Assay | 0.01[1][2][3][4] |
| HPLC | 0.15[1][2][3][4] |
Table 1: Comparison of the limit of detection between the enzymatic assay and HPLC. The enzymatic assay is approximately 15 times more sensitive.[1][2][3][4]
High-Throughput Screening of Microbial Cultures
The enzymatic assay is highly effective for the rapid screening of 2,3-BDO producing microorganisms in a microtiter plate format.
| Method | Number of Positive Samples Detected (out of 23) |
| Enzymatic Assay | 14[1][2][3][4] |
| HPLC | 8[1][2][3][4] |
Table 2: Results of high-throughput screening for 2,3-BDO producing microbes. The enzymatic assay identified more positive samples due to its higher sensitivity.[1][2]
Experimental Protocols
Materials and Reagents
-
Enzyme: Purified this compound dehydrogenase from Clostridium ljungdahlii (CL-Bdh)
-
Buffer: 200 mM Tris-HCl, pH 8.0
-
Cofactor: 5 mM NADP+
-
Reducing Agent: 1 mM Dithiothreitol (DTT)
-
Standard: this compound (for standard curve)
-
Microplate Reader: Capable of measuring absorbance at 340 nm
-
96-well Microplates: UV-transparent
Preparation of Reagents
-
Assay Buffer (200 mM Tris-HCl, pH 8.0): Dissolve the appropriate amount of Tris base in deionized water, adjust the pH to 8.0 with HCl, and bring to the final volume.
-
NADP+ Stock Solution (50 mM): Dissolve NADP+ in deionized water. Store in aliquots at -20°C.
-
DTT Stock Solution (100 mM): Dissolve DTT in deionized water. Prepare fresh or store in aliquots at -20°C.
-
2,3-BDO Standard Solutions: Prepare a series of standard solutions of 2,3-BDO in deionized water or culture medium (e.g., 0 to 1 mM).
Assay Protocol
The following protocol is designed for a 96-well plate format.
-
Sample Preparation: Centrifuge microbial cultures to pellet the cells. The supernatant can be used directly or diluted if the 2,3-BDO concentration is expected to be high.
-
Standard Curve: Pipette 10 µL of each 2,3-BDO standard solution into separate wells of the 96-well plate.
-
Samples: Pipette 10 µL of the culture supernatants into other wells. Include a blank control with 10 µL of sterile culture medium.
-
Master Mix Preparation: Prepare a master mix containing the assay buffer, NADP+, and DTT. For each reaction, the final concentrations should be:
-
200 mM Tris-HCl (pH 8.0)
-
5 mM NADP+
-
1 mM DTT
-
-
Reaction Initiation:
-
Add 180 µL of the master mix to each well containing the standards and samples.
-
Initiate the reaction by adding 10 µL of the CL-Bdh enzyme solution (final concentration of 25 µg/mL).
-
-
Incubation: Incubate the plate at 45°C for 20 minutes.[1]
-
Measurement: Measure the absorbance of each well at 340 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the blank from the absorbance of each 2,3-BDO standard. Plot the corrected absorbance values against the corresponding 2,3-BDO concentrations to generate a standard curve.
-
Sample Concentration: Subtract the absorbance of the blank from the absorbance of each sample. Use the standard curve to determine the concentration of 2,3-BDO in the samples. Account for any dilution factors used during sample preparation.
Discussion
This enzymatic assay offers several advantages over traditional methods for 2,3-BDO detection. Its high sensitivity allows for the detection of low concentrations of 2,3-BDO, making it ideal for screening early-stage cultures or low-producing strains.[1] The simple and rapid protocol, amenable to a 96-well format, significantly increases throughput, enabling the analysis of hundreds of samples simultaneously.[1]
It is important to note that the presence of acetoin, a precursor of 2,3-BDO, may inhibit the oxidation reaction of CL-Bdh, potentially leading to an underestimation of the 2,3-BDO concentration.[1] However, for the purpose of high-throughput screening to identify positive producers, this effect is generally acceptable. For more precise quantification, samples can be further analyzed by HPLC or GC.
Conclusion
The enzymatic assay using this compound dehydrogenase is a powerful tool for the rapid and sensitive detection of 2,3-BDO in microbial cultures. Its high-throughput capability makes it an invaluable method for researchers and scientists involved in the discovery and development of microbial strains for the production of this important platform chemical.
References
- 1. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive enzymatic assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) A rapid and sensitive enzymatic assay for this compound. (2019) | Gyu Bi Lee | 1 Citations [scispace.com]
Troubleshooting & Optimization
Optimizing fermentation parameters (pH, temperature, aeration) for 2,3-Butanediol yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing 2,3-Butanediol (2,3-BDO) fermentation.
Troubleshooting Guide
This guide addresses common issues encountered during 2,3-BDO fermentation experiments.
Issue 1: Low this compound (2,3-BDO) Yield
-
Question: My fermentation is resulting in a significantly lower 2,3-BDO yield than expected. What are the potential causes and how can I troubleshoot this?
-
Answer: Low 2,3-BDO yield can be attributed to several factors related to pH, temperature, and aeration. Follow this troubleshooting workflow:
Troubleshooting workflow for low 2,3-BDO yield.
Issue 2: High Acetoin Accumulation
-
Question: My fermentation is producing a high concentration of acetoin, but the conversion to 2,3-BDO is low. What's happening and how can I fix it?
-
Answer: High acetoin accumulation with low 2,3-BDO indicates an issue with the final reduction step in the metabolic pathway. This is often linked to aeration and the availability of the reducing equivalent NADH.
-
Cause: Excessive aeration can lead to the depletion of NADH, which is essential for the conversion of acetoin to 2,3-BDO by butanediol dehydrogenase. High oxygen levels can inactivate key enzymes in the 2,3-BDO production pathway.[1]
-
Solution:
-
Reduce Aeration: Implement a micro-aerobic or a two-stage aeration strategy. Start with a higher aeration rate to promote cell growth, then switch to a lower aeration rate to favor 2,3-BDO production.[2] For instance, with Bacillus subtilis, uncontrolled dissolved oxygen (DO) which dropped to 0% was shown to favor 2,3-BDO production over acetoin.[1]
-
Overexpress Acetoin Reductase: Consider metabolic engineering to overexpress the gene encoding acetoin reductase (or butanediol dehydrogenase), which can enhance the conversion of acetoin to 2,3-BDO.[3]
-
-
Issue 3: Inconsistent Results Between Batches
-
Question: I am observing significant variability in 2,3-BDO yield and productivity between different fermentation batches, even with the same protocol. What could be the cause?
-
Answer: Inconsistent results often stem from subtle variations in experimental conditions.
-
Potential Causes:
-
Inoculum Quality: Inconsistent age, cell density, or metabolic state of the seed culture.
-
Media Preparation: Minor variations in component concentrations or sterilization procedures.
-
pH Control: Fluctuations or inaccurate calibration of the pH probe.
-
Aeration Delivery: Inconsistent agitation speeds or air flow rates affecting the dissolved oxygen levels.
-
-
Solutions:
-
Standardize Inoculum Preparation: Implement a strict protocol for seed culture preparation, ensuring consistent age and cell density at the time of inoculation.
-
Precise Media Preparation: Carefully weigh all components and ensure complete dissolution before sterilization.
-
Calibrate Probes Regularly: Calibrate pH and DO probes before each fermentation run.
-
Monitor and Log Data: Continuously monitor and log pH, temperature, and dissolved oxygen levels throughout the fermentation to identify any deviations.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for 2,3-BDO production?
A1: The optimal pH for 2,3-BDO production is strain-dependent but generally falls within a slightly acidic to neutral range. For many commonly used strains like Klebsiella pneumoniae and Bacillus licheniformis, the optimal pH is typically between 6.0 and 7.0.[4][5][6] For example, a pH of 6.0 was found to be optimal for a Klebsiella sp. Zmd30 strain.[5][6] It's crucial to empirically determine the optimal pH for your specific strain and media composition.
Q2: How does temperature affect 2,3-BDO yield?
A2: Temperature significantly impacts enzyme kinetics and overall metabolic activity. Each microorganism has an optimal temperature range for growth and 2,3-BDO production. For instance, the optimal temperature for Bacillus licheniformis has been reported to be 37.8°C.[4] Deviating from the optimal temperature can lead to reduced enzyme activity, slower cell growth, and consequently, lower 2,3-BDO yields. Some thermophilic strains, like certain Geobacillus species, can produce 2,3-BDO at temperatures between 45°C and 55°C, which can help reduce contamination risks.[7][8]
Q3: What is the ideal aeration strategy for maximizing 2,3-BDO production?
A3: The optimal aeration strategy often involves a two-stage approach. An initial phase with higher aeration promotes rapid cell growth. This is followed by a second phase with limited oxygen supply (micro-aerobic conditions) to favor the conversion of pyruvate to 2,3-BDO.[2] High oxygen levels throughout the fermentation tend to favor cell mass accumulation and the production of acetoin at the expense of 2,3-BDO.[1][9] The specific agitation speeds and air flow rates will need to be optimized for your bioreactor setup and microbial strain. For example, in one study with Klebsiella oxytoca, increasing agitation speed from 300 to 400 rpm increased 2,3-BDO concentration but decreased the yield due to acetoin accumulation.[3]
Q4: What are the major byproducts in 2,3-BDO fermentation, and how can their formation be minimized?
A4: Common byproducts include acetoin, ethanol, lactate, acetate, and succinate.[9][10] The formation of these byproducts competes with 2,3-BDO for carbon and reducing equivalents. Minimizing byproduct formation can be achieved through:
-
Optimization of Fermentation Parameters: As discussed, controlling pH, temperature, and aeration can shift the metabolic flux towards 2,3-BDO.
-
Metabolic Engineering: This involves genetically modifying the production strain to knock out genes responsible for byproduct formation. For example, deleting the lactate dehydrogenase gene (ldhA) can reduce lactate production and increase the availability of NADH for 2,3-BDO synthesis.[11]
Data Presentation
Table 1: Optimal Fermentation Parameters for 2,3-BDO Production in Various Microorganisms
| Microorganism | Optimal pH | Optimal Temperature (°C) | Aeration Strategy | Max 2,3-BDO Titer (g/L) | Reference |
| Klebsiella sp. Zmd30 | 6.0 | Not Specified | Not Specified | 110 (fed-batch) | [5][6] |
| Klebsiella pneumoniae ZH-1 | 7.0 | 37 | 140 r/min | 21.54 | [12] |
| Klebsiella oxytoca M1 | Not Specified | 30-37 | Two-stage agitation | 142.5 | [3] |
| Bacillus licheniformis 24 | 6.23 | 37.8 | 3.68 vvm | 138.8 (fed-batch) | [4] |
| Bacillus subtilis CS13 | Not Specified | Not Specified | 500 rpm, 2 L/min | 132.4 (fed-batch) | [13] |
| Enterobacter cloacae TERI BD 18 | 7.0 | 37 | 350 rpm | 41.44 | [5] |
| Geobacillus sp. XT15 | 8.0 | 45-55 | Not Specified | 14.5 | [7] |
Experimental Protocols
Protocol 1: Batch Fermentation for 2,3-BDO Production
This protocol provides a general methodology for a batch fermentation experiment. Specific parameters should be adjusted based on the chosen microorganism.
-
Media Preparation:
-
Prepare the defined medium for your specific strain. A typical medium for Klebsiella oxytoca might contain (per liter): 13.7 g K₂HPO₄, 2 g KH₂PO₄, 3.3 g (NH₄)₂HPO₄, 6.6 g (NH₄)₂SO₄, 0.25 g MgSO₄·7H₂O, and trace elements.[3]
-
Add the desired concentration of the carbon source (e.g., glucose).
-
Adjust the initial pH to the optimal value for your strain using NaOH or H₂SO₄.
-
Sterilize the medium by autoclaving.
-
-
Inoculum Preparation:
-
Inoculate a single colony of the production strain into a small volume of seed culture medium.
-
Incubate under optimal conditions (temperature, agitation) until the culture reaches the mid-exponential growth phase.
-
-
Bioreactor Setup and Inoculation:
-
Aseptically transfer the sterilized medium to a sterilized bioreactor.
-
Calibrate and install pH, temperature, and dissolved oxygen probes.
-
Set the temperature and initial agitation speed.
-
Inoculate the bioreactor with the seed culture (typically 5-10% v/v).
-
-
Fermentation Monitoring and Control:
-
Maintain the temperature at the optimal setpoint.
-
Control the pH at the desired level by automatic addition of acid/base.
-
Implement the chosen aeration strategy (e.g., constant agitation and aeration rate, or a two-stage strategy).
-
Aseptically collect samples at regular intervals for analysis.
-
-
Sample Analysis:
-
Measure the optical density (OD) at 600 nm to monitor cell growth.
-
Centrifuge the samples to separate the cell biomass from the supernatant.
-
Analyze the supernatant for 2,3-BDO, residual substrate (e.g., glucose), and major byproducts (e.g., acetoin, ethanol, organic acids) using High-Performance Liquid Chromatography (HPLC).
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermophilic fermentation of acetoin and this compound by a novel Geobacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butanediol fermentation - Wikipedia [en.wikipedia.org]
- 9. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escipub.com [escipub.com]
- 13. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
Reducing byproduct formation (e.g., acetoin, organic acids) in 2,3-Butanediol fermentation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on 2,3-Butanediol (2,3-BDO) fermentation. Our goal is to help you minimize the formation of common byproducts such as acetoin and organic acids, thereby increasing the yield and purity of your target product.
Troubleshooting Guides
This section addresses specific issues you may encounter during your 2,3-BDO fermentation experiments.
Issue 1: High Levels of Acetoin in the Final Product
Q1: My 2,3-BDO fermentation is resulting in a high concentration of acetoin. What are the potential causes and how can I reduce it?
A1: High acetoin levels are a common challenge in 2,3-BDO fermentation, as acetoin is the direct precursor to 2,3-BDO. The accumulation of acetoin can be attributed to several factors, primarily related to the metabolic pathway and fermentation conditions.
Potential Causes:
-
Insufficient Activity of this compound Dehydrogenase (BDH): The final step in 2,3-BDO production is the reduction of acetoin, catalyzed by BDH. Low expression or activity of this enzyme can lead to an acetoin bottleneck.
-
Suboptimal Redox Balance (NADH/NAD+ ratio): The conversion of acetoin to 2,3-BDO is an NADH-dependent reduction. An insufficient intracellular pool of NADH will favor the accumulation of acetoin.
-
Substrate Limitation: Towards the end of a batch fermentation, when the primary carbon source is depleted, the cells may begin to convert 2,3-BDO back into acetoin to regenerate NADH for cell maintenance.[1]
-
Excessive Aeration: High levels of dissolved oxygen can favor acetoin production over 2,3-BDO.
Troubleshooting Strategies:
-
Enhance BDH Activity:
-
Overexpression of budC gene: The budC gene encodes for this compound dehydrogenase. Overexpressing this gene can significantly increase the conversion of acetoin to 2,3-BDO. In a study with Klebsiella oxytoca M1, overexpression of budC reduced acetoin accumulation by 43% in fed-batch fermentation.[2]
-
Use of strains with highly active BDH: Screen for or engineer strains that naturally exhibit high BDH activity.
-
-
Optimize the NADH/NAD+ Ratio:
-
Control Aeration: Maintain a micro-aerobic or oxygen-limited environment. This limits the re-oxidation of NADH through the respiratory chain, making it more available for 2,3-BDO synthesis.
-
Metabolic Engineering: Knock out competing pathways that consume NADH, such as those for lactate and ethanol production (see Issue 2).
-
-
Implement a Fed-Batch Strategy: To avoid carbon source depletion and the subsequent conversion of 2,3-BDO back to acetoin, a fed-batch feeding strategy is recommended. Maintain a constant, low level of the carbon source throughout the fermentation. In a fed-batch fermentation of Bacillus subtilis, the ratio of acetoin to 2,3-BDO was significantly reduced compared to batch fermentation.[1]
-
Optimize Fermentation pH: Maintain the pH at an optimal level for BDH activity, which is generally in the slightly acidic range (around 6.0 for many Klebsiella species).[3]
Issue 2: Significant Formation of Organic Acids (Lactate, Acetate, Succinate)
Q2: My fermentation broth contains high concentrations of organic acids, which is lowering my 2,3-BDO yield and affecting downstream processing. How can I mitigate this?
A2: The formation of organic acids is a result of overflow metabolism where pyruvate is diverted away from the 2,3-BDO pathway. This is a common issue, especially under certain fermentation conditions.
Potential Causes:
-
Suboptimal pH: A pH outside the optimal range for the 2,3-BDO pathway can favor organic acid production. Fermentations at a pH higher than 7.0 tend to favor the formation of organic acids.[4][5]
-
Redox Imbalance: The production of lactate is an alternative pathway for NADH re-oxidation.
-
High Initial Substrate Concentration: High initial glucose concentrations can lead to overflow metabolism and the production of acetate.
-
Anaerobic Conditions: Strictly anaerobic conditions can promote the formation of various organic acids.
Troubleshooting Strategies:
-
Strict pH Control: Maintain the pH of the fermentation broth within the optimal range for 2,3-BDO production for your specific strain. For Klebsiella sp. Zmd30, the optimal pH was found to be 6.0.[3]
-
Metabolic Engineering to Block Byproduct Pathways:
-
Knockout of ldhA gene: The ldhA gene encodes for lactate dehydrogenase, the enzyme responsible for lactate production. Deleting this gene is a highly effective strategy to eliminate lactate formation and redirect carbon flux towards 2,3-BDO.
-
Knockout of pflB gene: The pflB gene encodes for pyruvate formate-lyase, a key enzyme in the mixed-acid fermentation pathway leading to formate, acetate, and ethanol. Deleting this gene can significantly reduce the formation of these byproducts.
-
Knockout of ackA-pta and adhE genes: These genes are involved in acetate and ethanol production, respectively. Their deletion can further channel pyruvate towards the 2,3-BDO pathway.
-
-
Controlled Aeration: Implement a micro-aerobic condition. A two-stage aeration strategy, with higher aeration in the initial growth phase and lower aeration during the production phase, has been shown to be effective.[5]
-
Fed-Batch Fermentation: As with acetoin reduction, a fed-batch strategy can prevent the high initial substrate concentrations that lead to overflow metabolism and organic acid formation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for minimizing byproduct formation in 2,3-BDO fermentation?
A1: The optimal pH for minimizing byproducts and maximizing 2,3-BDO production is strain-dependent but generally falls within a slightly acidic range. For many commonly used strains like Klebsiella pneumoniae, a pH of around 5.5 to 6.0 is often optimal.[6] Maintaining a pH above 7.0 often leads to increased production of organic acids.[4][5] It is crucial to experimentally determine the optimal pH for your specific strain and fermentation conditions.
Q2: How does aeration affect the production of acetoin and organic acids?
A2: Aeration is a critical parameter that significantly influences the metabolic flux distribution.
-
High Aeration: Promotes cell growth but can lead to increased acetoin and acetate accumulation at the expense of 2,3-BDO. This is because a high oxygen supply facilitates the re-oxidation of NADH through the respiratory chain, making it less available for the conversion of acetoin to 2,3-BDO.
-
Low Aeration (Micro-aerobic): Generally favors 2,3-BDO production by maintaining a higher NADH/NAD+ ratio. However, very low or strictly anaerobic conditions can lead to an increase in the formation of other reduced byproducts like ethanol, lactate, and succinate.
-
Two-Stage Aeration: A common strategy involves a higher aeration rate during the initial cell growth phase, followed by a lower aeration rate during the 2,3-BDO production phase. This approach has been shown to improve both cell density and 2,3-BDO titer.[5]
Q3: What is the role of the NADH/NAD+ ratio in byproduct formation?
A3: The intracellular NADH/NAD+ ratio is a key regulator of the metabolic pathways branching from pyruvate.
-
High NADH/NAD+ Ratio: A high ratio favors the reduction of acetoin to 2,3-BDO, as this reaction requires NADH. It also drives the formation of other reduced byproducts like lactate and ethanol.
-
Low NADH/NAD+ Ratio: A low ratio, often caused by high aeration, limits the availability of NADH for reductive pathways, leading to the accumulation of more oxidized intermediates like acetoin and acetate.
Therefore, maintaining an optimal NADH/NAD+ ratio is crucial for maximizing 2,3-BDO production while minimizing byproduct formation. This is typically achieved through careful control of aeration and by metabolically engineering the organism to eliminate competing NADH-consuming pathways.
Q4: Is a batch or fed-batch fermentation strategy better for reducing byproducts?
A4: A fed-batch fermentation strategy is generally superior to a batch process for reducing byproduct formation and achieving high titers of 2,3-BDO.[3][7][8]
-
Batch Fermentation: High initial substrate concentrations can lead to overflow metabolism and the accumulation of organic acids. Furthermore, substrate depletion towards the end of the fermentation can trigger the conversion of 2,3-BDO back to acetoin.
-
Fed-Batch Fermentation: By feeding the carbon source at a controlled rate, substrate inhibition and overflow metabolism can be avoided. This strategy allows for maintaining optimal conditions for a longer duration, leading to higher cell densities and product concentrations. Studies have shown that fed-batch operations can achieve significantly higher concentrations and yields of 2,3-BDO compared to batch fermentations.[3]
Data Presentation
Table 1: Effect of pH on 2,3-BDO and Byproduct Formation in Klebsiella sp. Zmd30 (Batch Fermentation)
| pH | 2,3-BDO (g/L) | Acetoin (g/L) | Organic Acids (g/L) |
| 4.5 | 35.2 | 5.1 | 8.9 |
| 5.0 | 48.9 | 4.3 | 6.5 |
| 6.0 | 57.17 | 3.2 | 4.1 |
| 7.0 | 45.8 | 6.8 | 9.7 |
| 8.0 | 31.5 | 8.2 | 12.4 |
| 9.0 | 20.1 | 9.5 | 15.6 |
Data adapted from a study on Klebsiella sp. Zmd30. Actual values may vary depending on the strain and specific fermentation conditions.[3]
Table 2: Effect of Agitation Speed (as an indicator of aeration) on 2,3-BDO and Acetoin Production in Klebsiella oxytoca M1 (Fed-Batch Fermentation)
| Agitation Speed (rpm) | 2,3-BDO (g/L) | Acetoin (g/L) | Byproducts (Ethanol, Lactate, Succinate) (g/L) |
| 200 | 78.8 | 15.3 | 12.5 |
| 300 | 109.6 | 10.0 | 5.2 |
| 400 | 118.5 | 42.1 | 2.1 |
Data adapted from a study on Klebsiella oxytoca M1. Higher agitation speeds generally correlate with higher aeration.[2][9]
Experimental Protocols
Protocol 1: Quantification of Organic Acids and 2,3-BDO in Fermentation Broth by HPLC
This protocol provides a general method for the analysis of common metabolites in a 2,3-BDO fermentation broth.
1. Sample Preparation: 1.1. Withdraw a sample of the fermentation broth. 1.2. Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes). 1.3. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter. 1.4. Dilute the filtered supernatant with the mobile phase to a concentration within the linear range of the standard curve.
2. HPLC Conditions:
- Column: Bio-Rad Aminex HPX-87H column (300 mm × 7.8 mm).
- Mobile Phase: 5 mM H₂SO₄ in deionized water.
- Flow Rate: 0.5 - 0.6 mL/min.
- Column Temperature: 65 °C.
- Detector: Refractive Index (RI) Detector.
- Injection Volume: 5 - 20 µL.
3. Calibration: 3.1. Prepare a series of standard solutions of known concentrations for each analyte (2,3-BDO, acetoin, lactate, acetate, succinate, ethanol, and the primary carbon source, e.g., glucose). 3.2. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
4. Analysis: 4.1. Inject the prepared samples into the HPLC system. 4.2. Identify and quantify the analytes in the samples by comparing their retention times and peak areas to the calibration curves.
Protocol 2: Measurement of Intracellular NADH/NAD+ Ratio
This protocol is based on the use of a commercially available colorimetric assay kit.
1. Sample Preparation (for bacterial cells): 1.1. Harvest a known number of cells from the fermentation broth by centrifugation. 1.2. Wash the cell pellet with cold PBS. 1.3. For total NAD+/NADH measurement, lyse the cells using the extraction buffer provided in the kit. 1.4. To measure NADH and NAD+ separately:
- NADH Extraction: Resuspend the cell pellet in a basic extraction buffer and heat to 60°C for 30 minutes to decompose NAD+.
- NAD+ Extraction: Resuspend the cell pellet in an acidic extraction buffer and heat to 60°C for 30 minutes to decompose NADH. 1.5. Centrifuge the lysates to remove cell debris. The supernatant contains the extracted nucleotides.
2. Assay Procedure: 2.1. Prepare a standard curve using the NADH standard provided in the kit. 2.2. Add the prepared samples and standards to a 96-well plate. 2.3. Add the NAD cycling enzyme mix and developer solution to each well. 2.4. Incubate the plate at room temperature for the time specified in the kit protocol (typically 1-4 hours). 2.5. Measure the absorbance at 450 nm using a microplate reader.
3. Calculation: 3.1. Determine the concentrations of total NAD+/NADH, NADH, and NAD+ in the samples using the standard curve. 3.2. Calculate the NADH/NAD+ ratio.
Protocol 3: Gene Knockout in Klebsiella pneumoniae using λ-Red Recombinase System
This protocol provides a general workflow for creating a gene deletion mutant.
1. Preparation of the Linear DNA Cassette: 1.1. Design primers with 40-50 bp homology arms flanking the target gene and sequences that amplify an antibiotic resistance cassette (e.g., from pKD3 or pKD4 plasmids). 1.2. Perform PCR to amplify the antibiotic resistance cassette with the homology arms. 1.3. Purify the PCR product.
2. Preparation of Electrocompetent Cells: 2.1. Grow the K. pneumoniae strain carrying the pKD46 plasmid (which expresses the λ-Red recombinase) at 30°C to an OD600 of ~0.1. 2.2. Induce the expression of the λ-Red system by adding L-arabinose and continue to grow the culture at 30°C to an OD600 of 0.4-0.6. 2.3. Make the cells electrocompetent by washing them repeatedly with ice-cold sterile water or 10% glycerol.
3. Electroporation: 3.1. Add the purified linear DNA cassette to the electrocompetent cells. 3.2. Electroporate the mixture using an electroporator. 3.3. Immediately add SOC medium and incubate at 37°C for 1-2 hours to allow for recovery and expression of the antibiotic resistance gene.
4. Selection and Verification of Mutants: 4.1. Plate the cells on agar plates containing the appropriate antibiotic to select for transformants. 4.2. Verify the correct insertion of the resistance cassette and deletion of the target gene by colony PCR using primers flanking the target gene region. 4.3. Further confirm the mutation by DNA sequencing.
5. (Optional) Removal of the Antibiotic Resistance Cassette: 5.1. Transform the mutant strain with a plasmid expressing the FLP recombinase (e.g., pCP20). 5.2. The FLP recombinase will recognize the FRT sites flanking the antibiotic resistance cassette and excise it, leaving a "scar" sequence. 5.3. Cure the strain of the pCP20 plasmid, which is typically temperature-sensitive.
Visualizations
Caption: Metabolic pathways for 2,3-BDO and byproduct formation.
Caption: Troubleshooting workflow for reducing byproduct formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of pH and fermentation strategies on this compound production with an isolated Klebsiella sp. Zmd30 strain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
Overcoming substrate inhibition in high-concentration 2,3-Butanediol production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the production of 2,3-Butanediol (2,3-BDO), particularly focusing on overcoming substrate inhibition at high concentrations.
Troubleshooting Guides
This section addresses specific issues that may arise during high-concentration 2,3-BDO fermentation experiments.
| Issue | Potential Cause | Recommended Solution |
| Low Cell Growth and Substrate Consumption Rate | High initial substrate concentration causing osmotic stress and substrate inhibition. | Implement a fed-batch feeding strategy to maintain the substrate concentration at a non-inhibitory level (e.g., below 100 g/L). Acclimatize the inoculum to higher substrate concentrations before inoculation.[1] Optimize media components, including nitrogen and trace element sources, to support robust cell growth. |
| Low 2,3-BDO Titer and Yield | Substrate inhibition leading to reduced metabolic activity. Accumulation of inhibitory byproducts such as lactate, acetate, and ethanol. Non-optimal fermentation conditions (pH, dissolved oxygen, temperature). | Employ a fed-batch or continuous fermentation strategy.[2] Engineer the microbial strain to reduce byproduct formation by knocking out genes like ldhA (lactate dehydrogenase) and pflB (pyruvate formate-lyase).[3] Optimize fermentation parameters such as pH (typically between 5.5-7.0), temperature (strain-dependent), and aeration to favor 2,3-BDO production over byproduct formation.[2] |
| High Accumulation of Acetoin | Insufficient NADH availability for the conversion of acetoin to 2,3-BDO. High dissolved oxygen levels can favor acetoin accumulation.[4] Re-conversion of 2,3-BDO to acetoin under substrate-limiting conditions.[4] | Overexpress the gene encoding acetoin reductase (budC) to drive the reaction towards 2,3-BDO.[5] Control the dissolved oxygen at a low level, especially during the production phase.[4] Implement a feeding strategy that avoids complete substrate depletion.[4] |
| Significant Formation of Byproducts (Lactate, Acetate, Ethanol) | Metabolic overflow due to high substrate concentration. Redox imbalance. Non-optimal pH or aeration conditions. | Utilize metabolic engineering to knock out genes in competing byproduct pathways (e.g., ldhA for lactate, pta for acetate).[3] Optimize the aeration strategy; micro-aerobic conditions often favor 2,3-BDO production. Maintain the pH within the optimal range for your specific microorganism. |
| Poor Fermentation Performance with Alternative Substrates (e.g., Molasses, Glycerol) | Presence of inhibitory compounds in the raw substrate. Inefficient metabolic pathways for the alternative substrate. | Pre-treat the substrate to remove inhibitors. Adapt the microorganism to the alternative substrate through serial subculturing. Engineer the strain to enhance the metabolic pathways for the specific substrate. |
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in 2,3-BDO production and why is it a problem?
A1: Substrate inhibition occurs when high concentrations of the carbon source (e.g., glucose) negatively affect the metabolic activity and growth of the producing microorganism. This leads to reduced rates of substrate consumption and 2,3-BDO formation, ultimately limiting the final product titer and productivity. Each microorganism has a specific substrate concentration threshold beyond which inhibitory effects become significant.[6]
Q2: What is the most effective strategy to overcome substrate inhibition?
A2: Fed-batch fermentation is widely regarded as the most effective strategy to overcome substrate inhibition in high-concentration 2,3-BDO production.[1] By feeding the substrate intermittently or continuously, the concentration in the bioreactor can be maintained at a low, non-inhibitory level, allowing for high cell density and high final product concentrations.
Q3: How does dissolved oxygen concentration affect 2,3-BDO production?
A3: Dissolved oxygen (DO) is a critical parameter. High DO levels generally favor cell growth but can lead to the accumulation of acetoin at the expense of 2,3-BDO.[4] Conversely, strictly anaerobic conditions can promote the formation of other byproducts like ethanol and organic acids. Therefore, a micro-aerobic condition is often optimal for maximizing 2,3-BDO production. Two-stage aeration strategies, with an initial aerobic phase for biomass accumulation followed by a micro-aerobic phase for production, are often effective.
Q4: Which microorganisms are commonly used for high-concentration 2,3-BDO production?
A4: Several microorganisms are known for their ability to produce high titers of 2,3-BDO. These include pathogenic strains like Klebsiella pneumoniae and Enterobacter aerogenes, as well as non-pathogenic, "Generally Recognized as Safe" (GRAS) strains such as Bacillus subtilis, Bacillus licheniformis, and Paenibacillus polymyxa.[2][7] The choice of microorganism often depends on the desired stereoisomer of 2,3-BDO and industrial safety considerations.
Q5: How can metabolic engineering improve 2,3-BDO production?
A5: Metabolic engineering can significantly enhance 2,3-BDO production by:
-
Redirecting carbon flux: Knocking out genes involved in competing byproduct pathways (e.g., lactate, acetate, ethanol) channels more pyruvate towards 2,3-BDO synthesis.[3]
-
Enhancing the 2,3-BDO pathway: Overexpressing key enzymes in the pathway, such as α-acetolactate synthase (budB), α-acetolactate decarboxylase (budA), and acetoin reductase (budC), can increase the overall flux towards the final product.[8]
-
Improving cofactor availability: Engineering the regeneration of NADH, a crucial cofactor for the conversion of acetoin to 2,3-BDO, can improve the final product yield.
Quantitative Data Summary
Table 1: Comparison of Fed-Batch Fermentation Strategies for High-Concentration 2,3-BDO Production
| Microorganism | Substrate | Feeding Strategy | Max. 2,3-BDO Titer (g/L) | Productivity (g/L/h) | Yield (g/g) | Reference |
| Klebsiella pneumoniae | Glucose & Xylose | Daily additions of sugars and yeast extract | 113 (combined with acetoin) | - | - | [1] |
| Bacillus licheniformis DSM 8785 | Glucose | Fed-batch | 144.7 | 1.14 | - | [7] |
| Bacillus subtilis CS13 | Sucrose | Fed-batch | 132.4 | 2.45 | 0.45 | [9] |
| Enterobacter aerogenes SUMI014 | Glucose | Fed-batch with acetate addition | 126.10 | 2.10 | 0.38 | [10] |
| Klebsiella oxytoca M1 (engineered) | Glucose | Fed-batch | 142.5 | 1.47 | 0.42 | [5] |
Experimental Protocols
1. Fed-Batch Fermentation for High-Concentration 2,3-BDO Production with Bacillus subtilis
This protocol is a generalized procedure based on common practices reported in the literature.[4][9]
a. Pre-culture Preparation:
- Inoculate a single colony of Bacillus subtilis into 5 mL of seed medium (e.g., LB broth) in a 50 mL tube.
- Incubate at 37°C with shaking at 200 rpm for 12-16 hours.
- Use this pre-culture to inoculate the seed fermenter.
b. Seed Fermentation:
- Prepare the seed fermentation medium (e.g., a defined medium with 50 g/L glucose).
- Inoculate with the pre-culture (e.g., 5% v/v).
- Cultivate at 37°C, maintaining pH at 6.5, and with appropriate aeration and agitation until the exponential growth phase is reached.
c. Fed-Batch Fermentation:
- Prepare the initial batch medium in the main fermenter (e.g., a defined medium with an initial glucose concentration of 80-100 g/L).
- Inoculate with the seed culture (e.g., 10% v/v).
- Maintain the temperature at 37°C and the pH at 6.0-6.5 using an automated addition of a base (e.g., 5M NaOH).
- Control the dissolved oxygen (DO) level, for instance, by cascading the agitation speed to maintain a setpoint of 10-20% during the initial growth phase, and then reducing it to a lower level (e.g., 5%) or leaving it uncontrolled during the production phase.
- Feeding Strategy:
- Prepare a concentrated feeding solution (e.g., 700 g/L glucose).
- Start the feed when the initial glucose concentration drops to a predetermined level (e.g., 20 g/L).
- The feeding rate can be constant or pulsed to maintain the glucose concentration within a desired range (e.g., 20-50 g/L).
- Monitor cell growth (OD600), substrate consumption, and product/byproduct formation at regular intervals using HPLC.
- Continue the fermentation until substrate consumption ceases or 2,3-BDO production plateaus.
2. Analytical Method: Quantification of 2,3-BDO and Byproducts by HPLC
a. Sample Preparation:
- Withdraw a sample from the fermenter.
- Centrifuge the sample at 10,000 x g for 10 minutes to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter.
- Dilute the sample with deionized water if necessary to bring the analyte concentrations within the calibration range.
b. HPLC Analysis:
- System: A High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector.
- Column: A suitable column for organic acid and alcohol analysis, such as a Bio-Rad Aminex HPX-87H column.[11]
- Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.[11]
- Flow Rate: A constant flow rate, for example, 0.6 mL/min.
- Column Temperature: Maintain a constant temperature, for instance, 60°C.
- Injection Volume: A fixed volume, e.g., 20 µL.
c. Quantification:
- Prepare standard solutions of 2,3-BDO, glucose, acetoin, lactate, acetate, and ethanol of known concentrations.
- Generate a calibration curve for each compound by plotting the peak area against the concentration.
- Determine the concentrations of the analytes in the fermentation samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Metabolic pathway for this compound synthesis from glucose and competing byproduct pathways.
Caption: A generalized workflow for fed-batch fermentation to produce this compound.
References
- 1. Mechanism of this compound stereoisomer formation in Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing 2,3-Butanediol Tolerance in Microbial Strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving 2,3-butanediol (2,3-BDO) tolerance in microbial production strains.
Frequently Asked Questions (FAQs)
Q1: My engineered strain shows poor growth in the presence of high concentrations of 2,3-BDO. What are the initial steps to troubleshoot this issue?
A1: Poor growth in the presence of 2,3-BDO is a common challenge. Initial troubleshooting should focus on the culture conditions and the inherent tolerance of your host strain.
-
Optimize Culture Conditions: Ensure that pH, temperature, and aeration are optimal for your specific microbial strain. 2,3-BDO toxicity can be exacerbated by suboptimal growth conditions.
-
Gradual Adaptation: Instead of exposing the cells directly to high 2,3-BDO concentrations, try a gradual adaptation approach. Start with a low, sub-inhibitory concentration and incrementally increase it in subsequent cultures. This allows for the selection of more tolerant variants within the population.[1]
-
Host Strain Selection: Different microbial species and even different strains of the same species exhibit varying levels of native tolerance to 2,3-BDO. Consider screening a panel of host strains to identify one with better intrinsic tolerance.
Q2: What are the primary metabolic engineering strategies to improve 2,3-BDO tolerance and production?
A2: Metabolic engineering plays a crucial role in enhancing both tolerance and production of 2,3-BDO. The key is to redirect carbon flux towards the 2,3-BDO pathway while minimizing the production of toxic byproducts.
-
Pathway Amplification: Overexpress the core genes in the 2,3-BDO biosynthesis pathway:
-
Redirecting Carbon Flux: Knock out or downregulate genes in competing metabolic pathways to increase the pyruvate pool available for 2,3-BDO synthesis. Common targets include genes responsible for:
-
Cofactor Balancing: The conversion of acetoin to 2,3-BDO is an NADH-dependent reduction. Engineering the electron transport chain to increase the NADH/NAD+ ratio can improve 2,3-BDO titers.[8]
Q3: My metabolically engineered strain produces high levels of acetoin but low levels of 2,3-BDO. How can I improve the conversion of acetoin to 2,3-BDO?
A3: An accumulation of acetoin suggests a bottleneck at the final step of the 2,3-BDO pathway, which is the reduction of acetoin to 2,3-BDO catalyzed by this compound dehydrogenase (BDH).
-
BDH Activity: Ensure that the BDH enzyme is being expressed at sufficient levels and is active. You may need to use a stronger promoter or a codon-optimized version of the bdh gene.
-
Cofactor Availability: This conversion requires NADH. If the intracellular NADH pool is limited, the reaction will be slow. Consider strategies to increase the NADH/NAD+ ratio, such as engineering the central carbon metabolism or the electron transport chain.[8]
-
Oxygen Levels: The redox state of the cell is influenced by oxygen availability. Microaerobic or anaerobic conditions often favor the reductive pathway to 2,3-BDO. Experiment with different aeration rates to find the optimal condition for your strain.
Q4: Can Adaptive Laboratory Evolution (ALE) be used to improve 2,3-BDO tolerance?
A4: Yes, Adaptive Laboratory Evolution (ALE) is a powerful technique for enhancing 2,3-BDO tolerance. It involves serially passaging a microbial culture in the presence of gradually increasing concentrations of 2,3-BDO. This process selects for spontaneous mutations that confer a growth advantage in the stressful environment. Strains evolved through ALE have shown significantly improved tolerance to 2,3-BDO and other chemicals.[1][9][10][11] Whole-genome sequencing of the evolved strains can then reveal the genetic basis for the enhanced tolerance, providing new targets for rational metabolic engineering.
Troubleshooting Guides
Problem 1: Significant decrease in cell viability at 2,3-BDO concentrations above a certain threshold.
| Possible Cause | Suggested Solution |
| Membrane Disruption | High concentrations of 2,3-BDO can disrupt the cell membrane, leading to increased fluidity and loss of integrity. |
| * Membrane Engineering: Modify the fatty acid composition of the cell membrane to increase its rigidity. This can be achieved by overexpressing genes involved in the synthesis of saturated or long-chain fatty acids.[12][13][14] | |
| * Introduce Novel Membrane Lipids: The introduction of non-native membrane lipids, such as (S)-2,3-oxidosqualene in E. coli, has been shown to improve tolerance to various stresses.[15] | |
| General Cellular Stress | 2,3-BDO can induce a general stress response in the cell, leading to a global shutdown of cellular processes. |
| * Overexpress Chaperones and Proteases: Enhance the cell's ability to cope with protein misfolding and aggregation by overexpressing heat shock proteins and other chaperones. | |
| * Transcriptional Engineering: Upregulate genes related to the proteasome, peroxisome, and TCA cycle, which have been associated with improved 2,3-BDO tolerance in yeast.[16][17] |
Problem 2: Product inhibition is limiting the final 2,3-BDO titer, even with a tolerant strain.
| Possible Cause | Suggested Solution |
| Intracellular Accumulation of 2,3-BDO | High intracellular concentrations of 2,3-BDO can be toxic and inhibit metabolic pathways. |
| * Engineer Efflux Pumps: Overexpress native or heterologous efflux pumps that can actively transport 2,3-BDO out of the cell. This strategy has been successfully applied for other solvents like butanol.[18] | |
| Feedback Inhibition | The 2,3-BDO biosynthetic pathway itself may be subject to feedback inhibition by the final product. |
| * Enzyme Engineering: Use protein engineering techniques to create variants of the biosynthetic enzymes (e.g., α-acetolactate synthase) that are less sensitive to feedback inhibition by 2,3-BDO. | |
| * In situ Product Removal: Implement fermentation strategies that continuously remove 2,3-BDO from the culture broth, such as gas stripping, liquid-liquid extraction, or membrane-based separation. |
Quantitative Data Summary
Table 1: Examples of Engineered Saccharomyces cerevisiae Strains for Improved 2,3-BDO Production and Tolerance.
| Strain Engineering Strategy | Key Genetic Modifications | 2,3-BDO Titer (g/L) | 2,3-BDO Yield (g/g glucose) | Reference |
| Redirection of Carbon Flux | Deletion of adh1, adh3, adh5 | 2.29 | 0.113 | [5][6] |
| Pathway Amplification & Redirection | Introduction of B. subtilis alsS and alsD, deletion of gpd1 and gpd2 | 72.9 | 0.36 (84% theoretical) | [4] |
| Point and Structural Mutagenesis | Random mutagenesis followed by screening | Strain grew in 175 g/L 2,3-BDO | Not reported for production | [16][17] |
| Fed-batch Fermentation Optimization | Engineered yeast with optimized aeration | 154.3 | 0.404 | [19] |
Table 2: Examples of Engineered Bacterial Strains for Improved 2,3-BDO Production.
| Strain | Key Genetic Modifications | 2,3-BDO Titer (g/L) | 2,3-BDO Yield (g/g substrate) | Reference |
| Klebsiella pneumoniae | Overexpression of budBA genes | - | Enhanced yield | [3] |
| Klebsiella oxytoca | Fed-batch optimization | 118.5 | 0.40 | [20] |
| Escherichia coli | Engineering of electron transport chain | - | Increased yield | [8] |
| Enterobacter cloacae M22 | Screened for inhibitor tolerance | 24.32 | - | [21] |
Experimental Protocols
Protocol 1: Adaptive Laboratory Evolution (ALE) for Increased 2,3-BDO Tolerance
-
Initial Culture: Inoculate the parent microbial strain in a suitable growth medium (e.g., YPD for yeast, LB for bacteria) containing a sub-lethal concentration of 2,3-BDO (e.g., 50 g/L).
-
Serial Passaging: Culture the cells until they reach the late exponential or early stationary phase.
-
Increase Stressor: Transfer an aliquot of the culture to a fresh medium containing a slightly higher concentration of 2,3-BDO (e.g., an increase of 10 g/L). The initial optical density (OD) of the new culture should be low (e.g., OD600 = 0.1-0.3).
-
Repeat: Continue this serial passaging with incrementally increasing 2,3-BDO concentrations. The rate of increase should be guided by the growth rate of the culture; if the culture fails to grow, the concentration increase was too large.
-
Isolate Tolerant Mutants: After a significant number of generations (e.g., >100), plate the culture on solid medium containing a high concentration of 2,3-BDO to isolate single colonies.
-
Characterize Mutants: Characterize the isolated mutants for their growth rate and 2,3-BDO tolerance in liquid culture.
-
(Optional) Genome Sequencing: Perform whole-genome sequencing on the most tolerant mutants to identify the genetic changes responsible for the enhanced tolerance.
Protocol 2: High-Throughput Screening for 2,3-BDO Production using an Enzymatic Assay
This protocol is adapted from a rapid and sensitive enzymatic assay for 2,3-BDO.[22]
-
Culture Preparation: Grow microbial isolates in a 96-well microplate in a suitable production medium.
-
Sample Preparation: After an appropriate incubation time, centrifuge the microplate to pellet the cells. Collect the supernatant for analysis.
-
Enzymatic Reaction: In a new 96-well plate, mix the following components for each sample:
-
Culture supernatant
-
Reaction buffer (e.g., Tris-HCl)
-
NADP+
-
This compound dehydrogenase (e.g., from Clostridium ljungdahlii)
-
-
Incubation: Incubate the plate at a suitable temperature (e.g., 37°C) for a defined period.
-
Measurement: Measure the absorbance at 340 nm, which corresponds to the formation of NADPH.
-
Quantification: The concentration of 2,3-BDO is proportional to the change in absorbance. A standard curve with known concentrations of 2,3-BDO should be prepared to quantify the results.
Visualizations
Caption: Metabolic engineering strategies for enhancing 2,3-BDO production.
Caption: Workflow for Adaptive Laboratory Evolution (ALE).
Caption: Cellular stress responses to 2,3-BDO and tolerance mechanisms.
References
- 1. Adaptive laboratory evolution of Klebsiella pneumoniae for improving this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Saccharomyces cerevisiae for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The regulation of this compound synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The current strategies and parameters for the enhanced microbial production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. Improved production of 2,3‐butanediol and isobutanol by engineering electron transport chain in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. biorxiv.org [biorxiv.org]
- 11. Adaptive Laboratory Evolution of Microorganisms: Methodology and Application for Bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms for solvent tolerance in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering microbial membranes to increase stress tolerance of industrial strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Construction of yeast with extremely high this compound tolerance by introducing point and structural mutations and partial elucidation of the mechanism of this compound tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of yeast with extremely high this compound tolerance by introducing point and structural mutations and partial elucidation of the mechanism of this compound tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Screening of a highly inhibitor-tolerant bacterial strain for 2,3-BDO and organic acid production from non-detoxified corncob acid hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in scaling up 2,3-Butanediol production from lab to pilot scale
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in scaling up 2,3-Butanediol (2,3-BDO) production from the laboratory to the pilot scale.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the scale-up of 2,3-BDO production in a question-and-answer format.
Q1: We are observing a significant decrease in 2,3-BDO titer and yield at the pilot scale compared to our lab-scale experiments. What are the potential causes and solutions?
A1: This is a common challenge in bioprocess scale-up. Several factors could be contributing to this issue:
-
Oxygen Limitation: In larger vessels, achieving homogenous oxygen distribution is more difficult. Insufficient dissolved oxygen (DO) can shift the metabolic pathway towards the formation of by-products like ethanol and organic acids, thus reducing the 2,3-BDO yield.
-
Solution: Increase the agitation speed and/or the aeration rate. Consider implementing a DO-stat fed-batch strategy to maintain the DO at an optimal level for 2,3-BDO production. A two-stage agitation speed control strategy, with higher agitation during the initial growth phase and lower agitation during the production phase, has been shown to be effective.
-
-
Inadequate Mixing: Poor mixing can lead to localized pH gradients, substrate limitation, and accumulation of inhibitory by-products in certain parts of the bioreactor.
-
Solution: Optimize the impeller design and agitation speed to ensure proper mixing. For high-viscosity fermentation broths, consider using multiple impellers.
-
-
Substrate Inhibition: High initial substrate concentrations in large-scale fermenters can inhibit microbial growth and product formation.
-
Solution: Implement a fed-batch or continuous feeding strategy to maintain the substrate concentration at a non-inhibitory level.
-
-
Shear Stress: High agitation speeds in large bioreactors can cause shear stress on the microbial cells, affecting their viability and productivity.
-
Solution: Find an optimal balance between sufficient mixing and minimizing shear stress. The use of cell immobilization techniques can also mitigate this issue.
-
Q2: We are experiencing a high accumulation of acetoin, a precursor to 2,3-BDO, in our pilot-scale fermentation. How can we enhance its conversion to 2,3-BDO?
A2: Acetoin accumulation indicates a bottleneck at the final step of the 2,3-BDO synthesis pathway, catalyzed by acetoin reductase.
-
Low NADH Availability: The conversion of acetoin to 2,3-BDO is an NADH-dependent reduction. Insufficient intracellular NADH can limit this conversion.
-
Solution: Modulating the aeration can influence the NADH/NAD+ ratio. Lowering the dissolved oxygen level during the production phase can favor NADH regeneration and enhance acetoin conversion.
-
-
Sub-optimal pH: The activity of acetoin reductase is pH-dependent.
-
Solution: Maintain the pH of the fermentation broth within the optimal range for the specific microbial strain being used. A two-stage pH control strategy, with a higher pH for growth and a slightly lower pH for production, can be beneficial.
-
-
Gene Expression: The expression of the gene encoding acetoin reductase (e.g., bdhA) might be insufficient at the pilot scale.
-
Solution: Consider metabolic engineering strategies to overexpress the acetoin reductase gene in the production strain.
-
Q3: Contamination has become a recurring issue in our pilot-scale fermenter. What are the best practices to prevent it?
A3: Maintaining sterility is crucial for a successful fermentation process, and the risk of contamination increases with scale.
-
Inadequate Sterilization: Incomplete sterilization of the fermenter, media, or feed solutions is a primary cause of contamination.
-
Solution: Implement a robust and validated sterilization-in-place (SIP) protocol for the fermenter. For heat-sensitive media components, use sterile filtration. Continuous sterilization systems can offer better energy efficiency and lower contamination risk for large volumes compared to batch sterilization.
-
-
Contaminated Inoculum: The seed culture can be a source of contamination.
-
Solution: Ensure strict aseptic techniques during all stages of inoculum preparation and transfer. Regularly check the purity of the seed culture using microscopy and plating.
-
-
Leaks and Non-sterile Connections: Leaks in gaskets, seals, or non-sterile connections for sampling and feeding can introduce contaminants.
-
Solution: Regularly inspect and maintain all fermenter seals and connections. Use sterile connectors for all additions and sampling. Maintain a positive pressure inside the fermenter to prevent the entry of outside air.
-
Q4: The downstream processing of 2,3-BDO from the pilot-scale fermentation broth is proving to be challenging and costly. What are the key issues and potential solutions?
A4: The recovery and purification of 2,3-BDO is a significant bottleneck due to its high boiling point and hydrophilicity, and the complexity of the fermentation broth.[1]
-
High Energy Consumption of Distillation: Conventional distillation to separate 2,3-BDO from the large volume of water in the fermentation broth is energy-intensive.
-
Solution: Explore alternative separation techniques that are more energy-efficient, such as solvent extraction, salting-out extraction, pervaporation, and reactive extraction.[2]
-
-
Complex Broth Composition: The presence of cells, residual sugars, proteins, and various by-products complicates the purification process.
-
Solution: Pre-treatment of the fermentation broth to remove biomass and other impurities is essential. This can be achieved through centrifugation or microfiltration. Techniques like aqueous two-phase extraction can simultaneously remove cells and proteins while extracting 2,3-BDO.
-
-
By-product Interference: By-products with similar physical properties to 2,3-BDO can make purification difficult.
-
Solution: Optimize fermentation conditions to minimize by-product formation. Employ high-resolution purification techniques like chromatography for final polishing if high purity is required.
-
Data Presentation
The following tables summarize quantitative data from various studies, comparing 2,3-BDO production at laboratory and pilot scales for different microorganisms.
Table 1: Comparison of 2,3-BDO Production by Klebsiella pneumoniae
| Scale | Working Volume (L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Lab | 5 | 150 | - | 4.21 | [3] |
| Lab | - | 85.61 | 0.45 | 1.53 | [1] |
| Pilot | - | 35.5 | 0.43 | - | [4] |
| Lab | - | 25-27 | - | - | [5] |
| Pilot | - | 88-113 | - | - | [5] |
Table 2: Comparison of 2,3-BDO Production by Bacillus subtilis
| Scale | Working Volume (L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Lab | - | 125.5 ± 3.1 | - | - | [6] |
| Pilot | - | 132.4 ± 4.4 | 0.45 | 2.45 ± 0.08 | [6] |
| Lab | - | 2.1 | - | - | [7] |
| Pilot | - | 6.1 | - | 0.4 | [7] |
| Lab | - | 72.6 | 0.42 | 0.86 | [8] |
| Pilot | - | 144.7 | - | 1.14 | [8] |
Table 3: Comparison of 2,3-BDO Production by Bacillus amyloliquefaciens
| Scale | Working Volume (L) | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Lab | - | 62.7 | - | - | [9] |
| Pilot | 20.0 | 61.4 | 0.38 | 1.71 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in 2,3-BDO production at the pilot scale.
Protocol 1: Fed-Batch Fermentation of 2,3-BDO in a 100 L Bioreactor
This protocol outlines a general procedure for fed-batch fermentation using a 100 L pilot-scale bioreactor. The specific parameters should be optimized for the chosen microbial strain.
1. Media Preparation and Sterilization:
-
Batch Medium (70 L):
-
Glucose: 100 g/L
-
Yeast Extract: 5 g/L
-
(NH₄)₂SO₄: 3 g/L
-
K₂HPO₄: 1.5 g/L
-
KH₂PO₄: 1.5 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
Trace element solution: 1 mL/L
-
-
Feeding Solution (20 L):
-
Glucose: 500 g/L
-
-
Sterilization:
-
The 100 L bioreactor with the batch medium is sterilized in-situ at 121°C for 30-60 minutes.
-
The concentrated glucose feeding solution is sterilized separately and transferred aseptically to a sterile feeding vessel.
-
2. Inoculum Development:
-
Step 1 (Shake Flask): Inoculate a single colony of the production strain into 100 mL of seed medium in a 500 mL shake flask. Incubate at the optimal temperature and agitation for 12-16 hours.
-
Step 2 (Seed Fermenter): Aseptically transfer the shake flask culture to a 5 L seed fermenter containing 3 L of seed medium. Cultivate under controlled conditions (temperature, pH, DO) until the late exponential growth phase is reached.
3. Fermentation Process:
-
Inoculation: Aseptically transfer the seed culture (typically 5-10% v/v) to the 100 L production bioreactor.
-
Batch Phase:
-
Temperature: Maintain at the optimal temperature for the strain (e.g., 37°C for K. pneumoniae).
-
pH: Control at a setpoint (e.g., 6.0) by automatic addition of a sterile base (e.g., 5 M NaOH) or acid (e.g., 2 M H₂SO₄).
-
Agitation: Start at a moderate speed (e.g., 200 rpm).
-
Aeration: Provide sterile air at a specific flow rate (e.g., 1 vvm).
-
-
Fed-Batch Phase:
-
Feeding Strategy: Once the initial glucose concentration drops to a certain level (e.g., 20 g/L), start feeding the concentrated glucose solution. A common strategy is to maintain the glucose concentration at a low level (e.g., 10-20 g/L) to avoid substrate inhibition. This can be achieved using a pre-determined feeding profile or a feedback control strategy based on online glucose monitoring.
-
DO Control: The dissolved oxygen level can be controlled by cascading the agitation speed or by adjusting the aeration rate to maintain it at a desired setpoint (e.g., 20% of air saturation).
-
-
Monitoring: Regularly monitor key parameters such as cell density (OD₆₀₀), glucose concentration, 2,3-BDO and by-product concentrations using offline analysis (e.g., HPLC).
Protocol 2: Downstream Processing - Solvent Extraction of 2,3-BDO
This protocol describes a general procedure for solvent extraction of 2,3-BDO from the fermentation broth.
1. Pre-treatment of Fermentation Broth:
-
Remove the microbial biomass from the fermentation broth by centrifugation (e.g., 8000 rpm for 15 minutes) or microfiltration.
2. Solvent Extraction:
-
Solvent Selection: Choose a suitable organic solvent with a high partition coefficient for 2,3-BDO and low miscibility with water (e.g., oleyl alcohol, 1-butanol).
-
Extraction Process:
-
Mix the cell-free fermentation broth with the selected solvent in a suitable ratio (e.g., 1:1 v/v) in a liquid-liquid extraction unit.
-
Agitate the mixture vigorously for a defined period (e.g., 30 minutes) to ensure efficient mass transfer of 2,3-BDO into the organic phase.
-
Allow the phases to separate. The less dense organic phase containing 2,3-BDO will form the upper layer.
-
-
Multi-stage Extraction: For higher recovery efficiency, perform multiple extraction steps with fresh solvent.
3. Solvent Recovery and Product Purification:
-
Separate the 2,3-BDO from the solvent by distillation. The choice of distillation conditions will depend on the boiling points of the solvent and 2,3-BDO.
-
The recovered solvent can be recycled for further extractions.
-
The crude 2,3-BDO can be further purified by fractional distillation or other chromatographic techniques to achieve the desired purity.
Mandatory Visualization
The following diagrams, created using the Graphviz DOT language, visualize key workflows and relationships in the scaling up of 2,3-BDO production.
Caption: Experimental workflow for 2,3-BDO production from lab to pilot scale.
Caption: Troubleshooting logic for low 2,3-BDO titer at pilot scale.
Caption: Simplified metabolic pathway for this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. Present state and perspective of downstream processing of biologically produced 1,3-propanediol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced this compound production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adaptive laboratory evolution of Klebsiella pneumoniae for improving this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fed-batch approach to production of this compound by Klebsiella pneumoniae grown on high substrate concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhanced production of this compound by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Optimization and scale-up of this compound production by Bacillus amyloliquefaciens B10-127 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for efficient recovery of 2,3-Butanediol from dilute aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the efficient recovery of 2,3-Butanediol (2,3-BDO) from dilute aqueous solutions.
Method 1: Solvent Extraction & Aqueous Two-Phase Extraction (ATPE)
Solvent extraction, particularly when enhanced by a salting-out agent in an Aqueous Two-Phase System (ATPS), is a promising method due to its potentially low energy demand compared to distillation.[1][2] This technique partitions the hydrophilic 2,3-BDO into an organic phase, which can then be separated.[2]
Troubleshooting and FAQs
Q1: Why is my 2,3-BDO recovery yield low when using a standard solvent?
A1: The recovery of 2,3-BDO can be hampered by a low partition coefficient, which necessitates large volumes of solvent.[2] 2,3-BDO has a high affinity for water, making direct extraction challenging.[3][4] To improve yields, consider adding a salting-out agent like ammonium sulfate ((NH4)2SO4) or dipotassium hydrogen phosphate (K2HPO4) to create an aqueous two-phase system (ATPS).[2][5] This significantly enhances the partitioning of 2,3-BDO into the organic phase.[2] For example, adding 30% w/v (NH4)2SO4 can increase the partition coefficient from 6.5 to 45.5.[2]
Q2: What is the optimal solvent and salt combination for ATPE?
A2: The ideal combination depends on your specific fermentation broth composition. However, studies have shown excellent results with polar solvents. Isopropanol in combination with ammonium sulfate is highly effective.[2] An ethanol/dipotassium hydrogen phosphate system is also very efficient, capable of achieving recovery rates up to 98.13%.[5][6] A butyl alcohol (BuOH)/K2HPO4 system has also been identified as highly effective.[7] It is recommended to screen various solvent/salt combinations to find the optimal system for your process.[7]
Q3: How do I remove impurities like cells and proteins during extraction?
A3: A significant advantage of ATPS is its ability to simultaneously purify 2,3-BDO. In an ethanol/dipotassium hydrogen phosphate system, up to 99.63% of cells and 85.9% of proteins can be removed from the fermentation broth, accumulating in the aqueous phase.[5][6] Similarly, an isopropanol/ammonium sulfate system can partition 99% of cells and 94% of proteins into the aqueous phase.[2]
Q4: My solvent is difficult to separate from 2,3-BDO after extraction. What should I do?
A4: Choose a solvent with a boiling point that is significantly different from that of 2,3-BDO (179–183°C).[7] For instance, 2-ethyl-1-hexanol has a boiling point very close to 2,3-BDO, complicating recovery by distillation.[7] Solvents like isopropanol or butanol are often preferred because they can be more easily recovered via distillation and recycled.[2][7] The energy required to separate 2,3-BDO from an organic solvent is typically lower than separating it from water due to the lower heat of vaporization of the solvent.[2]
Quantitative Data: Solvent Extraction Performance
| Extraction System | Key Parameters | Partition Coefficient (K) | Recovery / Extraction Yield (%) | Purity (%) | Reference |
| Isopropanol / (NH4)2SO4 | 0.5 v/v Isopropanol, 30% w/v (NH4)2SO4 | 45.5 ± 3.5 | 97.9 ± 4.6 | Not Specified | [2] |
| Ethanol / K2HPO4 | 24% w/w Ethanol, 25% w/w K2HPO4 | 28.34 | 98.13 | Not Specified | [5][6] |
| Butanol / NaCl | 35% v/v Butanol, 30% w/v NaCl, 40°C | 5.9 | 85.5 | >99 (after distillation) | [5] |
| Butyl Alcohol / K2HPO4 | 30% v/v BuOH, 30% w/v K2HPO4, 40°C | 8.13 | 89.60 | ≥99 (after distillation) | [7] |
Experimental Protocol: Aqueous Two-Phase Extraction
This protocol is based on the isopropanol/ammonium sulfate system.[2]
-
Preparation: Begin with clarified fermentation broth. If using whole broth, note that this method is effective at removing cells and proteins.[2]
-
Salting-Out: Add ammonium sulfate ((NH4)2SO4) to the broth to a final concentration of 30% (w/v).
-
Solvent Addition: Add isopropanol at a volume-to-broth ratio of 0.5 (v/v).
-
Mixing: Vortex the mixture vigorously for 3 minutes to ensure thorough mixing.
-
Phase Separation: Allow the mixture to stand undisturbed at room temperature for approximately 2 hours. Two distinct phases will form.
-
Separation: Carefully separate the top organic phase (containing 2,3-BDO) from the bottom aqueous phase using a separating funnel.
-
Solvent Recovery: Subject the collected organic phase to vacuum distillation (e.g., at 45°C and 150 mbar) to remove and recover the isopropanol, leaving concentrated 2,3-BDO.[2] The recovered solvent can be reused.[2]
Workflow Diagram: Integrated ATPE-Distillation
References
Technical Support Center: Optimizing 2,3-Butanediol and Acetoin Production Through Dissolved Oxygen Control
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of dissolved oxygen (DO) control on 2,3-Butanediol (2,3-BDO) and acetoin production.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of dissolved oxygen on 2,3-BDO and acetoin production?
A1: Dissolved oxygen is a critical factor that significantly influences the metabolic flux towards either 2,3-BDO or acetoin. Generally, high dissolved oxygen levels favor cell growth and acetoin production, while low or limited oxygen conditions promote the conversion of acetoin to 2,3-BDO.[1][2][3] However, completely anaerobic conditions can lead to the production of other by-products like ethanol and organic acids.[2][3]
Q2: Why is maintaining the NADH/NAD+ ratio important in 2,3-BDO production?
A2: The conversion of acetoin to 2,3-BDO is a reduction reaction that requires NADH as a cofactor, oxidizing it to NAD+.[1][4] Conversely, the reverse reaction, the oxidation of 2,3-BDO to acetoin, regenerates NADH from NAD+.[1] Therefore, maintaining an appropriate intracellular NADH/NAD+ ratio is crucial for driving the equilibrium towards 2,3-BDO synthesis. Dissolved oxygen levels directly impact this ratio, as aerobic respiration consumes NADH.
Q3: Can the choice of microorganism affect the optimal DO strategy?
A3: Yes, the optimal dissolved oxygen strategy can vary significantly between different microorganisms, such as Bacillus subtilis, Klebsiella oxytoca, and Paenibacillus polymyxa.[1][2][5] Each strain has its unique metabolic regulation and oxygen requirements for growth and product formation. Therefore, it is essential to optimize the DO conditions for the specific production strain being used.
Q4: What is a two-stage DO control strategy and why is it used?
A4: A two-stage DO control strategy involves maintaining a higher DO level during the initial growth phase to achieve high cell density, followed by a switch to low or zero DO conditions during the production phase to favor 2,3-BDO accumulation. For instance, a strategy could involve controlling DO at 5% for the first 15 hours of fermentation and then shifting to anaerobic conditions.[1] This approach aims to balance biomass production with the desired product formation.
Q5: How does agitation speed influence 2,3-BDO and acetoin production?
A5: Agitation speed is a key parameter for controlling the dissolved oxygen concentration in a bioreactor. Higher agitation speeds generally increase the oxygen transfer rate, leading to higher DO levels.[5][6] Consequently, lower agitation speeds tend to favor 2,3-BDO production, while higher speeds can promote acetoin accumulation and even the reverse conversion of 2,3-BDO to acetoin.[6]
Troubleshooting Guides
Issue 1: Low 2,3-BDO Titer and High Acetoin Accumulation
-
Possible Cause: The dissolved oxygen level is too high, favoring acetoin production and potentially inhibiting the enzyme responsible for converting acetoin to 2,3-BDO (acetoin reductase).[1]
-
Troubleshooting Steps:
-
Decrease the agitation speed to reduce the oxygen transfer rate.[6]
-
Lower the aeration rate (vvm).
-
Implement a two-stage DO control strategy: maintain a low but non-zero DO during the growth phase, then switch to near-zero or anaerobic conditions during the production phase.[1]
-
If using a DO-stat, set the DO setpoint to a lower value (e.g., 1-5%).
-
Issue 2: High Levels of By-products (e.g., Ethanol, Lactic Acid)
-
Possible Cause: The fermentation has become completely anaerobic, forcing the cells to utilize alternative metabolic pathways to regenerate NAD+.[2][3]
-
Troubleshooting Steps:
-
Ensure a minimal level of oxygen is supplied, especially during the growth phase. A constant low aeration rate or a very low DO setpoint can be effective.
-
Optimize the initial media composition, as nutrient limitations can also trigger by-product formation.
-
Consider using a microaerobic condition instead of a strictly anaerobic one during the production phase.
-
Issue 3: Poor Cell Growth and Low Overall Productivity
-
Possible Cause: Insufficient oxygen supply during the initial growth phase is limiting biomass accumulation.[2]
-
Troubleshooting Steps:
-
Increase the agitation and/or aeration rate during the first 12-24 hours of fermentation to promote robust cell growth.
-
Once a sufficient cell density is achieved, reduce the oxygen supply to initiate the 2,3-BDO production phase.
-
Ensure the growth medium is not limiting in other essential nutrients like carbon and nitrogen sources.
-
Issue 4: Conversion of 2,3-BDO back to Acetoin Towards the End of Fermentation
-
Possible Cause: Depletion of the primary carbon source (e.g., glucose) can trigger the cells to utilize the produced 2,3-BDO as a carbon and energy source, converting it back to acetoin.[2][3][7] This process can also be influenced by a need to regenerate NADH for cell maintenance.[1]
-
Troubleshooting Steps:
-
Implement a fed-batch strategy to maintain a constant, low level of the carbon source throughout the fermentation.[1]
-
Monitor the residual substrate concentration and initiate feeding before complete depletion.
-
Optimize the initial substrate concentration to ensure it is not fully consumed before the desired fermentation endpoint.
-
Data Presentation
Table 1: Effect of Different Dissolved Oxygen Control Strategies on 2,3-BDO and Acetoin Production by Bacillus subtilis
| DO Control Strategy | Max. 2,3-BDO (g/L) | Max. Acetoin (g/L) | 2,3-BDO Yield (g/g) | 2,3-BDO Productivity (g/L/h) | Reference |
| Uncontrolled DO (180 rpm) | 5.88 | Not specified | 0.43 | 0.20 | [1][8][9] |
| Controlled DO at 5% | Lower than uncontrolled | Higher than uncontrolled | Not specified | Not specified | [1] |
| Controlled DO at 10% | Lower than uncontrolled | Higher than uncontrolled | Not specified | Not specified | [1] |
| Two-stage (5% then anaerobic) | Lower than uncontrolled | Higher than uncontrolled | Not specified | Not specified | [1] |
| Fed-batch (uncontrolled DO) | 42.31 | Not specified | 0.52 | 0.33 | [1][9] |
Table 2: Impact of Agitation Speed on 2,3-BDO and Acetoin Production by Klebsiella oxytoca M1 in Fed-Batch Fermentation
| Agitation Speed (rpm) | Max. 2,3-BDO (g/L) | Max. Acetoin (g/L) | 2,3-BDO Yield (g/g) | 2,3-BDO Productivity (g/L/h) | Reference |
| 200 | 78.8 | Not specified | Not specified | Not specified | [5] |
| 300 | 109.6 | 10.0 | 0.40 | Not specified | [10] |
| 400 | 118.5 | 42.1 | 0.34 | 1.22 | [5][10] |
| 400 (with budC overexpression) | 142.5 | 18.0 | 0.42 | 1.47 | [5][10] |
Experimental Protocols
Protocol 1: Batch Fermentation with Different DO Control Strategies
This protocol is based on the methodology described for Bacillus subtilis.[1]
-
Inoculum Preparation: Prepare a seed culture by inoculating a single colony into a suitable growth medium and incubating at 30°C and 180 rpm for 12-16 hours.
-
Bioreactor Setup: A 2 L benchtop bioreactor with an initial working volume of 1.2 L is used. The medium should contain a defined carbon source (e.g., 20 g/L sucrose) and nitrogen source.
-
Fermentation Conditions: Maintain the temperature at 30°C and the pH at 6.0. The aeration rate is set to 1.0 vvm.
-
DO Control Strategies:
-
Uncontrolled DO: Maintain a fixed stirrer speed (e.g., 180 rpm) throughout the fermentation.
-
Controlled DO: Use a DO probe and cascade agitation control to maintain a specific DO setpoint (e.g., 5% or 10%).
-
Two-Stage DO Control: Control the DO at a specific setpoint (e.g., 5%) for a defined period (e.g., 15 hours), and then switch off the agitation and air supply to create anaerobic conditions.
-
-
Sampling and Analysis: Collect samples at regular intervals to measure cell growth (OD600), substrate consumption, and metabolite concentrations (2,3-BDO, acetoin, organic acids) using HPLC.
Protocol 2: Fed-Batch Fermentation for Enhanced 2,3-BDO Production
This protocol is a general guideline based on studies with Bacillus subtilis and Klebsiella oxytoca.[1][5]
-
Batch Phase: Start the fermentation in a batch mode with an initial substrate concentration (e.g., 80-100 g/L glucose).
-
Feeding Strategy: When the residual sugar concentration drops to a predetermined level (e.g., 10 g/L), start feeding a concentrated substrate solution (e.g., 500-600 g/L glucose). The feeding can be continuous or intermittent to maintain a low substrate concentration.
-
DO Control: The optimal DO strategy identified from batch experiments should be applied. For example, an uncontrolled DO with a constant low agitation speed might be suitable.[1]
-
Process Parameters: Maintain constant temperature and pH throughout the fermentation.
-
Monitoring: Regularly monitor cell density, residual substrate, and product concentrations.
Mandatory Visualization
Caption: Metabolic pathway of this compound and Acetoin synthesis from glucose.
References
- 1. Biotechnological Production of Optically Pure this compound by Bacillus subtilis Based on Dissolved Oxygen Control Strategy [mdpi.com]
- 2. Frontiers | Assessing oxygen limiting fermentation conditions for this compound production from Paenibacillus polymyxa [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Biomass-Derived this compound and Its Application in Biofuels Production [mdpi.com]
- 5. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Biotechnological production of optically pure this compound by Bacillus subtilis based on Dissolved Oxygen Control Strategy - CentAUR [centaur.reading.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase | PLOS One [journals.plos.org]
Technical Support Center: Enhanced 2,3-Butanediol Production in Engineered Bacillus subtilis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the genetic engineering of Bacillus subtilis for enhanced 2,3-Butanediol (2,3-BD) production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low this compound Titer and Yield
Question: My engineered B. subtilis strain is exhibiting poor growth and low production of 2,3-BD. What are the likely causes and how can I improve the titer and yield?
Answer: Low 2,3-BD production can stem from several factors, including suboptimal fermentation conditions, nutrient limitations, and the formation of inhibitory byproducts. Here are key areas to investigate:
-
Oxygen Supply: The availability of dissolved oxygen is a critical factor. While low oxygen conditions are generally favorable for 2,3-BD production, insufficient oxygen can hamper cell growth and substrate uptake.[1] Conversely, high levels of dissolved oxygen can promote the production of the precursor acetoin instead of 2,3-BD.[1] A two-stage fermentation approach, with an initial aerobic phase for cell growth followed by a microaerophilic or anaerobic phase for 2,3-BD production, can be effective.[2]
-
Medium Composition: The composition of the fermentation medium significantly impacts 2,3-BD production. Key components to optimize include the carbon source, nitrogen source, and essential inorganic salts. High concentrations of the carbon source, such as sucrose, can lead to substrate inhibition.[1]
-
pH Control: The production of acidic byproducts during fermentation can lower the pH of the medium, inhibiting cell growth and enzyme activity. Maintaining a neutral pH, for instance by adding calcium carbonate, is crucial for optimal production.[1]
-
Byproduct Formation: The synthesis of byproducts such as lactic acid, acetic acid, and succinic acid competes with the 2,3-BD pathway for carbon flux and reducing equivalents (NADH).[3][4] Genetic modifications to knock out genes involved in byproduct formation, such as ldh (lactate dehydrogenase) and pta (phosphotransacetylase), can redirect metabolic flux towards 2,3-BD.[5]
Quantitative Data Summary: Fermentation Parameters
| Parameter | Condition | Resulting 2,3-BD Titer | Reference Strain/Study |
| Agitation & Aeration | 400 rpm, 1 L/min | Lower biomass and 2,3-BD yield | B. subtilis CS13[1] |
| 500 rpm, 2 L/min | 49.8 ± 1.7 g/L | B. subtilis CS13 | |
| 600 rpm, 2 L/min | 49.0 ± 1.5 g/L (no significant increase) | B. subtilis CS13 | |
| Carbon Source (Sucrose) | 281.1 g/L | 125.5 ± 3.1 g/L (optimized) | B. subtilis CS13[1][6][7] |
| >300 g/L | Significant substrate inhibition | B. subtilis CS13[1] | |
| Nitrogen Source | 21.9 g/L Ammonium Citrate | Part of optimized medium | B. subtilis CS13[1][6][7] |
| Fed-Batch Fermentation | Optimized medium with sucrose feeding | 132.4 ± 4.4 g/L | B. subtilis CS13[1][6][7] |
Issue 2: High Acetoin Accumulation
Question: My fermentation broth has a high concentration of acetoin and a low concentration of 2,3-BD. What is causing this, and how can I promote the conversion of acetoin to 2,3-BD?
Answer: Acetoin is the direct precursor to 2,3-BD, and its accumulation indicates a bottleneck in the final conversion step. This is often related to the activity of the enzyme this compound dehydrogenase (BDH) and the availability of the cofactor NADH.
-
BDH Expression and Activity: The expression of the bdhA gene, which encodes for BDH, is crucial.[2] Overexpression of bdhA can enhance the conversion of acetoin to 2,3-BD.[8]
-
NADH Availability: The reduction of acetoin to 2,3-BD is an NADH-dependent reaction.[3][9] To increase the intracellular pool of NADH, you can consider:
-
Dissolved Oxygen: High dissolved oxygen levels can favor the reverse reaction, the conversion of 2,3-BD back to acetoin, or promote acetoin production.[1][9] Maintaining microaerophilic conditions is therefore critical.
Issue 3: Undesirable Stereoisomer Production
Question: My process is producing a mixture of 2,3-BD stereoisomers (meso- and D-), but I require a chirally pure product. How can I control the stereochemistry of the produced 2,3-BD?
Answer: B. subtilis naturally produces a mixture of meso-2,3-BD and D-(-)-2,3-BD.[1] The ratio of these isomers is influenced by fermentation conditions and the specific enzymes present.
-
Oxygen Control: Low oxygen conditions have been shown to favor the production of D-(-)-2,3-BD.[9]
-
Genetic Engineering: For the production of chirally pure meso-2,3-BD, a common strategy involves:
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound synthesis in B. subtilis?
A1: In B. subtilis, the synthesis of 2,3-BD starts from pyruvate, which is derived from glycolysis. Two molecules of pyruvate are condensed to form α-acetolactate by the enzyme α-acetolactate synthase (ALS). Subsequently, α-acetolactate is decarboxylated to acetoin by α-acetolactate decarboxylase (ALDC). Finally, acetoin is reduced to 2,3-BD by this compound dehydrogenase (BDH), a reaction that requires NADH.[1][11][12]
Q2: Which genes are the most common targets for knockout to improve 2,3-BD production?
A2: To channel the metabolic flux towards 2,3-BD, several genes involved in competing byproduct pathways are typically targeted for deletion. These include:
-
lctE or ldh: Encodes lactate dehydrogenase, responsible for lactic acid production.[3][5][10]
-
pta and ackA: Involved in the synthesis of acetic acid.[3][5][10]
-
acoA: Encodes a component of the acetoin dehydrogenase complex, which can degrade acetoin.[5]
Q3: How can I accurately quantify this compound and related metabolites in my fermentation broth?
A3: The most common and reliable methods for quantifying 2,3-BD, acetoin, and other fermentation byproducts are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[13]
-
HPLC: An HPLC system equipped with a suitable column (e.g., Aminex HPX-87H) and a refractive index (RI) detector is widely used for the simultaneous quantification of sugars, organic acids, and alcohols from fermentation samples.[13][14][15]
-
GC: GC can also be used, often coupled with a mass spectrometer (GC-MS) for definitive identification of the compounds and their stereoisomers.[13][16][17]
Q4: Is Bacillus subtilis a safe organism for industrial-scale production?
A4: Yes, Bacillus subtilis is generally recognized as safe (GRAS), making it a suitable host for the industrial production of chemicals like 2,3-BD, especially for applications in the food, pharmaceutical, and cosmetic industries.[10][11] This is a significant advantage over some other potent 2,3-BD producers that are opportunistic pathogens.[5]
Experimental Protocols
Protocol 1: Batch Fermentation for 2,3-BD Production
-
Pre-culture Preparation: Inoculate a single colony of the engineered B. subtilis strain into a 50 mL tube containing 15 mL of basal medium. Incubate at 37°C with shaking at 200 rpm for 24 hours.[1]
-
Inoculation: Transfer the pre-culture (1% v/v) into a 3-L fermenter containing 0.9 L of optimized fermentation medium.
-
Fermentation Conditions:
-
Set the temperature to 37°C.
-
Maintain the pH at 6.5 by automatic addition of 2 M NaOH or H₂SO₄.
-
Set the agitation speed to 500 rpm and the aeration rate to 2 L/min.
-
-
Sampling: Aseptically collect samples at regular intervals to measure cell density (OD₆₀₀), substrate concentration, and product concentrations.
-
Analysis: Analyze the samples for 2,3-BD, acetoin, and other byproducts using HPLC or GC.
Protocol 2: Quantification of 2,3-BD by HPLC
-
Sample Preparation: Centrifuge the fermentation broth samples to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC System: Use an HPLC system equipped with a refractive index detector and an Aminex HPX-87H column.[6]
-
Mobile Phase: Use a 5 mM H₂SO₄ solution as the mobile phase.
-
Operating Conditions:
-
Set the column temperature to 65°C.[6]
-
Set the flow rate to 0.6 mL/min.
-
-
Quantification: Prepare standard curves for 2,3-BD, glucose/sucrose, acetoin, and other relevant metabolites. Calculate the concentrations in the samples by comparing their peak areas to the standard curves.
Visualizations
Caption: Metabolic pathway of this compound synthesis from glucose in Bacillus subtilis.
Caption: General experimental workflow for enhancing 2,3-BD production.
Caption: A logical guide for troubleshooting low this compound yields.
References
- 1. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced production of this compound by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic engineering design to enhance (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis based on flux balance analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fermentative Metabolism of Bacillus subtilis: Physiology and Regulation of Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of genetic modifications and fermentation conditions on this compound production by alkaliphilic Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Metabolic engineering design to enhance (R,R)-2,3-butanediol production from glycerol in Bacillus subtilis based on flux balance analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 13. longdom.org [longdom.org]
- 14. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. oiv.int [oiv.int]
Technical Support Center: Minimizing Energy Consumption in 2,3-Butanediol Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the distillation of 2,3-Butanediol (BDO). Our focus is on minimizing energy consumption through advanced and hybrid separation techniques.
Frequently Asked Questions (FAQs)
Q1: Why is the conventional distillation of this compound from fermentation broth so energy-intensive?
A1: The high energy consumption of conventional distillation for BDO recovery stems from several factors:
-
High Boiling Point of BDO: this compound has a high boiling point (approximately 180-184°C), which is significantly higher than that of water.[1][2]
-
Dilute Fermentation Broth: BDO is typically produced in low concentrations (<10 wt%) in fermentation broths, meaning the bulk of the liquid is water.[3][4]
-
High Heat of Vaporization of Water: A vast amount of energy is required to vaporize the large volume of water to separate it from BDO.[5][6]
-
Potential for Oligomer Formation: The high temperatures (130-165°C) required for distillation can lead to the formation of undesirable oligomers, which may necessitate additional purification steps.[1][3][4]
Q2: What are the primary alternative methods to reduce energy consumption in BDO purification?
A2: Several advanced and hybrid methods have been developed to address the high energy demands of conventional distillation. The most promising include:
-
Hybrid Extraction-Distillation (HED): This involves using a solvent to first extract BDO from the aqueous broth, followed by distillation to separate the BDO from the solvent.[7][8] This significantly reduces the volume of water that needs to be evaporated.[7]
-
Reactive Extraction: In this process, BDO reacts with an aldehyde or ketone to form an insoluble compound (a dioxolane) that can be easily separated from the broth. The reaction is then reversed to yield high-purity BDO.[1][9]
-
Membrane Separation Processes: Techniques like pervaporation and vacuum membrane distillation utilize membranes to selectively separate water from BDO, offering a less energy-intensive alternative to evaporation.[10][11][12]
-
Advanced Distillation Configurations: These include methods like heat pump-assisted distillation, dividing wall columns (DWC), and mechanical/thermal vapor recompression (MVR/TVR) that improve the thermal efficiency of the distillation process itself.[5][13][14][15]
Q3: What is Hybrid Extraction-Distillation (HED) and how does it save energy?
A3: Hybrid Extraction-Distillation (HED) is a two-step process that combines liquid-liquid extraction with distillation.[8] First, a solvent with a high affinity for BDO is used to extract it from the fermentation broth. This separates the BDO from the majority of the water. The resulting BDO-rich solvent stream is then fed into a distillation column. Since most of the water has already been removed, the energy required for distillation is drastically reduced. This method can lead to energy savings of up to 54.8%.[7]
Q4: Can membrane fouling be an issue in pervaporation or vacuum membrane distillation of BDO?
A4: Yes, membrane fouling is a potential issue. Components in the fermentation broth, such as residual sugars, proteins, and salts, can deposit on the membrane surface, reducing its flux and separation efficiency over time.[12][16] Pre-treatment of the fermentation broth, such as through nanofiltration to remove larger molecules, can help mitigate fouling.[12]
Troubleshooting Guides
Issue 1: Low BDO Recovery in Solvent Extraction
Q: My BDO recovery rate during the liquid-liquid extraction step is lower than expected. What are the possible causes and solutions?
A: Low recovery rates in solvent extraction can be attributed to several factors:
-
Inappropriate Solvent Choice: The solvent may have a low distribution coefficient and selectivity for BDO.
-
Incorrect Solvent-to-Feed Ratio: An insufficient volume of solvent will not be able to extract all the BDO.
-
Solution: Optimize the solvent-to-feed ratio. Increasing the ratio generally improves extraction efficiency, but there is a trade-off with the increased energy required for solvent recovery.[2]
-
-
Phase Separation Issues (Emulsion Formation): The formation of a stable emulsion between the aqueous and organic phases can prevent effective separation.
-
Solution: Adjust the mixing intensity and settling time. In some cases, adding a demulsifier or adjusting the pH of the fermentation broth can help break the emulsion.
-
-
Presence of Surfactants or Other Interfering Compounds: Components in the fermentation broth can act as surfactants, stabilizing emulsions.
-
Solution: Pre-treat the broth using methods like centrifugation or filtration to remove interfering cellular debris and other solids.
-
Issue 2: Poor Separation in Reactive Extraction
Q: During reactive extraction, the yield of the dioxolane intermediate is low, leading to poor overall BDO recovery. What could be the problem?
A: Low yield in the reactive extraction step is often related to reaction equilibrium and kinetics:
-
Choice of Aldehyde/Ketone: The reactivity and the equilibrium of the dioxolane formation reaction depend on the specific aldehyde or ketone used.
-
Solution: While higher molecular weight aldehydes and ketones may favor dioxolane formation, the reverse reaction can be more favorable for lower molecular weight reactants. n-Butanal is often a good starting point due to its favorable solubility and boiling point.[1]
-
-
Inefficient Catalyst: The acid catalyst used may be inactive or have low efficiency.
-
Solution: Ensure the catalyst is properly activated and is not poisoned by components in the fermentation broth. Consider screening different solid acid catalysts for higher activity and stability.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reactant concentrations will all affect the reaction rate and equilibrium.
-
Solution: Systematically vary the reaction conditions to find the optimum for dioxolane formation. The removal of the dioxolane product as it is formed (e.g., in a reactive distillation setup) can drive the reaction to completion.[1]
-
Data Presentation
Table 1: Comparison of Energy-Saving Techniques for this compound Purification
| Separation Technique | Key Principle | Reported Energy/Cost Savings | Key References |
| Hybrid Extraction-Distillation (HED) | BDO is first extracted into a solvent, reducing the water load for subsequent distillation. | Up to 54.8% reduction in reboiler duty and 25.8% in total annualized cost (TAC).[7] | [6][7][8] |
| Dual Column & DWC Distillation | Utilizes more complex, heat-integrated distillation column configurations. | Dual-column with heat integration can save up to 49.9% in TAC. DWC can reduce TAC by ~25%.[5] | [5] |
| Reactive Extraction | BDO is reversibly converted to an easily separable intermediate (dioxolane). | Total energy consumption can be as low as 17% of the net heating value of the recovered BDO.[1][9] | [1][9] |
| Pervaporation | A membrane-based process that selectively permeates water vapor. | Can result in nearly four times the energy savings compared to vacuum membrane distillation.[10][17] | [10][17][18] |
| Heat Pump-Assisted Distillation | A heat pump recovers and recycles heat from the condenser to the reboiler. | Can achieve energy reductions of over 50% compared to conventional distillation.[13] | [13][14] |
Experimental Protocols
Protocol 1: General Methodology for Hybrid Extraction-Distillation (HED)
-
Solvent Selection: Begin by performing small-scale liquid-liquid equilibrium experiments with various solvents (e.g., oleyl alcohol, 2-heptanol, 1-butanol) to determine the distribution coefficient and selectivity for BDO from the fermentation broth.
-
Extraction:
-
Mix the selected solvent with the fermentation broth at a predetermined volumetric ratio (e.g., starting at 1:1) in a separation funnel or a continuous counter-current extraction column.
-
Allow the phases to separate. The BDO will partition into the organic (solvent) phase.
-
Collect the BDO-rich organic phase (extract) and the water-rich phase (raffinate).
-
-
Distillation:
-
Feed the extract into a distillation column.
-
The first column is typically designed to separate the lower-boiling solvent from the higher-boiling BDO. The recovered solvent is then recycled back to the extraction unit.[6]
-
A second column may be necessary to purify the BDO to the desired concentration (e.g., ≥99 wt%).
-
-
Analysis: Analyze the BDO concentration in the final product, raffinate, and recycled solvent using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine recovery and purity.
Protocol 2: General Methodology for Reactive Extraction
-
Reactant and Catalyst Selection: Choose an appropriate aldehyde or ketone (e.g., n-butanal) and a solid acid catalyst.
-
Reaction:
-
In a stirred reactor, mix the fermentation broth with the chosen aldehyde/ketone and the catalyst.
-
Maintain the reaction at a specific temperature (e.g., determined through optimization studies) to promote the formation of the insoluble dioxolane.
-
-
Phase Separation:
-
Transfer the reaction mixture to a decanter or use a centrifuge to separate the insoluble dioxolane phase from the aqueous phase.
-
-
Hydrolysis (Reverse Reaction):
-
Heat the separated dioxolane with water or steam, often in a reactive distillation column. This reverses the reaction, regenerating BDO and the aldehyde/ketone.[1]
-
-
Purification:
-
The aldehyde/ketone is distilled off and recycled.
-
The remaining aqueous BDO solution is then purified to the desired concentration via a final distillation step.
-
-
Analysis: Use GC or HPLC to quantify the BDO in the final product and determine the overall process yield.
Visualizations
References
- 1. docs.nrel.gov [docs.nrel.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioesep.org [bioesep.org]
- 4. blogs.anl.gov [blogs.anl.gov]
- 5. squ.elsevierpure.com [squ.elsevierpure.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. research-hub.nrel.gov [research-hub.nrel.gov]
- 10. researchgate.net [researchgate.net]
- 11. Process energy efficiency in pervaporation and vacuum membrane distillation separation of this compound (Journal Article) | ETDEWEB [osti.gov]
- 12. energy.gov [energy.gov]
- 13. researchgate.net [researchgate.net]
- 14. What Is Heat Pump-Assisted Distillation? Benefits and Applications Supplier [slchemtech.com]
- 15. MVR / TVR heated distillation plants [gea.com]
- 16. researchgate.net [researchgate.net]
- 17. Process Energy Efficiency in Pervaporative and Vacuum Membrane Distillation Separation of this compound - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 18. nrc-publications.canada.ca [nrc-publications.canada.ca]
Validation & Comparative
A Comparative Guide: 2,3-Butanediol Versus Glycerol for Red Blood Cell Cryopreservation
For Researchers, Scientists, and Drug Development Professionals
The long-term storage of red blood cells (RBCs) is a cornerstone of transfusion medicine and biomedical research. Cryopreservation, the process of preserving cells at sub-zero temperatures, offers a solution for extended storage, enabling the banking of rare blood types, facilitating research, and supporting various clinical applications. The success of cryopreservation hinges on the use of cryoprotective agents (CPAs) that mitigate cellular damage during freezing and thawing. Glycerol has long been the gold standard for RBC cryopreservation. However, the emergence of alternative CPAs, such as 2,3-butanediol, warrants a detailed comparison to assess their relative merits and potential for advancing cryopreservation techniques.
This guide provides an objective comparison of this compound and glycerol as cryoprotectants for RBCs, supported by experimental data. It delves into their performance, outlines experimental protocols, and explores their mechanisms of action.
Performance Comparison: this compound vs. Glycerol
The efficacy of a cryoprotectant is primarily evaluated based on post-thaw cell viability, typically measured by survival rates and hemolysis. The available data provides a basis for a quantitative comparison of this compound and glycerol.
| Performance Metric | This compound | Glycerol | Key Findings & Citations |
| Optimal Concentration for Maximum Survival | 20% (w/w) | 20% (w/w) | At a 20% (w/w) concentration, this compound can achieve a maximum red blood cell survival rate of approximately 90%, which is comparable to the survival rate achieved with 20% glycerol.[1] |
| Performance at Lower Concentrations | Less effective than glycerol | More effective than this compound | At a 15% (w/w) concentration, this compound results in a lower maximum survival rate of about 80%, indicating it is less protective than glycerol at this concentration.[1] |
| Post-Thaw Hemolysis | Data on post-cryopreservation hemolysis is limited. A 30% solution at 4°C (without freezing) showed 2% hemolysis after 5 hours, increasing to 6% after 21 hours, suggesting potential toxicity at higher concentrations.[2] | With optimized protocols, total cumulative lysis after thawing and deglycerolization can be as low as approximately 8%.[3][4] Long-term storage for up to 37 years at -80°C using 40% (w/v) glycerol resulted in less than 1% hemolysis. | |
| Toxicity | Considered to be more toxic than glycerol at high concentrations.[1] The meso-isomer of this compound can form a hydrate that is cytotoxic.[5] | Generally considered non-toxic at concentrations used for cryopreservation. | |
| Physical Properties | Possesses a higher glass-forming tendency than glycerol, which can reduce the formation of damaging ice crystals during cooling.[1] | Well-established cryoprotectant with known properties. |
Experimental Protocols
Detailed and validated protocols are crucial for reproducible and successful cryopreservation. Below are representative protocols for the use of both glycerol and this compound.
Glycerol Cryopreservation and Deglycerolization Protocol
This protocol is a widely accepted method for the cryopreservation of red blood cells using a high glycerol concentration.
Materials:
-
Packed Red Blood Cells (RBCs)
-
Glycerol solution (e.g., Glycerolyte 57)
-
Hypertonic saline solutions (12% NaCl, 1.6% NaCl)
-
Isotonic saline (0.9% NaCl) with 0.2% glucose
-
Sterile centrifuge tubes
-
Water bath at 37°C
-
Freezer (-80°C or liquid nitrogen)
Procedure:
Glycerolization (Addition of Cryoprotectant):
-
Start with washed and packed RBCs.
-
Slowly add the glycerol solution to the packed RBCs with gentle mixing to achieve a final concentration of 40% (w/v). The addition is often done in a stepwise manner to avoid osmotic shock.
-
Allow the cells to equilibrate with the glycerol solution for a designated period (e.g., 10 minutes) at room temperature.
-
Transfer the glycerolized RBCs to cryo-storage bags or vials.
-
Freeze the samples at a controlled rate or by placing them in a -80°C freezer.
Thawing and Deglycerolization (Removal of Cryoprotectant):
-
Thaw the frozen RBCs rapidly in a 37°C water bath until all ice has melted.
-
Transfer the thawed cells to a sterile centrifuge tube.
-
Begin the deglycerolization process by gradually replacing the glycerol with solutions of decreasing tonicity. This is a critical step to prevent osmotic hemolysis.
-
Add an equal volume of 12% NaCl solution to the thawed cell suspension. Mix gently and incubate for 5 minutes.
-
Centrifuge the cell suspension to pellet the RBCs and remove the supernatant.
-
Resuspend the cell pellet in a 1.6% NaCl solution.
-
Repeat the centrifugation and resuspension steps with isotonic saline (0.9% NaCl) containing 0.2% glucose until the glycerol concentration is sufficiently reduced.
-
-
After the final wash, resuspend the RBCs in a suitable storage solution for transfusion or experimental use.
This compound Cryopreservation Protocol (Representative)
A detailed, standardized protocol for this compound is less established in the literature. The following is a representative protocol synthesized from available research.[1]
Materials:
-
Packed Red Blood Cells (RBCs)
-
This compound solution (racemic mixture of levo and dextro isomers is preferred)
-
Buffered saline solution (e.g., phosphate-buffered saline, PBS)
-
Sterile centrifuge tubes
-
Controlled-rate freezer or liquid nitrogen
-
Water bath
Procedure:
Cryoprotectant Addition:
-
Prepare a 20% (w/w) solution of this compound in a buffered saline solution.
-
Slowly add the this compound solution to the packed RBCs with gentle agitation to achieve the final desired concentration.
-
Allow for an equilibration period, the duration of which may need optimization.
Freezing:
-
Cool the RBC suspension in cryovials to -196°C at a controlled rate. The optimal cooling rate may vary and needs to be determined experimentally, with studies showing a range from 2 to 3500°C/min.[1]
Thawing and Post-Thaw Handling:
-
Thaw the samples rapidly in a water bath.
-
The removal of this compound should be performed in a stepwise manner, similar to deglycerolization, to avoid osmotic damage. The specific concentrations of the wash solutions would need to be optimized.
Mechanism of Action
The primary goal of a cryoprotectant is to minimize the damaging effects of ice crystal formation and the associated increase in solute concentration during freezing.
Glycerol
Glycerol is a small, permeable molecule that can enter the red blood cell. Its cryoprotective effects are attributed to:
-
Colligative Effects: By increasing the total solute concentration both inside and outside the cell, glycerol lowers the freezing point of the solution and reduces the amount of ice formed at any given temperature.
-
Minimizing Solute Effects: As ice crystals form, the concentration of extracellular solutes increases, leading to osmotic dehydration and potential damage to the cell membrane. Glycerol mitigates this by reducing the amount of ice formed.
-
Membrane Protection: Glycerol has been shown to protect membrane proteins from the denaturing effects of high salt concentrations that occur during freezing.
This compound
The cryoprotective mechanism of this compound is less well-characterized than that of glycerol. However, its physical properties provide some insights:
-
High Glass-Forming Tendency: this compound solutions have a greater tendency to vitrify (solidify into a glass-like state without forming ice crystals) compared to glycerol solutions.[1] This is a significant advantage as it can completely prevent the formation of damaging ice crystals, which is a major cause of cell injury during cryopreservation.
-
Potential for Vitrification: The ability to promote vitrification at lower cooling rates than other cryoprotectants makes this compound a promising candidate for the cryopreservation of larger tissues and organs where rapid cooling is challenging.
Conclusion and Future Directions
Glycerol remains the established and well-understood cryoprotectant for red blood cells, with extensive data supporting its efficacy and safety. Its primary drawback is the necessity for a meticulous and time-consuming deglycerolization process to prevent post-thaw hemolysis.
This compound presents itself as a viable alternative, demonstrating comparable cryoprotective efficacy to glycerol at a 20% concentration. Its superior glass-forming ability is a significant advantage that could lead to improved cryopreservation outcomes, particularly for larger biological systems. However, concerns regarding its toxicity at higher concentrations and the lack of a standardized, optimized protocol for its use with red blood cells are hurdles that need to be addressed.
Further research is warranted to:
-
Conduct direct, side-by-side comparisons of this compound and glycerol, focusing on post-thaw hemolysis, osmotic stability, and long-term cell viability.
-
Develop a standardized and optimized protocol for the cryopreservation of red blood cells using this compound, including a detailed procedure for its removal post-thaw.
-
Investigate the specific mechanisms of interaction between this compound and the red blood cell membrane to better understand its cryoprotective and potential toxic effects.
For researchers and professionals in drug development, the choice between this compound and glycerol will depend on the specific application. For routine cryopreservation of red blood cells where established protocols are paramount, glycerol remains the preferred choice. However, for research exploring novel cryopreservation strategies, particularly those aiming for vitrification, this compound holds considerable promise and warrants further investigation.
References
- 1. Cryoprotection of red blood cells by a this compound containing mainly the levo and dextro isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reduction in toxicity for red blood cells in buffered solutions containing high concentrations of this compound by trehalose, sucrose, sorbitol, or mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Red blood cell phenotype fidelity following glycerol cryopreservation optimized for research purposes | PLOS One [journals.plos.org]
- 4. Red blood cell phenotype fidelity following glycerol cryopreservation optimized for research purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cryoprotectant Toxicity: Facts, Issues, and Questions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Accurate 2,3-Butanediol Quantification
The accurate quantification of 2,3-Butanediol (2,3-BDO), a valuable platform chemical with applications ranging from antifreeze production to the synthesis of plastics and fumigants, is critical for monitoring fermentation processes and ensuring product quality.[1] While various analytical techniques are available, High-Performance Liquid Chromatography (HPLC) remains a widely adopted method due to its robustness and ability to simultaneously quantify 2,3-BDO alongside other fermentation products like organic acids and alcohols.[2][3][4][5] This guide provides a comparative overview of validated HPLC methods for 2,3-BDO quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
While HPLC is a common choice, other methods such as Gas Chromatography (GC) and enzymatic assays are also employed for 2,3-BDO analysis.[1][6] GC, often coupled with Mass Spectrometry (GC-MS), is a powerful technique for separating and identifying 2,3-BDO stereoisomers.[7] Enzymatic assays, on the other hand, offer high sensitivity and are suitable for high-throughput screening of 2,3-BDO producing microbes.[1][8][9][10]
A key advantage of HPLC is its ability to directly analyze aqueous samples from fermentation broths with minimal sample preparation, typically requiring only centrifugation and filtration to remove cell debris and proteins.[1] This contrasts with some GC methods that may necessitate extraction or derivatization steps.[11][12]
Quantitative Performance of HPLC Methods
The performance of an HPLC method is evaluated based on several validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the quantitative data from a validated HPLC method for the simultaneous quantification of this compound and other metabolites.
| Compound | Linearity Range (g/L) | Correlation Coefficient (r) | Intra-day Precision (%) | Inter-day Precision (%) | Accuracy (%) |
| meso-2,3-Butanediol | 0.375 - 7.5 | ≥ 0.99 | 0.09 | 0.50 | 97.97 - 101.18 |
| (S,S)- or (R,R)-2,3-Butanediol | 0.125 - 2.5 | ≥ 0.99 | 0.09 | 0.50 | 97.97 - 101.18 |
| Glycerol | 0.5 - 10.0 | ≥ 0.99 | 0.09 | 0.50 | 97.97 - 101.18 |
| Acetoin | 0.5 - 10.0 | ≥ 0.99 | 0.09 | 0.50 | 97.97 - 101.18 |
| Ethanol | 0.5 - 10.0 | ≥ 0.99 | 0.09 | 0.50 | 97.97 - 101.18 |
| Phosphate (PO₄³⁻) | 0.18 - 2.52 | ≥ 0.99 | 0.09 | 0.50 | 97.97 - 101.18 |
Table 1: Summary of quantitative data for a validated HPLC-RID method. Data sourced from a study by de Souza et al. (2021).[2][3][4][5]
In a comparative study, an enzymatic assay demonstrated a lower limit of detection (0.01 mM) for 2,3-BDO compared to an HPLC method (0.15 mM), indicating the enzymatic method was approximately 15 times more sensitive.[1][8][9][10]
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for HPLC, GC, and enzymatic analysis of this compound.
HPLC Method for this compound Quantification
This method is suitable for the simultaneous quantification of this compound isomers and other metabolites in microbial cultivation samples.[2][3][4][5]
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent, equipped with a refractive index detector (RID).[2]
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄).[1]
-
Flow Rate: 0.6 mL/min.[13]
-
Column Temperature: 60 °C.[1]
-
Sample Preparation: Centrifuge the culture broth to remove cell debris. Filter the supernatant through a 0.22 µm syringe filter.[1]
-
Injection Volume: 20 µL.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoisomer Analysis
This method is effective for the determination of this compound stereoisomers.[7]
-
Instrumentation: GC-MS system with a chiral capillary column.
-
Sample Preparation: May involve liquid-liquid extraction with a solvent like ethyl ether, aided by a "salting out" agent such as potassium carbonate (K₂CO₃) to enhance the transfer of analytes into the organic phase.[11][12]
-
Analysis: The extracts are directly analyzed to determine the absolute quantities and stereoisomeric ratios of R,R-, S,S-, and meso-2,3-butanediol.
Enzymatic Assay for Sensitive this compound Detection
This protocol provides a rapid and highly sensitive method for 2,3-BDO detection.[1][8][9][10]
-
Principle: The concentration of 2,3-BDO is determined by measuring the reduction of NADP⁺ to NADPH by this compound dehydrogenase.
-
Reaction Mixture: 200 mM Tris-HCl (pH 8.0), 5 mM NADP⁺, 1 mM DTT, and an appropriate amount of this compound dehydrogenase.
-
Procedure: The reaction is incubated at a specific temperature (e.g., 45 °C) for a set time (e.g., 20 minutes). The increase in absorbance at 340 nm, corresponding to NADPH formation, is measured.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the quantification of this compound from a fermentation broth using HPLC.
Caption: Experimental workflow for this compound quantification by HPLC.
Conclusion
The choice of analytical method for this compound quantification depends on the specific requirements of the study. HPLC with refractive index detection offers a reliable and validated approach for the simultaneous measurement of 2,3-BDO and other key metabolites in fermentation broths, providing a good balance of accuracy, precision, and ease of use. For applications requiring higher sensitivity or high-throughput screening, enzymatic assays present a viable alternative. When stereospecific analysis is necessary, GC-MS with a chiral column is the method of choice. The detailed protocols and comparative data presented in this guide should assist researchers in selecting and implementing the most appropriate method for their needs.
References
- 1. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of this compound and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. A rapid and sensitive enzymatic assay for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Method of determination of 1,2-propanediol and this compound (Type-IV) | OIV [oiv.int]
- 12. oiv.int [oiv.int]
- 13. mdpi.com [mdpi.com]
Comparative analysis of 2,3-Butanediol stereoisomers in specific applications
A detailed examination of (2R,3R)-, (2S,3S)-, and meso-2,3-butanediol reveals distinct performance characteristics in applications ranging from polymer synthesis to cryoprotection. This guide provides a comparative analysis based on available experimental data, offering researchers and drug development professionals insights into the unique advantages of each stereoisomer.
The three stereoisomers of 2,3-butanediol (2,3-BDO) - the chiral enantiomers (2R,3R)- and (2S,3S)-2,3-butanediol, and the achiral meso-2,3-butanediol - possess identical chemical formulas but differ in the spatial arrangement of their hydroxyl groups. This subtle structural variance leads to significant differences in their physical properties and, consequently, their performance in various applications. This comparison guide delves into these differences, presenting quantitative data and experimental protocols to aid in the selection of the optimal stereoisomer for specific research and development needs.
Polymer Synthesis: A Preference for the Meso Form in Polyurethanes
In the realm of polymer chemistry, the spatial orientation of monomer constituents plays a crucial role in determining the final properties of the polymer. For the synthesis of thermoplastic polyurethanes (TPUs), meso-2,3-butanediol is the favored stereoisomer. This preference is attributed to the orientation of its methyl groups, which is believed to contribute to a more ordered polymer structure, influencing properties such as thermal stability and mechanical strength.
While comprehensive comparative studies directly evaluating the properties of polyurethanes derived from all three stereoisomers are limited, the established use of the meso form in the production of specialty polyurethanes like "Vulkollan" underscores its advantageous characteristics in this application.
Table 1: Comparison of this compound Stereoisomers as Chain Extenders in Polyurethane Synthesis
| Property | (2R,3R)-2,3-Butanediol | (2S,3S)-2,3-Butanediol | meso-2,3-Butanediol |
| Preference in TPU Synthesis | Less Common | Less Common | Preferred [1] |
| Rationale | N/A | N/A | Favorable orientation of methyl side chains[1] |
| Resulting Polymer Properties | Data not readily available | Data not readily available | Potentially enhanced thermal and mechanical properties |
Experimental Protocol: Synthesis of Polyurethane using this compound
This protocol provides a general procedure for the synthesis of polyurethane, which can be adapted for use with any of the this compound stereoisomers.
Materials:
-
Polyol (e.g., Polytetramethylene ether glycol - PTMEG)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)
-
Chain extender (e.g., (2R,3R)-, (2S,3S)-, or meso-2,3-butanediol)
-
Catalyst (e.g., Dibutyltin dilaurate - DBTDL)
-
Solvent (e.g., dry N,N-Dimethylformamide - DMF)
Procedure:
-
Prepolymer Formation: In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, the polyol is charged and heated under vacuum to remove any residual water.
-
The diisocyanate is then added to the flask, and the mixture is stirred at a controlled temperature (e.g., 80°C) for a specified time (e.g., 2 hours) to form the NCO-terminated prepolymer.
-
Chain Extension: The prepolymer is dissolved in the solvent.
-
A solution of the this compound stereoisomer and the catalyst in the solvent is then added dropwise to the prepolymer solution with vigorous stirring.
-
The reaction mixture is stirred at a controlled temperature until the desired molecular weight is achieved, as monitored by techniques like gel permeation chromatography (GPC).
-
Polymer Isolation: The resulting polyurethane is precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Characterization:
The synthesized polyurethanes should be characterized to determine their physical and mechanical properties. Standard ASTM test methods should be employed for consistency and comparability.[2][3][4][5][6]
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA) to assess thermal stability.
-
-
Mechanical Properties:
Antifreeze and Cryoprotection: The Superiority of the Levo-Isomer
The ability of a substance to lower the freezing point of a solvent, a colligative property known as freezing point depression, is critical for antifreeze and cryoprotectant applications. Among the this compound stereoisomers, the levo-rotatory or (2R,3R)-2,3-butanediol has demonstrated superior performance as a freezing point depressant.
Experimental studies have shown that levo-2,3-butanediol is more effective than glycerol and only slightly less effective than ethylene glycol in lowering the freezing point of water. In contrast, mixtures of this compound isomers with a high content of the meso-isomer have been found to lack significant antifreeze properties. This suggests that the specific stereochemistry of the levo-isomer allows for more effective disruption of the water crystal lattice formation.
Table 2: Comparative Antifreeze Properties of this compound Stereoisomers in Aqueous Solutions
| Property | (2R,3R)-2,3-Butanediol (levo) | (2S,3S)-2,3-Butanediol (dextro) | meso-2,3-Butanediol |
| Freezing Point Depression | High | Data not readily available, but expected to be similar to levo | Low |
| Viscosity of Aqueous Solutions | Higher than ethylene glycol, slightly higher than glycerol | Data not readily available | Data not readily available |
| Suitability as Antifreeze | Excellent | Potentially good | Poor in high concentrations |
Experimental Protocol: Measurement of Freezing Point Depression
The Beckmann method is a classical and reliable technique for determining the freezing point depression of a solution.
Apparatus:
-
Beckmann thermometer (capable of reading to 0.01°C)
-
Freezing tube with a side arm
-
Outer glass tube (air jacket)
-
Stirrer
-
Cooling bath (e.g., ice-salt mixture)
Procedure:
-
Solvent Freezing Point: A known mass of the pure solvent (e.g., deionized water) is placed in the freezing tube.
-
The apparatus is assembled, and the freezing tube is immersed in the cooling bath.
-
The solvent is stirred gently and continuously as it cools.
-
The temperature at which the solvent freezes (remains constant) is carefully recorded. This is the freezing point of the pure solvent.
-
Solution Freezing Point: A precisely weighed amount of the this compound stereoisomer is added to the solvent in the freezing tube.
-
The mixture is stirred to ensure complete dissolution.
-
The freezing point of the solution is determined using the same cooling and stirring procedure as for the pure solvent.
-
Calculation: The freezing point depression (ΔTf) is calculated as the difference between the freezing point of the pure solvent and the freezing point of the solution.
Chiral Precursors in Asymmetric Synthesis
The enantiomerically pure forms of this compound, (2R,3R)- and (2S,3S)-, are valuable chiral building blocks in asymmetric synthesis. They can be used as chiral auxiliaries, where they are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, or as starting materials for the synthesis of other chiral molecules.
The specific stereochemistry of the this compound isomer used will determine the chirality of the final product. For example, a reaction employing (2R,3R)-2,3-butanediol as a chiral auxiliary will yield a product with a specific and predictable stereochemistry, which would be the enantiomer of the product obtained using (2S,3S)-2,3-butanediol under the same conditions.
While the general utility of chiral 2,3-BDO is well-established, specific comparative data on the efficiency and stereoselectivity of each enantiomer in various asymmetric transformations is application-dependent and requires a detailed literature search for the specific reaction of interest.
Conclusion
The stereoisomers of this compound, while structurally similar, exhibit distinct performance characteristics in various applications. For researchers and professionals in drug development and materials science, understanding these differences is paramount for optimizing product performance and achieving desired outcomes. The meso isomer stands out as the preferred choice for polyurethane synthesis, while the levo isomer demonstrates superior antifreeze properties. The enantiomerically pure forms serve as valuable tools in the precise construction of chiral molecules. The provided experimental protocols offer a starting point for the comparative evaluation of these versatile bio-based platform chemicals. Further research directly comparing the quantitative performance of all three stereoisomers in a wider range of applications will undoubtedly unlock even greater potential for these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 3. pfa.org [pfa.org]
- 4. ASTM Test Methods | Precision Urethane [precisionurethane.com]
- 5. Physical Properties of Urethanes Specified by ASTM [polydrive.com]
- 6. Polyurethane Foam ASTM Test Methods | SprayFoam Magazine Content - SprayFoamMagazine.com [sprayfoammagazine.com]
A Comparative Guide to Solvents for 2,3-Butanediol Extraction: Performance and Methodologies
The efficient recovery of 2,3-Butanediol (BDO) from fermentation broths is a critical step in its biotechnological production. Solvent extraction remains a promising method due to its potential for high efficiency and selectivity. This guide provides a comparative evaluation of different solvent systems, including conventional organic solvents, reactive extractants, and aqueous two-phase systems (ATPS). The performance of these solvents is assessed based on key parameters such as partition coefficient, extraction efficiency, and selectivity, supported by experimental data from recent studies.
Performance of Different Solvent Systems
The choice of solvent significantly impacts the efficiency and economic viability of BDO extraction. The following tables summarize the performance of various solvent systems.
Table 1: Performance of Conventional Organic Solvents
| Solvent | Partition Coefficient (K) | Extraction Efficiency / Recovery (%) | Selectivity (α) | Reference |
| 1-Butanol | >1 | - | - | [1] |
| 1-Butanol + 10 wt% K₂HPO₄ | 2.41 | - | 15.68 | [2] |
| Oleyl Alcohol | - | 18.9% (with 15% solvent) | - | [3] |
| 2-Ethyl-1-hexanol | - | High | - | [1] |
| 1-Hexanol | Promising | - | - | [4][5] |
| 2-Heptanol | - | - | - | [6] |
| 2-sec-Butyl phenol + 10 wt% K₂HPO₄ | 3.04 | - | 59.17 | [2] |
Table 2: Performance of Aqueous Two-Phase Systems (ATPS)
| System Components | Partition Coefficient (K) | Extraction Efficiency / Recovery (%) | Reference |
| Isopropanol / Ammonium sulfate | 9.9 | 93.7 | [7][8] |
| Isopropanol (0.5 v/v) / Ammonium sulfate (30% w/v) | 45.5 | 97.9 | [9] |
| Ethanol / Dipotassium hydrogen phosphate | 28.34 | 98.13 | [10] |
| Butyl alcohol / K₂HPO₄ | 8.13 | 89.60 | [1] |
Table 3: Performance of Reactive Extraction Systems
| Reactant/Solvent | BDO Conversion (%) | BDO Recovery (%) | Notes | Reference |
| n-Butanal | 95 (to dioxolane) | 99 (from dioxolane) | Forms an insoluble dioxolane.[6][11] | [6][11] |
| Formaldehyde | - | - | Forms an insoluble dioxolane.[6][11] | [6][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for key experiments in BDO extraction.
1. Determination of Partition Coefficient and Extraction Efficiency
This protocol outlines the standard procedure for a liquid-liquid extraction experiment to determine the distribution of BDO between an aqueous phase and an organic solvent.
-
Materials: this compound standard, fermentation broth or synthetic BDO solution, selected organic solvent, separatory funnel, vortex mixer, centrifuge, gas chromatograph (GC) with a suitable column (e.g., Chromosorb 101).[8]
-
Procedure:
-
Prepare a standard aqueous solution of this compound of a known concentration.
-
In a separatory funnel, mix a defined volume of the aqueous BDO solution with an equal volume of the organic solvent.[1]
-
For systems with salting-out agents, add the specified concentration of the salt (e.g., K₂HPO₄, (NH₄)₂SO₄) to the aqueous phase before adding the solvent.[1][2][9]
-
Shake the mixture vigorously for a predetermined time (e.g., 10-15 minutes) to ensure thorough mixing and mass transfer.[1]
-
Allow the phases to separate by gravity. If emulsions form, centrifugation can be used to aid separation.
-
Carefully separate the aqueous and organic phases.
-
Determine the concentration of BDO in both phases using Gas Chromatography (GC).[1] The GC is equipped with a Flame Ionization Detector (FID). The oven temperature is programmed to start at a certain temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 220°C). Injector and detector temperatures are also set (e.g., 220°C and 250°C, respectively).[1]
-
The Partition Coefficient (K) is calculated as the ratio of the BDO concentration in the organic phase to its concentration in the aqueous phase.
-
The Extraction Efficiency (Y) is calculated as the amount of BDO in the organic phase divided by the total initial amount of BDO, expressed as a percentage.[1]
-
2. Reactive Extraction Protocol
This protocol describes the process of reactive extraction where BDO is chemically converted to facilitate its separation.
-
Materials: Fermentation broth containing BDO, a reactive solvent (e.g., n-butanal), a catalyst (e.g., ion-exchange resin like HZ-732), a reactor, a decanter, and a reactive distillation column.[11]
-
Procedure:
-
The fermentation broth is mixed with the reactive solvent (n-butanal), which acts as both a reactant and an extractant.[11]
-
The mixture is fed into a multistage reactive extraction unit containing a catalyst.[11] In this stage, BDO reacts with the aldehyde or ketone to form a less soluble product, such as a dioxolane.[6][11]
-
The resulting mixture is transferred to a decanter where the organic phase (rich in the dioxolane) is separated from the aqueous phase.[11]
-
The dioxolane-rich organic phase is then fed into a reactive distillation column.
-
In the reactive distillation column, the reverse reaction is initiated, typically by heating with water or steam, to decompose the dioxolane back into BDO and the reactive solvent.[11]
-
The BDO is then separated from the recycled solvent via distillation.
-
The conversion of BDO and the final recovery of purified BDO are quantified using analytical methods like GC.
-
Visualizing Extraction Workflows
To better illustrate the processes described, the following diagrams have been generated using Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bioesep.org [bioesep.org]
- 5. blogs.anl.gov [blogs.anl.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aqueous two-phase extraction of this compound from fermentation broths by isopropanol/ammonium sulfate system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
A Fork in the Road for 2,3-Butanediol Production: A Techno-Economic Showdown Between Bio-Based and Petrochemical Routes
The versatile chemical 2,3-Butanediol (2,3-BDO), a key ingredient in products ranging from plastics and synthetic rubber to cosmetics and biofuels, stands at a production crossroads. Traditionally synthesized from petroleum feedstocks, a burgeoning bio-based route using microbial fermentation is gaining significant traction. This guide provides a comprehensive techno-economic comparison of these two production pathways, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform future research and development decisions.
The dominant method for industrial-scale 2,3-BDO production has long been the petrochemical route, primarily through the catalytic hydrolysis of butene oxide.[1] This process, however, is energy-intensive, requiring high temperatures (160–220 °C) and pressures (50 bar).[1] In contrast, the bio-based approach utilizes microorganisms to ferment renewable feedstocks, such as glucose and other sugars derived from biomass, into 2,3-BDO.[2][3] This biological pathway offers the potential for a more sustainable and environmentally friendly alternative.
Executive Summary of Techno-Economic Comparison
The choice between bio-based and petro-based 2,3-BDO production hinges on a trade-off between production costs, energy consumption, and environmental impact. While the petrochemical route is currently more cost-competitive, the bio-based method holds the promise of long-term sustainability and reduced carbon footprint.
| Parameter | Bio-Based Production | Petro-Based Production |
| Feedstock | Renewable (e.g., glucose, lignocellulosic biomass) | Fossil Fuels (e.g., butene) |
| Production Cost (USD/kg) | $1.13 - $3.99[2][4] | Currently ~30-40% lower than bio-based routes. |
| Energy Consumption | Lower process energy, but significant energy for downstream processing.[5] | High energy consumption due to high temperature and pressure requirements.[1] |
| Greenhouse Gas Emissions | Potentially lower, especially with advanced biorefining. | Higher, due to reliance on fossil fuels. |
| Yield | Varies with feedstock and microbial strain (e.g., 0.43 g/g from cotton stalk hydrolysate).[6] | Generally high and well-established. |
| Downstream Processing | A major cost contributor (up to 60% of total cost), due to dilute product streams. | Well-established and optimized. |
| Maturity | Emerging and under active development. | Mature and well-established. |
Process and Experimental Protocols
Bio-Based Production: Microbial Fermentation
The bio-based production of 2,3-BDO typically involves the fermentation of sugars by various microorganisms, with Klebsiella pneumoniae being a commonly studied and efficient producer.[3][6][7][8]
A typical experimental protocol for the fermentative production of 2,3-BDO using Klebsiella pneumoniae involves:
-
Inoculum Preparation: A seed culture of Klebsiella pneumoniae is prepared by inoculating a single colony into a sterile nutrient-rich medium (e.g., Luria-Bertani broth) and incubating it overnight at a controlled temperature (e.g., 37°C) with shaking.[9]
-
Fermentation Medium: A defined fermentation medium containing a carbon source (e.g., glucose or a biomass hydrolysate), a nitrogen source (e.g., ammonium sulfate, yeast extract), phosphate sources, and trace elements is prepared and sterilized.[9]
-
Fermentation: The production bioreactor, containing the sterilized fermentation medium, is inoculated with the seed culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration. For 2,3-BDO production, microaerobic or anaerobic conditions are often preferred.[7] The pH is typically maintained between 5.0 and 7.0.[7]
-
Fed-Batch Strategy: To achieve high titers of 2,3-BDO, a fed-batch strategy is often employed, where a concentrated feed of the carbon source is added to the bioreactor periodically or continuously to maintain an optimal substrate concentration and avoid substrate inhibition.[3][6]
-
Downstream Processing: After fermentation, the 2,3-BDO is recovered and purified from the fermentation broth. This is a critical and often costly step due to the low concentration of 2,3-BDO in the broth. Common methods include distillation, solvent extraction, and membrane separation.[5] The energy-intensive nature of separating dilute 2,3-BDO from the aqueous broth is a significant challenge.[5]
Petro-Based Production: Catalytic Hydrolysis of Butene Oxide
The established petrochemical route to 2,3-BDO involves the hydrolysis of butene oxide.
A general experimental protocol for the catalytic hydrolysis of butene oxide can be described as follows:
-
Reactant Preparation: A mixture of butene oxide and a significant excess of water is prepared.
-
Catalysis: The reaction is typically carried out in the presence of an acid catalyst.
-
Reaction Conditions: The reaction mixture is subjected to high temperatures, generally in the range of 160-220°C, and high pressures, around 50 bar, in a suitable reactor.[1]
-
Product Separation: After the reaction, the 2,3-BDO is separated from the unreacted water and any byproducts through distillation.
Process Flow Diagrams
Signaling Pathways and Metabolic Engineering in Bio-Based Production
In microbial production, the metabolic pathway for 2,3-BDO synthesis starts from pyruvate, a central metabolite derived from glycolysis. Key enzymes in this pathway include α-acetolactate synthase, α-acetolactate decarboxylase, and this compound dehydrogenase. Significant research efforts are focused on metabolic engineering to enhance 2,3-BDO production by overexpressing these key enzymes and deleting competing byproduct pathways, such as those leading to the formation of ethanol, lactate, and acetate.
Future Outlook
The future of 2,3-BDO production will likely involve a continued competition and potential synergy between bio-based and petrochemical routes. While the petro-based process is mature and cost-effective, increasing environmental regulations and a desire for sustainable sourcing will continue to drive innovation in bio-based production. Key areas for future research in the bio-based route include the development of more robust microbial strains, the utilization of cheaper and more abundant lignocellulosic feedstocks, and the optimization of downstream processing to reduce costs and energy consumption. As the bio-based technology matures, its economic viability is expected to improve, making it an increasingly attractive alternative to the traditional petrochemical approach.
References
- 1. mdpi.com [mdpi.com]
- 2. Techno-Economic Analysis of this compound Production from Sugarcane Bagasse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced this compound production by Klebsiella pneumoniae SDM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioprocess Design and Technoeconomic Analysis of this compound Production in Wood-Based Biorefineries | Semantic Scholar [semanticscholar.org]
- 5. research-hub.nrel.gov [research-hub.nrel.gov]
- 6. Adaptive laboratory evolution of Klebsiella pneumoniae for improving this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High production of this compound from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative study of analytical techniques (GC vs. HPLC) for 2,3-Butanediol analysis
The accurate quantification of 2,3-Butanediol, a key chemical building block often produced through fermentation, is critical for process monitoring and quality control in research and industrial settings. The two primary analytical techniques employed for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This guide provides a comparative overview of these methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
Quantitative Data Summary
The performance of GC and HPLC for this compound analysis can be quantitatively compared across several key parameters. The following table summarizes these metrics based on published experimental data.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometry (MS) | Refractive Index Detector (RID) |
| Linearity (r) | Not explicitly stated, but high linearity is expected with proper calibration | ≥ 0.99[1][2] |
| Limit of Detection (LOD) | Dependent on detector and sample preparation | Below 0.125 g/L for (S,S)- or (R,R)-2,3-butanediol and 0.375 g/L for meso-2,3-butanediol[1][2] |
| Limit of Quantification (LOQ) | Dependent on detector and sample preparation | Below 0.125 g/L for (S,S)- or (R,R)-2,3-butanediol and 0.375 g/L for meso-2,3-butanediol[1][2] |
| Precision (RSD) | Not explicitly stated | Intra-day: 0.09%, Inter-day: 0.50%[1][2] |
| Accuracy (Recovery) | Not explicitly stated | 97.97% to 101.18% in standard solutions; average of 99.55% in bioprocess samples[1][2] |
| Analysis Time | Generally faster run times compared to HPLC[3][4] | A single run can take a significant amount of time, often 40-60 minutes per sample.[5] |
| Sample Preparation | Often requires extraction and derivatization[6][7][8] | Minimal, typically involves filtration[9] |
| Stereoisomer Separation | Capable of separating stereoisomers with appropriate chiral columns or derivatization[10] | Can separate stereoisomers with suitable columns[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are representative experimental protocols for the analysis of this compound using both GC and HPLC.
Gas Chromatography (GC-FID) Protocol
This protocol is adapted for the analysis of this compound stereoisomers.
-
Sample Preparation (Extraction and Derivatization):
-
For samples from fermentation broth, an extraction step is often necessary. A common method involves a "salting out" procedure where a large quantity of a salt like K2CO3 is added to the sample to facilitate the transfer of analytes into an organic solvent like ethyl ether.[6][7]
-
The organic extract is then collected, and the solvent is evaporated.[7]
-
Due to the polar nature of the hydroxyl groups in this compound, derivatization is often performed to increase volatility and improve peak shape.[8][11] A common method is silylation, where a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as 1% trimethylchlorosilane (TMCS) is added to the dried extract. The reaction mixture is then heated to ensure complete derivatization.[8]
-
-
GC-FID Conditions:
High-Performance Liquid Chromatography (HPLC-RID) Protocol
This protocol is based on a validated method for the simultaneous quantification of this compound and other metabolites in microbial cultivation.[1][2]
-
Sample Preparation:
-
Samples from fermentation broth should be centrifuged to remove cells and other solid debris.
-
The supernatant is then filtered through a 0.22 µm syringe filter prior to injection.[12]
-
-
HPLC-RID Conditions:
Workflow and Process Visualization
To visualize the analytical workflows of GC and HPLC for this compound analysis, the following diagrams have been generated using the DOT language.
References
- 1. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. tandfonline.com [tandfonline.com]
- 3. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. A rapid and sensitive enzymatic assay for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method of determination of 1,2-propanediol and this compound (Type-IV) | OIV [oiv.int]
- 7. oiv.int [oiv.int]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Biotransformation of acetoin to this compound: Assessment of plant and microbial biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gcms.cz [gcms.cz]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 2,3-Butanediol Purity from Diverse Production Methods
For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount. This guide provides a comprehensive comparison of 2,3-Butanediol (2,3-BDO) purity derived from three primary production methods: microbial fermentation, chemical synthesis, and enzymatic conversion. Understanding the nuances of each method and the resulting impurity profiles is crucial for selecting the appropriate grade of 2,3-BDO for specific research and development applications.
This compound, a versatile platform chemical with applications ranging from the synthesis of polymers and solvents to use in pharmaceuticals and as a fuel additive, can be produced through various routes.[1] Each method imparts a unique purity profile and set of potential impurities, which can significantly impact its performance in sensitive applications. This guide delves into the specifics of each production method, presents a comparative analysis of the achievable purity, and provides detailed experimental protocols for assessing the quality of 2,3-BDO.
Production Methods and Resulting Purity
The choice of production method not only influences the cost and sustainability of 2,3-BDO but also critically determines its purity and the stereoisomeric ratio.
Microbial Fermentation: This method utilizes microorganisms to convert renewable feedstocks, such as glucose and other sugars, into 2,3-BDO. A key advantage of this bio-based approach is the potential to produce specific stereoisomers with high optical purity. For instance, strains of Bacillus subtilis have been shown to produce (R,R)-2,3-Butanediol with an optical purity of approximately 100%.[2] Engineered microbes have also achieved high purity levels, with some strains producing levo-2,3-BDO at up to 98% purity.[3] However, fermentation broths are complex mixtures containing residual nutrients, metabolic byproducts (e.g., acetoin, organic acids), and cell debris, necessitating extensive downstream processing to achieve high chemical purity.[4] The separation and purification steps are often challenging and can contribute significantly to the overall cost.[5]
Chemical Synthesis: The traditional chemical synthesis of this compound typically involves petrochemical feedstocks like butenes.[6] This method generally produces a mixture of stereoisomers (racemic and meso forms). While high chemical purity can be achieved through distillation and other purification techniques, the process may introduce impurities related to the starting materials and catalysts. One patent suggests that bio-based 2,3-BDO contains fewer harmful impurities compared to that produced by chemical methods.[7] Commercially available chemically synthesized 2,3-BDO is often sold at purities of 97% or 98%.[1][8]
Enzymatic Conversion: This method employs isolated enzymes, such as butanediol dehydrogenase, to catalyze the conversion of substrates like acetoin to 2,3-BDO.[2] This approach offers high specificity and can be used to produce specific stereoisomers under mild reaction conditions. The purity of the final product is highly dependent on the purity of the substrate and the enzyme preparation. While often discussed in the context of microbial metabolism, enzymatic conversion as a distinct production process can potentially yield a product with a very clean impurity profile, primarily containing the substrate and the desired product.
Comparative Purity Data
The following table summarizes the typical purity levels of this compound obtained from the different production methods.
| Production Method | Typical Purity (%) | Key Advantages | Common Impurities & Disadvantages |
| Microbial Fermentation | >98% (Optical Purity) | High stereospecificity, use of renewable resources. | Acetoin, organic acids (lactic, acetic), residual sugars, cell debris. Complex downstream processing. |
| Chemical Synthesis | ~97-98% (Chemical Purity) | High throughput, established technology. | Mixture of stereoisomers, potential for catalyst and starting material residues. |
| Enzymatic Conversion | High (Substrate dependent) | High specificity, mild reaction conditions. | Unreacted substrate, enzyme residues. |
Experimental Protocols for Purity Assessment
Accurate assessment of this compound purity requires robust analytical methods. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed techniques.
Gas Chromatography (GC-FID) Protocol for this compound Analysis
Gas chromatography with a flame ionization detector (GC-FID) is a widely used method for quantifying this compound and its volatile impurities.
Sample Preparation:
-
Centrifuge the fermentation broth or dissolve the 2,3-BDO sample in a suitable solvent (e.g., water or ethanol).
-
Filter the supernatant or solution through a 0.22 µm syringe filter.
-
For analysis of samples in complex matrices like wine, a liquid-liquid extraction with ethyl ether followed by a "salting out" step with K₂CO₃ can be employed.[5][9] The organic layer is then collected, the solvent evaporated, and the residue redissolved for injection.[5][9]
GC-FID Conditions:
-
Column: A polar capillary column, such as one with a Carbowax 20M stationary phase, is suitable for separating 2,3-BDO isomers and related compounds.[10]
-
Injector Temperature: 250 °C.[2]
-
Detector Temperature: 250 °C.[2]
-
Carrier Gas: Helium or Nitrogen.[2]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp 1: Increase to 120 °C at a rate of 10 °C/min.
-
Ramp 2: Increase to 200 °C at a rate of 40 °C/min.[2]
-
-
Injection Volume: 1 µL.
Quantification: Quantification is achieved by creating a standard curve with known concentrations of this compound standards.
High-Performance Liquid Chromatography (HPLC-RID) Protocol for this compound Analysis
HPLC coupled with a refractive index detector (HPLC-RID) is effective for the analysis of non-volatile impurities and for the simultaneous quantification of 2,3-BDO, substrates, and other metabolites in fermentation broths.[11]
Sample Preparation:
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter.[12]
HPLC-RID Conditions:
-
Column: An ion-exclusion column, such as an Aminex HPX-87H, is commonly used.[12]
-
Mobile Phase: 5 mM Sulfuric Acid (H₂SO₄) in deionized water.[12]
-
Flow Rate: 0.5 mL/min.[13]
-
Column Temperature: 65 °C.[13]
-
Detector: Refractive Index Detector (RID).
-
Injection Volume: 20 µL.
Quantification: A calibration curve is generated using standard solutions of this compound at various concentrations to quantify the analyte in the samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and purity assessment of this compound, particularly for distinguishing between stereoisomers.[7][14][15][16][17] The chemical shifts of the methyl and methine protons and carbons are distinct for the meso and chiral forms.
Visualizing the Workflow and Production-Purity Relationship
To better illustrate the processes involved, the following diagrams, generated using the DOT language, depict the experimental workflow for purity assessment and the logical relationship between the production methods and the resulting purity profiles.
References
- 1. This compound 513-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. Enzymes and pathways in microbial production of this compound and 3-acetoin isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. longdom.org [longdom.org]
- 5. openpr.com [openpr.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111787914A - Composition comprising this compound as active ingredient - Google Patents [patents.google.com]
- 8. This compound, 98% 513-85-9 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 9. oiv.int [oiv.int]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. (S,S)-2,3-Butanediol(19132-06-0) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. oiv.int [oiv.int]
- 16. researchgate.net [researchgate.net]
- 17. This compound | C4H10O2 | CID 262 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking Novel Microbial Strains for 2,3-Butanediol Production: A Comparative Guide
This guide provides a framework for benchmarking new microbial strains against established high-producing strains for 2,3-Butanediol (2,3-BDO) production. It is intended for researchers, scientists, and professionals in drug development and industrial biotechnology. The document outlines key performance indicators of prominent 2,3-BDO producers, details standardized experimental protocols for comparative analysis, and visualizes the core metabolic pathway.
High-Producing this compound Strains: A Comparative Overview
Several microbial species are recognized for their robust 2,3-BDO production capabilities. Among the most extensively studied are Klebsiella pneumoniae, Bacillus subtilis, and Serratia marcescens.[1][2] These organisms can utilize a variety of carbon sources to produce 2,3-BDO through a mixed-acid fermentation pathway.[3][4] The selection of a strain for industrial application often depends on factors such as substrate flexibility, product titer, yield, productivity, and the stereoisomeric purity of the 2,3-BDO produced.[5][6]
Data Presentation: Key Performance Metrics
The following tables summarize the reported 2,3-BDO production metrics for several high-performing wild-type and engineered strains under different fermentation strategies. This data serves as a benchmark for evaluating the performance of new microbial isolates or genetically modified strains.
Table 1: this compound Production in Klebsiella Species
| Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Klebsiella pneumoniae | Fed-batch | Cotton Stalk Hydrolysate | 35.5 | 0.43 | - | [3] |
| Klebsiella pneumoniae G31 | Fed-batch | Glycerol | 49.2 | - | - | [7] |
| Klebsiella oxytoca M1 | Fed-batch | Glucose | 118.5 | 0.34 | 1.22 | [2] |
| Engineered K. oxytoca M1 | Fed-batch | Glucose | 142.5 | 0.42 | 1.47 | [2] |
| Engineered K. pneumoniae | Flask Cultivation | Glucose | - | 0.461 | - | [1] |
Table 2: this compound Production in Bacillus and Serratia Species
| Strain | Fermentation Mode | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Bacillus subtilis (Engineered) | Batch | Glucose | 6.1 | - | 0.4 | [8] |
| Bacillus subtilis BS-ppb11 | Fed-batch | Glucose | 96.5 | - | - | [6] |
| Bacillus subtilis CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [9][10] |
| Serratia marcescens G12 | Fed-batch | Glucose | 87.8 | - | 1.6 | [11][12] |
| Serratia marcescens H30 | Fed-batch | Sucrose | 139.92 | 0.9467 | 3.49 | [13] |
Experimental Protocols
To ensure a fair and accurate comparison of new microbial strains against the benchmarks, standardized experimental protocols are crucial. The following sections provide detailed methodologies for fermentation and the quantification of 2,3-BDO.
Fermentation Protocol
This protocol outlines a typical fed-batch fermentation process for 2,3-BDO production.
1. Inoculum Preparation:
-
A single colony of the microbial strain is inoculated into 5 mL of seed medium (e.g., Luria-Bertani broth) in a 50 mL tube.
-
The culture is incubated at 37°C with shaking at 200 rpm for 12-16 hours.
-
This seed culture is then transferred to a 250 mL flask containing 50 mL of the same medium and grown under the same conditions for another 12 hours.
2. Bioreactor Setup and Batch Fermentation:
-
A 2-L bioreactor containing 1.2 L of fermentation medium is sterilized. The medium composition should be optimized for the specific strain but generally contains a carbon source (e.g., glucose or sucrose at 100 g/L), a nitrogen source (e.g., yeast extract, peptone, or ammonium sulfate), phosphate, and trace elements.[5][9]
-
The bioreactor is inoculated with the seed culture to an initial optical density at 600 nm (OD600) of approximately 0.1.
-
The temperature is maintained at 37°C, and the pH is controlled at 6.0 using automated addition of an acid (e.g., 2M HCl) and a base (e.g., 5M NaOH).[2]
-
The dissolved oxygen (DO) level is a critical parameter and is typically controlled at a low level (e.g., 10-20% of air saturation) by adjusting the agitation speed (e.g., 300-500 rpm) and aeration rate (e.g., 1-2 vvm). Low oxygen conditions generally favor 2,3-BDO production over acetoin.[9][10]
3. Fed-Batch Strategy:
-
The initial batch phase proceeds until the initial carbon source is nearly depleted, as monitored by offline measurements.
-
A concentrated feeding solution (e.g., 500 g/L glucose or sucrose) is then fed into the bioreactor to maintain the substrate concentration at a desired level (e.g., 10-20 g/L).[5]
-
The feeding can be performed intermittently or continuously based on the consumption rate.
4. Sampling and Monitoring:
-
Samples are withdrawn from the bioreactor at regular intervals (e.g., every 4-8 hours).
-
Cell growth is monitored by measuring the OD600.
-
The concentrations of the substrate, 2,3-BDO, and major by-products (e.g., acetoin, ethanol, organic acids) in the supernatant are determined using analytical methods described below.
Analytical Method for this compound Quantification
The concentration of 2,3-BDO and other metabolites in the fermentation broth can be accurately determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[14][15]
1. Sample Preparation:
-
Fermentation broth samples are centrifuged at 10,000 x g for 10 minutes to pellet the cells.
-
The supernatant is filtered through a 0.22 µm syringe filter to remove any remaining particulate matter.
2. HPLC Analysis:
-
System: An HPLC system equipped with a refractive index (RI) detector.[14]
-
Column: A column suitable for organic acid and alcohol separation, such as an Aminex HPX-87H column.[15]
-
Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄, at a flow rate of 0.6 mL/min.
-
Temperature: The column and detector are maintained at a constant temperature, for instance, 60°C.
-
Quantification: The concentration of 2,3-BDO is determined by comparing the peak area in the sample chromatogram to a standard curve prepared with known concentrations of pure 2,3-BDO.
3. GC Analysis:
-
System: A Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A capillary column suitable for volatile compound separation.
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An appropriate temperature gradient is used to separate the different components in the sample. For example, the oven temperature can be initially held at 40°C and then ramped up to 200°C.[15]
-
Quantification: Similar to HPLC, quantification is based on a standard curve generated from pure 2,3-BDO. An internal standard may be used for improved accuracy.
Visualization of Metabolic Pathways and Workflows
Understanding the underlying biochemical pathways is essential for targeted strain improvement. The following diagrams, generated using Graphviz, illustrate the central metabolic pathway for 2,3-BDO production and a typical experimental workflow.
Caption: Central metabolic pathway for this compound production from glucose.
Caption: Experimental workflow for benchmarking 2,3-BDO producing strains.
References
- 1. Improvement of this compound Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced this compound Production by Optimizing Fermentation Conditions and Engineering Klebsiella oxytoca M1 through Overexpression of Acetoin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive laboratory evolution of Klebsiella pneumoniae for improving this compound production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. High production of this compound from glycerol by Klebsiella pneumoniae G31 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced production of this compound by engineered Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Process optimization for mass production of this compound by <i>Bacillus subtilis</i> CS13 - ProQuest [proquest.com]
- 10. Process optimization for mass production of this compound by Bacillus subtilis CS13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microbial production of this compound by a newly-isolated strain of Serratia marcescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbial production of this compound by a newly-isolated strain of Serratia marcescens [agris.fao.org]
- 13. Microbial production of this compound by a mutagenized strain of Serratia marcescens H30 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Item - Validated High-Performance Liquid Chromatographic (HPLC) Method for the Simultaneous Quantification of this compound, Glycerol, Acetoin, Ethanol, and Phosphate in Microbial Cultivations - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 15. longdom.org [longdom.org]
2,3-Butanediol vs. Ethanol: A Comparative Guide for Biofuel Additives
An objective comparison of 2,3-Butanediol and ethanol as biofuel additives, supported by experimental data, reveals distinct advantages and disadvantages for each in enhancing fuel properties and influencing engine emissions. While ethanol is a well-established oxygenate, this compound and its derivatives show promise with higher energy content, though data on their combustion and emission characteristics remains less comprehensive.
This guide provides researchers, scientists, and fuel development professionals with a detailed comparison of the efficacy of this compound (2,3-BD) and ethanol as biofuel additives for gasoline. The comparison focuses on key performance indicators such as octane number, energy density, and exhaust emissions, supported by available experimental data.
Performance Characteristics: A Head-to-Head Comparison
A critical aspect of a biofuel additive's efficacy is its impact on the final fuel blend's properties. The following tables summarize the key performance and physical properties of neat this compound, its derivative 2-ethyl-2,4,5-trimethyl-1,3-dioxolane (a ketal derived from 2,3-BD), and ethanol.
Table 1: Comparison of Key Fuel Properties
| Property | Neat this compound | 2,3-BD Derivative (ETMD) | Neat Ethanol |
| Research Octane Number (RON) | Data Not Available | 93.5[1] | 108.6 |
| Motor Octane Number (MON) | Data Not Available | 86.7[1] | 89 |
| Anti-Knock Index (AKI) (R+M)/2 | Data Not Available | 90.1 | 98.8 |
| Energy Density (MJ/L) | ~26.9 (calculated) | 28.3[1] | 21.2 |
| Heat of Combustion (MJ/kg) | 27.2 | Data Not Available | 26.8 |
Note: The energy density for neat this compound was calculated using its density of approximately 0.987 g/mL and its heat of combustion.
Table 2: Physical Properties
| Property | Neat this compound | Neat Ethanol |
| Chemical Formula | C₄H₁₀O₂ | C₂H₆O |
| Molar Mass ( g/mol ) | 90.12 | 46.07 |
| Boiling Point (°C) | 177-182 | 78.37 |
| Density (g/mL at 20°C) | ~0.987 | ~0.789 |
Impact on Engine Emissions
The addition of oxygenates like this compound and ethanol to gasoline can significantly alter the emission profile of an engine. While extensive data exists for ethanol blends, information on the emissions from this compound blends is limited.
Ethanol Blends:
Numerous studies have shown that blending ethanol with gasoline generally leads to a reduction in carbon monoxide (CO) and hydrocarbon (HC) emissions due to the added oxygen, which promotes more complete combustion. However, the effect on nitrogen oxide (NOx) emissions is more complex, with some studies reporting increases and others decreases depending on engine operating conditions.
This compound Blends:
Direct experimental data on the emissions of CO, NOx, and HC from spark-ignition engines running on gasoline blended with neat this compound or its derivatives is scarce in the reviewed literature. Theoretical advantages include a higher energy content which could lead to improved fuel efficiency and potentially lower CO2 emissions per unit of energy produced. However, without experimental data, a direct comparison of its impact on regulated emissions with that of ethanol is not possible.
Experimental Protocols
The determination of key fuel properties and the evaluation of engine performance and emissions follow standardized experimental procedures.
Octane Number Determination
The Research Octane Number (RON) and Motor Octane Number (MON) are determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.
-
ASTM D2699 (RON): This test method simulates fuel performance under low-speed, mild driving conditions. The CFR engine is operated at 600 rpm with a specified intake air temperature and spark timing. The knock intensity of the test fuel is compared to that of primary reference fuels (blends of iso-octane and n-heptane) to determine its RON.
-
ASTM D2700 (MON): This method evaluates fuel performance under more severe, high-speed, and high-load conditions. The CFR engine runs at 900 rpm with a higher intake mixture temperature and variable spark timing. Similar to the RON test, the MON is determined by comparing the fuel's knock characteristics to those of primary reference fuels.
Engine Performance and Emissions Testing
A common experimental setup for evaluating the performance and emissions of biofuel-gasoline blends in a spark-ignition engine involves the following:
-
Engine and Dynamometer: A multi-cylinder spark-ignition engine is coupled to a dynamometer, which allows for precise control of engine speed and load to simulate various driving conditions.
-
Fuel Delivery System: The engine is equipped with a fuel system capable of handling different fuel blends. This may require adjustments to the fuel-to-air ratio to account for the different stoichiometries of the fuels.
-
Data Acquisition System: A comprehensive data acquisition system is used to monitor and record various engine parameters in real-time, including engine speed, torque, power output, fuel consumption, and various temperatures and pressures.
-
Emissions Analyzer: The engine's exhaust is connected to an emissions analyzer to measure the concentrations of regulated pollutants, typically including carbon monoxide (CO), hydrocarbons (HC), and oxides of nitrogen (NOx). This is often done using non-dispersive infrared (NDIR) for CO and CO₂, a flame ionization detector (FID) for HC, and a chemiluminescence detector (CLD) for NOx.
The general workflow for such an experiment is depicted in the following diagram:
Signaling Pathways and Logical Relationships
The conversion of this compound to a more suitable gasoline additive often involves its dehydration and subsequent reaction to form ketals, such as 2-ethyl-2,4,5-trimethyl-1,3-dioxolane (ETMD). This process enhances its fuel properties.
Conclusion
Ethanol is a well-characterized biofuel additive with known benefits in boosting octane and reducing CO and HC emissions. However, its lower energy density compared to gasoline can negatively impact fuel economy.
This compound and its derivatives, such as ETMD, present a compelling alternative with a significantly higher energy density than ethanol and a respectable octane rating. This suggests the potential for improved fuel efficiency. The primary drawback of this compound as a potential biofuel additive is the current lack of comprehensive experimental data on its performance in gasoline blends, particularly concerning its impact on regulated exhaust emissions. Further research is necessary to fully evaluate its viability as a mainstream biofuel additive and to understand its combustion characteristics and environmental impact in comparison to established additives like ethanol.
References
Safety Operating Guide
Personal protective equipment for handling 2,3-Butanediol
For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential safety protocols and logistical information for the use of 2,3-Butanediol in the laboratory, with a focus on personal protective equipment (PPE), operational procedures, and disposal.
Hazard Identification and Personal Protective Equipment
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1][2] Proper PPE is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this chemical.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles.[3][4] | EN 166 (EU) or NIOSH (US) approved.[2][3][5] |
| Skin Protection | Chemical-resistant gloves (inspect before use).[2] Fire/flame resistant and impervious clothing.[2][3] | EU Directive 89/686/EEC and EN 374 for gloves.[2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced.[2][3] Otherwise, not required under normal use with adequate ventilation.[1] | NIOSH/MSHA or European Standard EN 149 approved.[4] |
Physical and Chemical Properties
A clear understanding of this compound's properties is vital for safe handling and storage.
| Property | Value |
| Appearance | Clear, colorless to slightly yellow liquid.[6] |
| Boiling Point | 183-184 °C |
| Melting Point | 25 °C |
| Flash Point | 85 °C (185 °F) - closed cup.[4] |
| Density | 1.002 g/mL at 20 °C |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks. The following workflow outlines the key steps.
Caption: Workflow for safe handling of this compound.
Detailed Protocols
First-Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3][4] |
| Skin Contact | Remove contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][3][4] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[1][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][3] |
Fire-Fighting Measures
In case of a fire involving this compound:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][4][5]
-
Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]
Accidental Release Measures
For spills, follow these steps:
-
Ensure adequate ventilation and remove all sources of ignition.[2][3]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and, if necessary, a respirator.[2][3]
-
Contain the spill using inert materials like sand, earth, or vermiculite.[4][6][7]
-
Collect the absorbed material into a suitable, labeled container for proper disposal.[2][7]
-
Prevent the spill from entering drains or waterways.[2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of this compound at an approved waste disposal plant.[1][8] All disposals must be in accordance with local, state, and federal regulations.[8]
-
Contaminated Packaging: Empty containers should be treated as the product itself and disposed of accordingly.[5][8] Do not reuse empty containers.
The following flowchart illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal decision workflow for this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
